molecular formula C11H16N2 B1583260 1-(2-Methylphenyl)piperazine CAS No. 39512-51-1

1-(2-Methylphenyl)piperazine

Cat. No.: B1583260
CAS No.: 39512-51-1
M. Wt: 176.26 g/mol
InChI Key: WICKLEOONJPMEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylphenyl)piperazine is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-10-4-2-3-5-11(10)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICKLEOONJPMEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192651
Record name ortho-Methylphenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39512-51-1
Record name 1-(2-Methylphenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39512-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Mepp
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039512511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ortho-Methylphenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(o-tolyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.511
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-MEPP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P26KQQ7V5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1-(2-Methylphenyl)piperazine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 1-(2-Methylphenyl)piperazine

Introduction

This compound, also known as 2-MPP, is a substituted piperazine derivative that serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds.[1] The piperazine moiety is a common scaffold in medicinal chemistry, valued for its ability to influence the physicochemical properties of a molecule, such as solubility and basicity, and for its role as a versatile linker to orient pharmacophoric groups.[2][3] Phenylpiperazine derivatives, in particular, have been extensively studied for their interactions with the central nervous system, often targeting serotonergic and dopaminergic receptors.[4][5] This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and pharmacological context of this compound for researchers and professionals in drug development.

Physicochemical Properties

This compound is a solid at room temperature with properties that make it suitable for various chemical transformations. Its solubility in organic solvents like methanol facilitates its use in reaction media.[1]

PropertyValueSource(s)
Molecular Formula C₁₁H₁₆N₂[1]
Molecular Weight 176.26 g/mol [1]
CAS Number 39512-51-1[1]
Appearance White to yellow low melting solid[1][6]
Melting Point 48-52 °C[1]
Boiling Point 136 °C[1]
Density 1.012 ± 0.06 g/cm³ (Predicted)[1]
Solubility Soluble in Methanol[1]
pKa 9.00 ± 0.10 (Predicted)[6]

Synthesis and Purification

The synthesis of N-aryl piperazines like this compound is typically achieved through nucleophilic substitution reactions. A common and effective method is the palladium-catalyzed Buchwald-Hartwig amination, which allows for the formation of the C-N bond between an aryl halide and the piperazine nitrogen under relatively mild conditions.[7] An alternative approach involves the direct reaction of an activated aryl precursor with piperazine.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a common method for synthesizing N-aryl piperazines, adapted for this compound. The reaction involves the coupling of 2-chlorotoluene with an excess of piperazine, where piperazine acts as both the nucleophile and the acid scavenger.

Step-by-Step Methodology:

  • Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add piperazine (6 equivalents).

  • Solvent Addition: Add a suitable high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to dissolve the piperazine.

  • Reactant Addition: While stirring under a nitrogen atmosphere, slowly add 2-chlorotoluene (1 equivalent) to the mixture.

  • Reaction: Heat the reaction mixture to 140-150 °C and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product and quench the reaction.

  • Extraction: Make the aqueous solution basic (pH > 12) with 1M NaOH. Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).[9]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[9]

Experimental Protocol: Purification by Column Chromatography

Step-by-Step Methodology:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using a suitable solvent system. A gradient elution is often effective, starting with a non-polar solvent and gradually increasing the polarity.[9] A common system is dichloromethane (DCM) and methanol (MeOH).

  • Elution: Load the adsorbed crude product onto the column. Begin elution with 100% DCM, gradually increasing the methanol concentration to 10% (DCM:MeOH 90:10 v/v).[9] The addition of a small amount of triethylamine (Et₃N) (~1%) can prevent the product from tailing on the silica gel.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

Visualization of Synthesis Workflow

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Reactants 2-Chlorotoluene + Piperazine (excess) Reaction Heat in DMF/DMSO (140-150°C, 12-24h) Reactants->Reaction Nucleophilic Aromatic Substitution Quench Quench with Ice Water Reaction->Quench Extraction Basify (NaOH) Extract with DCM Quench->Extraction Purify Column Chromatography (DCM/MeOH gradient) Extraction->Purify Final_Product Pure 1-(2-MPP) Purify->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical. Techniques such as NMR, FTIR, and Mass Spectrometry provide detailed structural information, while HPLC is used for purity analysis.

TechniqueExpected Characteristics
¹H NMR Aromatic protons (phenyl ring): ~6.8-7.2 ppm. Piperazine protons (N-CH₂): two distinct signals, ~2.6-3.2 ppm. Methyl protons (-CH₃): singlet, ~2.3 ppm. NH proton (piperazine): broad singlet, variable shift.[10][11]
¹³C NMR Aromatic carbons: ~120-150 ppm. Piperazine carbons: ~45-55 ppm. Methyl carbon: ~15-20 ppm.
FTIR (cm⁻¹) N-H stretch: ~3300-3400 (secondary amine). C-H stretch (aromatic): ~3000-3100. C-H stretch (aliphatic): ~2800-3000. C=C stretch (aromatic): ~1500-1600. C-N stretch: ~1200-1300.
Mass Spec (ESI-MS) Expected [M+H]⁺ ion at m/z = 177.26.
Experimental Protocol: HPLC-UV Analysis for Purity Assessment

This protocol is adapted from validated methods for analyzing piperazine derivatives.[12][13]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of a 1:1 solution of 20 mM HCl and methanol. Dilute 1 mL of this solution to 10 mL with methanol.[12]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 2-3).

    • Flow Rate: 1.0 mL/min.[13]

    • Column Temperature: 35 °C.[13]

    • Detection Wavelength: 230-240 nm.[14]

    • Injection Volume: 10 µL.[13]

  • Analysis: Inject the prepared sample into the HPLC system. The retention time and peak area are used to determine the purity of the compound against a reference standard.

Visualization of Analytical Workflow

AnalyticalWorkflow Sample Synthesized 1-(2-MPP) Sample Prep Sample Preparation (Dissolve & Dilute) Sample->Prep Inject Inject into HPLC System Prep->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (230-240 nm) Separate->Detect Data Data Analysis (Purity Assessment) Detect->Data

Caption: Standard workflow for the purity analysis of this compound by HPLC-UV.

Chemical Reactivity and Pharmacological Significance

The chemical reactivity of this compound is dominated by the secondary amine (N-H) of the piperazine ring. This nitrogen is nucleophilic and can be readily functionalized through reactions such as alkylation, acylation, and reductive amination. This versatility makes it a valuable building block for creating libraries of compounds in drug discovery programs.[2]

Many phenylpiperazine derivatives exhibit psychoactive properties by modulating neurotransmitter systems.[4] For instance, related compounds like 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) are known serotonin receptor agonists and reuptake inhibitors.[5][12] While the specific profile of this compound is less documented, its structure suggests potential activity as a central nervous system stimulant or modulator.[4][12] It is a precursor for synthesizing more complex molecules with potential therapeutic applications in neuroscience, such as treatments for depression or anxiety.[15]

Visualization of Role in Drug Development

DrugDev MPP This compound (Building Block) Reaction1 Alkylation MPP->Reaction1 Reaction2 Acylation MPP->Reaction2 Reaction3 Reductive Amination MPP->Reaction3 Derivatives Library of Novel Piperazine Derivatives Reaction1->Derivatives Reaction2->Derivatives Reaction3->Derivatives Screening Pharmacological Screening (e.g., Receptor Binding Assays) Derivatives->Screening Lead Lead Compound for Drug Development Screening->Lead

Caption: Use of 1-(2-MPP) as a scaffold in the synthesis of new drug candidates.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling this compound. The compound is classified as a skin and eye irritant.[16]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[17][18]

  • Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[16][17] Use non-sparking tools, as vapor/air mixtures can be explosive with intense warming.[16]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[17]

    • Skin: Wash off immediately with soap and plenty of water.[17]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[17]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical assistance.[17]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16] The material is hygroscopic and should be protected from moisture.[16] Keep away from strong oxidizing agents and strong acids.[17]

References

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • PubChem. (n.d.). 1-[(2-Methoxy-4-methylphenyl)methyl]piperazine. Retrieved from [Link]

  • Wiley Science Solutions. (2024). 1-(2-Methylphenyl)-4-phenethylpiperazine - Optional[13C NMR]. Retrieved from [Link]

  • MDPI. (n.d.). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of piperazine-based drugs commonly encountered in 'party pill' preparations. Retrieved from [Link]

  • PubMed. (2011). Current awareness of piperazines: pharmacology and toxicology. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • JOCPR. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Sanjay Chemicals. (n.d.). N-METHYL PIPERAZINE. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). piperazine, 1-(2-furanylmethyl)-4-[(4-methylphenyl)sulfonyl]- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylbenzylpiperazine. Retrieved from [Link]

  • YouTube. (2024). Pharmacology of Piperazine. Retrieved from [Link]

  • IOSR-JAC. (2024). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • PubMed. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

  • Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Retrieved from [Link]

  • SciSpace. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. Retrieved from [Link]

  • ChemBK. (n.d.). Methylphenylpiperazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. Retrieved from [Link]

  • PubChem. (n.d.). CID 159009861. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Piperazines – Knowledge and References. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Retrieved from [Link]

  • PubMed. (2024). Discovery of acetophenone/piperazin-2-one hybrids as selective anti-TNBC cancer agents by causing DNA damage. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylenedioxybenzylpiperazine. Retrieved from [Link]

Sources

1-(2-Methylphenyl)piperazine mechanism of action in CNS

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-(2-Methylphenyl)piperazine (oMPP) in the Central Nervous System

Preamble: Navigating the Phenylpiperazine Landscape

The phenylpiperazine class of compounds represents a rich scaffold for CNS-active agents, with members exhibiting a wide spectrum of pharmacological activities.[1][2][3] While extensive research exists for derivatives such as m-chlorophenylpiperazine (mCPP) and 1-benzylpiperazine (BZP), specific, in-depth data on this compound (oMPP) is less prevalent in publicly accessible literature.[1][4] This guide, therefore, synthesizes established principles of phenylpiperazine neuropharmacology to construct a putative, evidence-based framework for understanding the likely CNS mechanism of action of oMPP. The experimental protocols detailed herein provide a clear roadmap for the empirical validation and refinement of this proposed mechanism. Our approach is grounded in the understanding that minor structural modifications, such as the position of a methyl group on the phenyl ring, can significantly alter receptor affinity and functional activity.

The Phenylpiperazine Core: A Privileged Scaffold for CNS Targets

Phenylpiperazine derivatives are known to primarily interact with monoamine neurotransmitter systems, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[2][3][4] Their psychoactive effects, ranging from stimulant to antidepressant and anxiolytic, are a direct consequence of their complex receptor binding profiles.[1][5][6] The core mechanism often involves a combination of direct receptor agonism/antagonism and modulation of neurotransmitter reuptake transporters.[3]

Primary Pharmacological Target Systems: A Multi-Modal Interaction Profile

Based on the pharmacology of structurally related analogs, oMPP is hypothesized to engage multiple receptor systems. The precise affinity and efficacy at each target would ultimately define its unique neuropharmacological signature.

The Serotonergic System: The Dominant Interaction Hub

The serotonin system is the most consistently implicated target for phenylpiperazines.[1][7]

  • 5-HT₂ Family Receptors (5-HT₂ₐ, 5-HT₂ₑ): Many phenylpiperazines, including the well-studied metabolite mCPP, act as agonists or partial agonists at 5-HT₂ₑ receptors and antagonists at 5-HT₂ₐ receptors.[5] This mixed profile is significant; 5-HT₂ₑ agonism is linked to anxiogenic effects, while 5-HT₂ₐ antagonism is a hallmark of atypical antipsychotics and is associated with antidepressant and anxiolytic properties.[5][8] The activity of oMPP at these receptors is a critical determinant of its overall effect.

  • 5-HT₁ Family Receptors (5-HT₁ₐ, 5-HT₁ₑ, 5-HT₁ₐ): Phenylpiperazines often display affinity for 5-HT₁ autoreceptors.[9] Agonism at presynaptic 5-HT₁ₐ/₁ₑ autoreceptors would inhibit serotonin release, creating a negative feedback loop.[9][10] This action could temper the effects of concurrent reuptake inhibition or postsynaptic agonism.

  • Serotonin Transporter (SERT): Some derivatives exhibit weak to moderate affinity for SERT, inhibiting the reuptake of serotonin from the synaptic cleft.[5][11] This action increases the synaptic concentration of 5-HT, prolonging its action on postsynaptic receptors.[11]

The Dopaminergic System: Modulating Reward and Motor Function

Interaction with the dopamine system is a key feature of the stimulant-like piperazines such as BZP.[2][4]

  • Dopamine Receptors (D₁, D₂): oMPP may possess affinity for D₁-like (D₁, D₅) and D₂-like (D₂, D₃, D₄) receptors.[12] The functional consequence—whether agonism or antagonism—is highly structure-dependent. Antagonism at D₂ receptors is the primary mechanism of antipsychotic drugs, while agonist activity can produce stimulant effects.[8][12]

  • Dopamine Transporter (DAT): Inhibition of DAT, which increases synaptic dopamine levels, is a common mechanism for stimulant drugs.[2] This potential action would contribute significantly to the psychomotor effects of oMPP.

The Adrenergic System: Influencing Arousal and Autonomic Function

Adrenergic receptor interactions are also a feature of this class, often contributing to side-effect profiles.[5]

  • α-Adrenergic Receptors: Antagonism at α₁-adrenergic receptors is a known property of trazodone and its metabolites and can lead to orthostatic hypotension and sedation.[5] Conversely, agonism at α₂-receptors can decrease norepinephrine release. The interaction of oMPP with these receptors would influence its effects on arousal and blood pressure.[13]

Downstream Signaling Cascades

The binding of oMPP to its target G-protein coupled receptors (GPCRs) would initiate a cascade of intracellular signaling events. The specific pathway depends on the G-protein subtype to which the receptor is coupled (Gₛ, Gᵢ/ₒ, or Gₒ).

  • Gₛ-Coupled Receptors (e.g., 5-HT₄, D₁/D₅, β-Adrenergic): Agonism would lead to the activation of adenylyl cyclase, increasing intracellular cyclic AMP (cAMP) levels and activating Protein Kinase A (PKA).[12][14][15]

  • Gᵢ/ₒ-Coupled Receptors (e.g., 5-HT₁ₐ, D₂/D₃/D₄, α₂-Adrenergic): Agonism would inhibit adenylyl cyclase, decreasing cAMP levels.[12][15]

  • Gₒ-Coupled Receptors (e.g., 5-HT₂ₐ, α₁-Adrenergic): Agonism activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[12][13] IP₃ mobilizes intracellular calcium, while DAG activates Protein Kinase C (PKC).

The diagram below illustrates the putative signaling pathways modulated by a multi-target phenylpiperazine derivative like oMPP.

Signaling_Pathways cluster_0 This compound (oMPP) cluster_1 Receptor Targets cluster_2 G-Proteins & Effectors cluster_3 Second Messengers cluster_4 Downstream Effects oMPP oMPP HTR2A 5-HT2A (Gq) oMPP->HTR2A Antagonist? HTR1A 5-HT1A (Gi) oMPP->HTR1A Agonist? D2R D2 (Gi) oMPP->D2R Antagonist? ADRA1 α1 (Gq) oMPP->ADRA1 Antagonist? Gq Gq HTR2A->Gq Gi Gi HTR1A->Gi D2R->Gi ADRA1->Gq PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gi->AC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_PKC ↑ Ca²⁺ / ↑ PKC IP3_DAG->Ca_PKC PKA ↓ PKA Activity cAMP->PKA Neuronal_Activity Modulation of Neuronal Excitability Ca_PKC->Neuronal_Activity PKA->Neuronal_Activity

Caption: Putative signaling pathways modulated by oMPP.

Experimental Methodologies for Mechanism of Action Elucidation

To empirically determine the CNS mechanism of action of oMPP, a tiered series of experiments is required.

In Vitro Receptor Binding Assays

Objective: To determine the affinity (Kᵢ) of oMPP for a wide array of CNS receptors and transporters. This is the foundational step in defining the compound's binding profile.[16][17]

Protocol: Radioligand Competition Binding Assay

  • Preparation of Membranes:

    • Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing the human recombinant receptor of interest in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 min at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.

  • Competition Binding Reaction:

    • In a 96-well plate, add in triplicate:

      • A fixed concentration of a specific radioligand (e.g., [³H]Ketanserin for 5-HT₂ₐ receptors).

      • Increasing concentrations of the unlabeled competitor drug (oMPP), typically spanning 7-8 log units (e.g., 10⁻¹¹ M to 10⁻⁴ M).

      • The prepared membrane suspension.

    • Include control wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of a known, non-labeled ligand, e.g., 10 µM mianserin).

  • Incubation and Termination:

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of oMPP.

    • Fit the data to a one-site competition curve using non-linear regression analysis (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of oMPP that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

Causality: This assay directly measures the physical interaction between oMPP and the target receptor. The Kᵢ value is a fundamental measure of binding affinity, and a lower Kᵢ indicates a higher affinity. By screening against a broad panel of receptors, a comprehensive and unbiased binding profile is generated.

Caption: Workflow for Radioligand Competition Binding Assay.

In Vitro Functional Assays

Objective: To determine the functional activity of oMPP at receptors where it shows significant binding affinity. Is it an agonist, antagonist, partial agonist, or inverse agonist?

Protocol Example: cAMP Accumulation Assay (for Gₛ/Gᵢ-coupled receptors)

  • Cell Culture:

    • Use a cell line (e.g., HEK293 or CHO) stably expressing the receptor of interest (e.g., human D₂ receptor).

    • Plate the cells in a 96-well plate and grow to near confluency.

  • Assay Procedure (Antagonist Mode):

    • Pre-incubate the cells with varying concentrations of oMPP for 15-30 minutes.

    • Add a fixed, sub-maximal (e.g., EC₈₀) concentration of a known agonist (e.g., quinpirole for D₂ receptors) in the presence of a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).

    • Incubate for a further 15-30 minutes.

  • Assay Procedure (Agonist Mode):

    • Incubate the cells with varying concentrations of oMPP in the presence of a phosphodiesterase inhibitor.

  • Lysis and Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • Agonist mode: Plot the cAMP response against the log concentration of oMPP to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to a full agonist).

    • Antagonist mode: Plot the inhibition of the agonist-induced cAMP response against the log concentration of oMPP to determine the IC₅₀. This can be converted to an antagonist constant (Kₑ) using the Schild equation.

Causality: This assay moves beyond simple binding to measure the biological response triggered by the drug-receptor interaction. It quantifies both the potency (how much drug is needed) and the efficacy (the maximal response), providing a complete picture of the drug's functional activity at a specific target.

Quantitative Data Summary

The following table presents a hypothetical but representative binding profile for a novel phenylpiperazine derivative like oMPP, based on data from known compounds in the class. This data is illustrative and requires empirical validation for oMPP.

TargetRadioligandKᵢ (nM) - Representative DataPutative Functional Activity
Serotonin Receptors
5-HT₂ₐ[³H]Ketanserin15Antagonist
5-HT₂ₑ[³H]5-HT25Partial Agonist
5-HT₁ₐ[³H]8-OH-DPAT50Agonist
SERT[³H]Citalopram250Reuptake Inhibitor
Dopamine Receptors
D₂[³H]Spiperone80Antagonist
D₃[³H]Spiperone65Antagonist
DAT[³H]WIN 35,428>1000Weak Inhibitor
Adrenergic Receptors
α₁[³H]Prazosin40Antagonist
α₂[³H]Rauwolscine300Weak Antagonist

Integrated Mechanism and Conclusion

Based on the putative profile derived from related compounds, this compound is likely a multi-target ligand with a dominant serotonergic signature. A high affinity for 5-HT₂ₐ (as an antagonist) and 5-HT₁ₐ (as an agonist), combined with moderate D₂ antagonism, would suggest a profile similar to atypical antipsychotics with potential antidepressant and anxiolytic properties. The additional α₁-adrenergic antagonism might contribute to sedative effects. The weaker activity at monoamine transporters suggests that direct receptor interaction, rather than reuptake inhibition, is the primary mechanism of action.

This technical guide provides a robust, logical framework for understanding and investigating the CNS mechanism of action of this compound. The proposed multi-receptor interaction profile, grounded in the established pharmacology of the phenylpiperazine class, offers a clear starting point for targeted research. The detailed experimental protocols outlined herein represent the essential next steps for any drug development professional seeking to precisely define the neuropharmacological character of this compound.

References

  • Rotondo, A., et al. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug Metabolism and Disposition, 26(6), 572-5. [Link]

  • PharmGKB. Trazodone Pathway, Pharmacodynamics. PharmGKB. [Link]

  • Rotondo, A., et al. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug Metabolism and Disposition, 26(6), 572-5. [Link]

  • Cervellione, F., et al. (2023). Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. Medicina, 59(11), 1996. [Link]

  • Odagaki, Y., et al. (1995). Effects of various factors on steady state plasma concentrations of trazodone and its active metabolite m-chlorophenylpiperazine. Therapeutic Drug Monitoring, 17(4), 352-7. [Link]

  • Wood, D. M., et al. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 409-15. [Link]

  • ResearchGate. Chemical structures of piperazine-based drugs commonly encountered in 'party pill' preparations. ResearchGate. [Link]

  • Wikipedia. (2023). Mephedrone. Wikipedia. [Link]

  • Gee, P., et al. (2016). 1-Benzylpiperazine and other piperazine-based stimulants. 1-Benzylpiperazine and other piperazine-based stimulants, 1-23. [Link]

  • Wikipedia. (2023). Methylbenzylpiperazine. Wikipedia. [Link]

  • Giegling, I., et al. (2004). Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. Pharmacopsychiatry, 37(5), 201-8. [Link]

  • Lo, D., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233. [Link]

  • Watts, V. J., & Neve, K. A. (1996). mu-Opioid receptors inhibit dopamine-stimulated activity of type V adenylyl cyclase but enhance dopamine-stimulated activity of type VII adenylyl cyclase. Molecular pharmacology, 50(1), 43-51. [Link]

  • O'Grady, S. M., et al. (2009). Adrenergic receptor activation involves ATP release and feedback through purinergic receptors. American Journal of Physiology-Cell Physiology, 296(1), C180-C190. [Link]

  • ResearchGate. Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. ResearchGate. [Link]

  • Pepe, S., et al. (2004). Cross-talk of Opioid Peptide Receptor and Beta-Adrenergic Receptor Signalling in the Heart. Cardiovascular Research, 63(3), 414-422. [Link]

  • de Souza Almeida, L., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders-Drug Targets, 21(6), 520-532. [Link]

  • Wood, D. M., et al. (2008). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology, 46(9), 809-15. [Link]

  • Kramer, H. K., et al. (1997). Opioid Peptide Receptor Stimulation Reverses Beta-Adrenergic Effects in Rat Heart Cells. The Journal of pharmacology and experimental therapeutics, 280(2), 782-9. [Link]

  • Antia, U., et al. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. Forensic Science International, 186(1-3), 63-7. [Link]

  • Zhorov, B. S., et al. (2014). Drug Binding Poses Relate Structure with Efficacy in the μ Opioid Receptor. PLoS computational biology, 10(11), e1003943. [Link]

  • Pletscher, A., & Laubscher, A. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Neuroreport, 6(16), 2150-2. [Link]

  • Lin, C. C., et al. (2008). MPP+-induced toxicity in the presence of dopamine is mediated by COX-2 through oxidative stress. Journal of neurochemistry, 107(1), 177-88. [Link]

  • Wisdomlib. (2025). Receptor binding profile: Significance and symbolism. Wisdomlib. [Link]

  • Göthert, M., et al. (1979). Serotonin release is modulated by presynaptic autoreceptors. European journal of pharmacology, 58(2), 203-4. [Link]

  • Kim, J. E., & Kang, T. C. (2023). PLPP/CIN inhibits dopamine D1 receptor-mediated seizure activity via DARPP-32 serine 97 dephosphorylation in the mouse hippocampus. Neuropharmacology, 228, 109462. [Link]

  • Sahoo, B. R., et al. (2020). Receptor-independent membrane mediated pathways of serotonin action. bioRxiv. [Link]

  • Tarazi, F. I. (2007). Psychopharmacology of atypical antipsychotic drugs: From the receptor binding profile to neuroprotection and neurogenesis. Progress in neuro-psychopharmacology & biological psychiatry, 31(1), 1-10. [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182-217. [Link]

  • Meneses, A. (2022). The Serotonin 4 Receptor Subtype: A Target of Particular Interest, Especially for Brain Disorders. International Journal of Molecular Sciences, 23(19), 11849. [Link]

  • Vadodaria, D. J., et al. (1969). Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. Journal of medicinal chemistry, 12(5), 860-5. [Link]

  • Bymaster, F. P., et al. (1996). Radioreceptor binding profile of the atypical antipsychotic olanzapine. Neuropsychopharmacology, 14(2), 87-96. [Link]

  • PharmGKB. Selective Serotonin Reuptake Inhibitor Pathway, Pharmacodynamics. PharmGKB. [Link]

  • Aosaki, T., et al. (1998). Dopamine Receptor-Mediated Mechanisms Involved in the Expression of Learned Activity of Primate Striatal Neurons. Journal of Neuroscience, 18(1), 394-406. [Link]

  • Rosenbaum, D. M., et al. (2009). Structural insights into adrenergic receptor function and pharmacology. Trends in pharmacological sciences, 30(8), 395-404. [Link]

  • Elsevier. (2025). Clinical Cuts - Adrenergic receptors. YouTube. [Link]

Sources

Spectroscopic Unveiling of 1-(2-Methylphenyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1-(2-Methylphenyl)piperazine, a key intermediate in pharmaceutical development and neuroscience research.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral features are explained to provide field-proven insights.

Introduction

This compound, also known as 1-(o-tolyl)piperazine, is a disubstituted piperazine derivative with significant applications as a building block in the synthesis of various bioactive molecules.[1] Its structural characterization is paramount for ensuring the identity, purity, and quality of synthesized compounds. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the molecular structure and connectivity of this compound. This guide will delve into the nuances of its ¹H NMR, ¹³C NMR, IR, and MS spectra to provide a holistic understanding of its chemical signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the aromatic and aliphatic regions of the molecule. The data presented here is for the hydrochloride salt of 1-(o-tolyl)piperazine, which influences the chemical shifts due to the protonation of the piperazine nitrogens.[2][3]

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments in the molecule. The choice of a deuterated solvent, such as DMSO-d₆ or D₂O, is critical to avoid signal overlap from the solvent. The presence of the hydrochloride salt leads to the protonation of the piperazine nitrogens, resulting in downfield shifts for the adjacent protons and the appearance of a broad N-H proton signal.

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.1-7.3Multiplet4HAromatic protons (C₆H₄)
~3.2-3.4Multiplet4HPiperazine protons (-CH₂-N⁺H-)
~3.0-3.2Multiplet4HPiperazine protons (-CH₂-N-Ar)
~2.3Singlet3HMethyl protons (-CH₃)
Variable (broad)Singlet2HN⁺H₂ protons

Interpretation of the ¹H NMR Spectrum: The aromatic region displays a complex multiplet corresponding to the four protons on the ortho-substituted benzene ring. The piperazine ring protons appear as two distinct multiplets due to their different chemical environments: one set adjacent to the protonated nitrogen and the other adjacent to the nitrogen attached to the tolyl group. The characteristic singlet at approximately 2.3 ppm is indicative of the methyl group protons on the aromatic ring. The broad signal for the N⁺H₂ protons is concentration and solvent dependent and may exchange with D₂O.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic surroundings.

Chemical Shift (δ) ppm Carbon Assignment
~148Aromatic C (C-N)
~132Aromatic C (C-CH₃)
~131Aromatic C-H
~127Aromatic C-H
~125Aromatic C-H
~123Aromatic C-H
~52Piperazine C (-CH₂-N-Ar)
~45Piperazine C (-CH₂-N⁺H-)
~18Methyl C (-CH₃)

Interpretation of the ¹³C NMR Spectrum: The spectrum shows six distinct signals in the aromatic region, corresponding to the six carbons of the tolyl group. The piperazine carbons appear as two signals in the aliphatic region, again reflecting their different electronic environments. The upfield signal around 18 ppm is characteristic of the methyl carbon.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures the acquisition of high-quality NMR data.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For solid samples like this compound, the KBr pellet or Attenuated Total Reflectance (ATR) methods are commonly employed.[4][5][6][7]

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3000-3100C-H stretchAromatic
~2800-3000C-H stretchAliphatic (piperazine and methyl)
~2400-2700 (broad)N⁺-H stretchSecondary ammonium salt
~1600, ~1490C=C stretchAromatic ring
~1450C-H bendAliphatic
~1250C-N stretchAryl-amine
~750C-H bendOrtho-disubstituted aromatic

Interpretation of the IR Spectrum: The IR spectrum exhibits characteristic absorption bands. The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The aliphatic C-H stretches from the piperazine ring and the methyl group are observed below 3000 cm⁻¹. A key feature for the hydrochloride salt is the broad and strong absorption band in the 2400-2700 cm⁻¹ region, which is characteristic of the N⁺-H stretching of a secondary amine salt.[8] The aromatic C=C stretching vibrations are visible around 1600 and 1490 cm⁻¹. The C-N stretching of the aryl-amine bond is typically found around 1250 cm⁻¹. Finally, the strong band around 750 cm⁻¹ is indicative of the ortho-disubstitution pattern on the benzene ring.

Experimental Protocol: FTIR Data Acquisition (KBr Pellet Method)

The KBr pellet method is a classic technique for obtaining high-quality IR spectra of solid samples.[4][6]

  • Sample Grinding: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar.

  • Pellet Formation: The mixture is transferred to a pellet press and compressed under high pressure to form a transparent or translucent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is acquired for background correction.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in its structural elucidation. For this compound, Electron Ionization (EI) is a common technique. The molecular weight of the free base is 176.26 g/mol .[9]

m/z (mass-to-charge ratio) Proposed Fragment Ion Significance
176[C₁₁H₁₆N₂]⁺˙Molecular ion (M⁺˙)
133[M - C₂H₅N]⁺Loss of an ethylamine fragment from the piperazine ring
119[M - C₃H₇N₂]⁺Cleavage of the piperazine ring
91[C₇H₇]⁺Tropylium ion (rearrangement from benzyl fragment)
77[C₆H₅]⁺Phenyl cation
56[C₃H₆N]⁺Piperazine ring fragment

Interpretation of the Mass Spectrum: The mass spectrum will show a molecular ion peak at m/z 176, confirming the molecular weight of the compound. The fragmentation pattern is characteristic of phenylpiperazine derivatives.[9][10][11][12] Common fragmentation pathways involve the cleavage of the piperazine ring. The base peak is often observed at m/z 133, resulting from the loss of a C₂H₅N fragment. Other significant fragments include the tropylium ion at m/z 91 and a characteristic piperazine fragment at m/z 56.

MS_Fragmentation M [C11H16N2]+• m/z = 176 (Molecular Ion) F133 [C9H11N]+• m/z = 133 M->F133 - C2H5N F119 [C8H9N]+• m/z = 119 M->F119 - C3H7N F56 [C3H6N]+ m/z = 56 M->F56 Piperazine ring cleavage F91 [C7H7]+ m/z = 91 (Tropylium ion) F119->F91 - HCN

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or dichloromethane).

  • GC Separation: The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ensure good separation.

  • MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization), and the mass spectrum is recorded.[9][13][14]

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a detailed chemical fingerprint of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the aromatic and aliphatic protons and carbons, while IR spectroscopy identifies the key functional groups. Mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns. Together, these techniques provide a robust and self-validating system for the structural characterization and quality control of this important pharmaceutical intermediate.

References

  • SpectraBase. (n.d.). 1-(o-Tolyl)piperazine.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR.
  • PubChem. (n.d.). 1-(o-Tolyl)piperazine Hydrochloride.
  • ResearchGate. (2023). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine.
  • JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.
  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin.
  • SpectraBase. (n.d.). 1-o-Tolylpiperazine, monohydrochloride.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 1-(o-Tolyl)piperazine.
  • Labcompare. (2021). FTIR Sample Handling Buyer's Guide.
  • Royal Society of Chemistry. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
  • U.S. Department of Justice. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.
  • Indian Academy of Sciences. (n.d.). Indranil Chatterjee†, Deblina Roy† and Gautam Panda - Supporting Information.
  • ResearchGate. (n.d.). Proposed fragmentation patterns following accurate mass analysis.
  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 1-(o-Tolyl)piperazine.
  • National Institutes of Health. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted).
  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from Journal of Chinese Mass Spectrometry Society website.
  • Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
  • ChemicalBook. (n.d.). Piperazine(110-85-0) 13C NMR spectrum.
  • ChemicalBook. (n.d.). Piperazine(110-85-0) 1H NMR spectrum.
  • SpectraBase. (n.d.). 1-(m-TOLYL)PIPERAZINE, DIHYDROCHLORIDE.
  • Chem-Impex. (n.d.). 1-(o-Tolyl)piperazine.
  • ResearchGate. (2016). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • ResearchGate. (n.d.). Chemical structures, precursor ions, [M+H]+ and fragmentation patterns of piperazine designer drugs observed in LC-MS.
  • Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
  • Fisher Scientific. (n.d.). 1-(o-Tolyl)piperazine 98.0+%, TCI America™.
  • SpectraBase. (n.d.). 2-[4-(4-o-Tolyl-piperazin-1-yl)-butyl]-isoindole-1,3-dione.
  • SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.
  • National Institutes of Health. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.

Sources

An In-depth Technical Guide to 1-(2-Methylphenyl)piperazine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methylphenyl)piperazine, also known as 1-(o-Tolyl)piperazine, is a substituted piperazine derivative that has garnered significant interest in the fields of medicinal chemistry and neuropharmacology. Its rigid core structure and the presence of a tolyl moiety make it a versatile scaffold for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of this compound, covering its chemical identity, synthesis, physicochemical properties, analytical methodologies, potential pharmacological applications, and safety considerations. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Identity and Properties

CAS Number: 39512-51-1

Molecular Formula: C₁₁H₁₆N₂

Molecular Weight: 176.26 g/mol [1][2]

Synonyms: 1-(o-Tolyl)piperazine, this compound.[1]

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Appearance White to almost white crystalline powder[1]
Melting Point 44 - 48 °C[1]
Boiling Point 161 °C at 10 mmHg[1]
Solubility Moderate solubility[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for the N-arylation of piperazine. A common and effective approach involves the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method offers high yields and good functional group tolerance.

Conceptual Synthesis Workflow

reagent1 2-Bromotoluene reaction Buchwald-Hartwig Amination reagent1->reaction reagent2 Piperazine reagent2->reaction catalyst Palladium Catalyst (e.g., Pd2(dba)3) catalyst->reaction ligand Ligand (e.g., BINAP) ligand->reaction base Base (e.g., NaOtBu) base->reaction solvent Solvent (e.g., Toluene) solvent->reaction workup Aqueous Workup & Purification reaction->workup product This compound workup->product

Caption: Conceptual workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established literature for similar arylpiperazine syntheses.[3]

Materials:

  • 2-Bromotoluene

  • Piperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (1-2 mol%) and BINAP (1.5-3 mol%).

  • Addition of Reagents: To the flask, add piperazine (1.2-1.5 equivalents), 2-bromotoluene (1.0 equivalent), and sodium tert-butoxide (1.4-2.0 equivalents).

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the tolyl group, the methyl protons, and the protons of the piperazine ring. The aromatic protons will appear in the downfield region (typically δ 7.0-7.3 ppm). The methyl protons will present as a singlet around δ 2.3 ppm. The piperazine protons will exhibit multiplets in the aliphatic region (δ 2.5-3.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the methyl carbon, and the carbons of the piperazine ring.

Mass Spectrometry (MS)
  • Electron Ionization (EI-MS): The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 176. The fragmentation pattern will likely involve the cleavage of the piperazine ring and the loss of alkyl fragments.[4]

Chromatographic Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound. A non-polar capillary column (e.g., DB-5ms) is typically used for separation.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used for the analysis and purification of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer is a common choice.

Pharmacological Profile and Applications

This compound serves as a key building block in the development of various pharmaceuticals, particularly those targeting the central nervous system.[1] Arylpiperazine derivatives are known to interact with various neurotransmitter receptors, including serotonin (5-HT) and dopamine (D₂) receptors.[5][6]

Potential Mechanism of Action

The pharmacological activity of compounds derived from this compound is often attributed to their ability to modulate serotonergic and dopaminergic signaling pathways. This modulation can lead to a range of effects, including antidepressant, anxiolytic, and antipsychotic properties.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Arylpiperazine Derivative B SERT/DAT A->B Binds to C Reuptake Inhibition B->C Leads to D Increased Serotonin/ Dopamine C->D E 5-HT/D2 Receptors D->E Activates F Signal Transduction E->F G Therapeutic Effect F->G

Caption: Potential mechanism of action for arylpiperazine derivatives in neurotransmission.

Research Applications
  • Drug Discovery: this compound is a valuable starting material for the synthesis of compound libraries aimed at identifying novel drug candidates for neurological and psychiatric disorders.[1][2]

  • Neuroscience Research: It is used in the development of pharmacological tools to probe the function of serotonin and dopamine receptors in the brain.[1]

Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

  • Handling: Avoid inhalation, ingestion, and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]

First Aid Measures:

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

  • Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the realm of drug discovery and development. Its versatile chemical nature allows for the synthesis of a wide array of derivatives with potential therapeutic applications. This guide has provided a detailed overview of its synthesis, characterization, and potential uses, along with essential safety information. As research in this area continues, this compound is poised to remain a valuable tool for the development of novel therapeutics for central nervous system disorders.

References

  • Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(2-Methylphenyl)-4-phenethylpiperazine. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). Design and Synthesis of Some Piperazine Hybrid Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-Benzylpiperazine and other piperazine-based stimulants. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine. Retrieved from [Link]

  • mzCloud. (2016, July 14). MBZP. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylbenzylpiperazine. Retrieved from [Link]

  • ResearchGate. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]

  • PubChem. (n.d.). Piperazine. Retrieved from [Link]

Sources

discovery and history of phenylpiperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Phenylpiperazine Derivatives

Foreword

The N-phenylpiperazine subunit is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its structural versatility and favorable pharmacokinetic properties have made it a cornerstone in the development of a diverse array of therapeutic agents, particularly those targeting the central nervous system (CNS). This guide provides a comprehensive technical overview of the discovery and historical evolution of phenylpiperazine derivatives. It is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the journey from early concepts to the sophisticated, rationally designed molecules that have shaped modern psychopharmacology. We will delve into the causality behind key experimental choices, the elucidation of complex mechanisms of action, and the pivotal discoveries that have established the phenylpiperazine core as a validated and enduring tool in the quest for novel therapeutics.

The Phenylpiperazine Core: A Versatile Scaffold for CNS Drug Discovery

At its heart, the phenylpiperazine moiety consists of a piperazine ring linked directly to a phenyl group at one of the nitrogen atoms.[1] This seemingly simple arrangement provides a unique combination of structural rigidity and conformational flexibility, making it an ideal template for interacting with various biological targets.[2] The basic nitrogen of the piperazine ring is readily protonated at physiological pH, which can be crucial for forming key interactions, such as salt bridges, with acidic residues like aspartate in receptor binding pockets.[3] This feature, combined with the ability to readily modify the phenyl ring and the second piperazine nitrogen, has allowed for the synthesis of vast libraries of compounds with finely tuned pharmacological profiles.[3][4]

The N-phenylpiperazine scaffold is a recurring motif in numerous drugs targeting dopaminergic, adrenergic, and serotonergic systems, making it a mainstay in the development of antidepressants and antipsychotics.[5][6]

Phenylpiperazine_Core cluster_main General Structure of a Phenylpiperazine Derivative struct Phenyl Phenyl Group (Site for Substitution) Piperazine Piperazine Core (Provides basicity & structural anchor) Linker Linker Chain (Variable length & composition) Terminal Terminal Group (Dictates specificity & function)

Caption: Core structure of a 1-Arylpiperazine derivative.

The First Wave: Serotonin Antagonist and Reuptake Inhibitors (SARIs)

The story of clinically successful phenylpiperazine derivatives begins in the 1960s with the development of a new class of antidepressants designed to improve upon the side-effect profiles of the then-dominant tricyclic antidepressants (TCAs).

Trazodone: A New Hypothesis for Treating Depression

Trazodone introduced a novel mechanism of action that distinguished it from TCAs and the later selective serotonin reuptake inhibitors (SSRIs).[8][10] It is the prototypical Serotonin Antagonist and Reuptake Inhibitor (SARI).[10][11] This dual mechanism involves:

  • Potent antagonism of serotonin 5-HT2A receptors.

  • Inhibition of the serotonin transporter (SERT). [10][12][13]

This combination allows trazodone to increase the availability of serotonin in the synapse while simultaneously blocking the 5-HT2A receptor, an action that mitigates certain side effects associated with non-selective serotonin agonism, such as insomnia, anxiety, and sexual dysfunction.[10] Trazodone also exhibits antagonist activity at α1-adrenergic and histamine H1 receptors, which contributes to its prominent sedative effects.[10] This property has led to its widespread off-label use for the treatment of insomnia.[9][12]

SARI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Trazodone_SERT Trazodone SERT SERT (Serotonin Transporter) Trazodone_SERT->SERT Blocks Reuptake Serotonin_vesicle Serotonin SERT->Serotonin_vesicle Reuptake Serotonin_synapse Increased Serotonin Serotonin_vesicle->Serotonin_synapse Release Receptor_5HT2A 5-HT2A Receptor Serotonin_synapse->Receptor_5HT2A Blocked Receptor_5HT1A 5-HT1A Receptor Serotonin_synapse->Receptor_5HT1A Activates (Antidepressant Effect) Trazodone_5HT2A Trazodone Trazodone_5HT2A->Receptor_5HT2A Antagonizes

Caption: Mechanism of action for SARI antidepressants like Trazodone.

Nefazodone: A Structural and Pharmacological Analogue

Chemically related to trazodone, nefazodone was developed as an antidepressant with a similar SARI mechanism.[14] It potently blocks 5-HT2A receptors and moderately inhibits the reuptake of both serotonin and norepinephrine.[15][16] Compared to trazodone, it has a lower affinity for α1-adrenergic and histaminic receptors, resulting in a different side-effect profile, with less sedation but potentially more dizziness and visual disturbances.[15]

Nefazodone gained approval for major depressive disorder and showed efficacy comparable to TCAs and SSRIs.[15][16] However, its clinical use has been significantly curtailed due to rare but serious instances of life-threatening liver failure, leading to its withdrawal from the market in several countries in the early 2000s.[17]

The Second Wave: Aripiprazole and the Dawn of Dopamine System Stabilization

The development of phenylpiperazine derivatives took a significant leap forward with the creation of aripiprazole, which introduced an entirely new concept in antipsychotic pharmacology.

A Paradigm Shift in Antipsychotic Drug Discovery

Developed by Otsuka Pharmaceutical in Japan during the late 1980s and early 1990s, the research that led to aripiprazole sought to overcome the limitations of traditional antipsychotics.[18][19] First-generation antipsychotics were potent dopamine D2 receptor antagonists, effective against positive symptoms of schizophrenia but often causing severe extrapyramidal side effects (EPS).[20] The goal was to create a compound that could modulate dopamine activity, acting as either an agonist or antagonist depending on the surrounding dopamine levels.[18][19]

After screening numerous compounds, OPC-14597, later named aripiprazole, was identified.[19] It was approved by the FDA in 2002 for schizophrenia, becoming the first-in-class dopamine system stabilizer.[19][21]

A Unique Multi-Receptor Mechanism of Action

Aripiprazole's groundbreaking mechanism is defined by its unique receptor interaction profile:[18][19]

  • Partial Agonism at Dopamine D2 Receptors: This is the cornerstone of its action. In a hyperdopaminergic state (like the mesolimbic pathway in psychosis), aripiprazole acts as an antagonist, reducing dopamine's effect. In a hypodopaminergic state (like the mesocortical pathway, associated with negative and cognitive symptoms), it provides a low level of D2 stimulation, acting as an agonist. This stabilizing effect helps to reduce positive symptoms without causing the severe motor side effects or prolactin elevation seen with full antagonists.[20][21][22]

  • Partial Agonism at Serotonin 5-HT1A Receptors: This action is thought to contribute to its antidepressant and anxiolytic effects, and may also help mitigate EPS.[19][21]

  • Antagonism at Serotonin 5-HT2A Receptors: Similar to SARIs and other atypical antipsychotics, this action is believed to enhance dopamine release in certain brain regions and reduce the risk of EPS.[19][21]

Aripiprazole_Mechanism Aripiprazole as a Dopamine System Stabilizer cluster_hyper Hyperdopaminergic State (e.g., Mesolimbic) cluster_hypo Hypodopaminergic State (e.g., Mesocortical) A_High Aripiprazole R_High D2 Receptor A_High->R_High Binds, lower intrinsic activity (Functional Antagonist) D_High High Dopamine D_High->R_High Blocked from binding Output_High Reduced Signal R_High->Output_High A_Low Aripiprazole R_Low D2 Receptor A_Low->R_Low Binds, provides stimulation (Functional Agonist) D_Low Low Dopamine Output_Low Increased Signal R_Low->Output_Low

Caption: Aripiprazole's partial agonism at D2 receptors.

Synthesis and Structure-Activity Relationships (SAR)

The therapeutic diversity of phenylpiperazine derivatives is a direct result of the chemical tractability of the core scaffold. Understanding the synthesis and the relationship between structural modifications and biological activity is critical for drug development professionals.

General Synthetic Approaches

The synthesis of 1-arylpiperazines typically involves a few key strategies. One of the most common methods is the nucleophilic substitution reaction between an appropriately substituted aryl halide (e.g., chlorobenzene derivative) and piperazine, often under high temperatures.[1] Another widely employed method is the cyclization of an N-phenyldiethanolamine precursor.[23]

A versatile, multi-step synthesis for creating a variety of derivatives is often employed in research settings.[24][25]

Experimental Protocol: General Synthesis of N-Substituted 1-Arylpiperazines [24][26][27]

This protocol describes a representative synthesis for creating a library of phenylpiperazine derivatives for SAR studies.

Step 1: Cyclization to form the 1-Arylpiperazine Core

  • A mixture of a substituted aniline (e.g., 2-fluoro-4-methylaniline) (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.1 eq) is prepared in a suitable solvent like chlorobenzene.

  • The mixture is heated to reflux (approx. 130-140 °C) for 24-48 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate (the hydrochloride salt of the product) is collected by filtration.

  • The crude product can be purified by recrystallization from a solvent such as ethanol to yield the pure 1-arylpiperazine hydrochloride.

Step 2: N-Alkylation/Acylation of the Piperazine Core

  • The 1-arylpiperazine from Step 1 (1.0 eq) is dissolved in a polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF).

  • An inorganic base, such as powdered potassium carbonate (K2CO3) (2.0-3.0 eq), is added to the suspension.

  • The desired electrophile (e.g., an alkyl halide, acyl chloride, or sulfonyl chloride) (1.1 eq) is added to the mixture, sometimes with a catalytic amount of potassium iodide (KI) to facilitate the reaction.[26]

  • The reaction mixture is stirred at room temperature or heated (e.g., 50-60 °C) for 12-48 hours until the starting material is consumed (monitored by TLC).

  • The inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the resulting residue is purified, typically by column chromatography or recrystallization, to yield the final derivative.[26]

Key Structure-Activity Relationships (SAR)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been instrumental in rationalizing the binding affinities of phenylpiperazine derivatives at various receptors.[28][29]

Structural ModificationReceptor Target(s)Effect on Activity/SelectivityReference
Substitution on Phenyl Ring 5-HT1A, α1Ortho-position: Substitution with an electron-withdrawing group (e.g., -OCH3) is favorable for affinity at both receptors. Meta-position: Bulky substituents are well-tolerated by the 5-HT1A receptor but are restricted at the α1 receptor, making this a key position for modulating selectivity. Para-position: This region has limited space for both receptors.[29]
Linker Chain Length 5-HT1A, α1The length of the alkyl chain connecting the piperazine to the terminal group significantly modulates affinity and selectivity. Often, a three or four-carbon chain provides optimal geometry.[27][28]
Terminal Group Nature 5-HT1AThe terminal fragment (e.g., imide, amide) plays a crucial role. Replacing a carbonyl group with a methylene group (isosteric replacement) can be used to probe the influence of the amide fragment on affinity and selectivity.[27]
Lipophilicity AntimycobacterialIncreased lipophilicity, for example through the addition of -CF3 or -F substituents on the phenyl ring, has been shown to improve in vitro activity against various mycobacterial strains.[30]

Table 1: Summary of key structure-activity relationships for phenylpiperazine derivatives.

Conclusion and Future Outlook

The history of phenylpiperazine derivatives is a compelling narrative of rational drug design, serendipitous discovery, and the incremental evolution of pharmacological concepts. From the development of trazodone based on the "mental pain hypothesis" to the paradigm-shifting concept of aripiprazole's "dopamine system stabilization," this chemical scaffold has been at the forefront of innovation in neuropsychopharmacology.[8][18]

The versatility of the phenylpiperazine core continues to be exploited in the search for new therapeutics. While its primary impact has been in CNS disorders, research has expanded into other areas, including oncology and even the development of acaricides.[24][31] The well-established synthetic routes and deep understanding of its structure-activity relationships ensure that the N-phenylpiperazine subunit will remain a valuable and productive tool in the drug discovery arsenal for years to come.[2]

References

  • Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific Reports. Available at: [Link]

  • Nefazodone. A review of its pharmacology and clinical efficacy in the management of major depression. Drugs. Available at: [Link]

  • Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. Molecules. Available at: [Link]

  • Clinical Profile: Nefazodone Hydrochloride 50mg Tablets. GlobalRx. Available at: [Link]

  • Nefazodone (Serzone): Depression Drug Side Effects & Dosage. MedicineNet. Available at: [Link]

  • Nefazodone Drug Information. PharmaCompass.com. Available at: [Link]

  • Nefazodone (Serzone): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. RxList. Available at: [Link]

  • Trazodone. Bionity. Available at: [Link]

  • Trazodone | Definition, Medication, Uses, & Side Effects. Britannica. Available at: [Link]

  • TRAZODONE, DRUG SPOTLIGHT. New Drug Approvals. Available at: [Link]

  • Serotonin antagonist and reuptake inhibitor. Grokipedia. Available at: [Link]

  • Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of Pesticide Science. Available at: [Link]

  • Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry. Available at: [Link]

  • The story of discovery of aripiprazole molecule? SeragPsych. Available at: [Link]

  • Serotonin Antagonist and Reuptake Inhibitor (SARI). American Addiction Centers. Available at: [Link]

  • Serotonin antagonist and reuptake inhibitor. Wikipedia. Available at: [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis and acaricidal activity of phenylpiperazine derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI. Available at: [Link]

  • Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry. Available at: [Link]

  • Derivatives of Piperazine. XXIV. Synthesis of 1-Arylpiperazines and Amino Alcohol Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Discovery research and development history of the dopamine D2 receptor partial agonists, aripiprazole and brexpiprazole. Neuropsychopharmacology Reports. Available at: [Link]

  • Recent Approaches to the Synthesis of Aripiprazole – A New Generation Antypsychotic Drug. ResearchGate. Available at: [Link]

  • Trazodone, a new avenue in the treatment of depression. Psychopathology. Available at: [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 3. 2-[ω-(4-Arylpiperazin-1-yl)alkyl]perhydropyrrolo-[1,2-c]imidazoles and -perhydroimidazo[1,5-a]pyridines: Study of the Influence of the Terminal Amide Fragment on 5-HT1A Affinity/Selectivity. Journal of Medicinal Chemistry. Available at: [Link]

  • Dopamine: the rewarding years. British Journal of Pharmacology. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • Phenylpiperazine derivatives: a patent review (2006 – present). Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Classics in Chemical Neuroscience: Aripiprazole. ACS Chemical Neuroscience. Available at: [Link]

  • Discovery research and development history of the dopamine D2 receptor partial agonists, aripiprazole and brexpiprazole. Neuropsychopharmacology Reports. Available at: [Link]

  • [Trazodon--the antidepressant: mechanism of action and its position in the treatment of depression]. Psychiatria Polska. Available at: [Link]

  • Phenylpiperazine. Grokipedia. Available at: [Link]

  • [History and pharmacology of trazodone]. L'Encephale. Available at: [Link]

Sources

potential pharmacological activities of 1-(2-Methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Pharmacological Activities of 1-(2-Methylphenyl)piperazine

Abstract

This compound, also known as 2-MPP, is a substituted phenylpiperazine derivative belonging to a chemical class renowned for its diverse pharmacological activities. Many compounds within this class, such as trazodone, aripiprazole, and various research chemicals, exhibit significant interactions with central nervous system (CNS) targets. This technical guide provides a comprehensive overview of the potential pharmacological profile of this compound, synthesizing data from related compounds to project its likely mechanisms of action, therapeutic applications, and the experimental methodologies required for its evaluation. This document is intended for researchers, scientists, and drug development professionals investigating novel CNS-active agents.

Introduction: The Phenylpiperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] When substituted with a phenyl group, the resulting phenylpiperazine moiety often confers affinity for key neurotransmitter receptors, particularly those within the serotonergic and dopaminergic systems.[3][4] Compounds like meta-chlorophenylpiperazine (m-CPP) and trifluoromethylphenylpiperazine (TFMPP) are well-characterized serotonergic agents that have been instrumental in CNS research.[3][5] this compound, by virtue of its structural similarity, is hypothesized to share some of these properties, making it a compelling candidate for neuropharmacological investigation. Its specific substitution pattern—a methyl group at the ortho position of the phenyl ring—offers a unique steric and electronic profile that could modulate receptor affinity and functional activity, potentially leading to a novel therapeutic agent with improved selectivity or reduced side effects.

Predicted Pharmacodynamics: Molecular Targets and Mechanisms

The primary pharmacological activity of phenylpiperazines is typically mediated by their direct interaction with G-protein coupled receptors (GPCRs), predominantly serotonin (5-HT) and dopamine (D) receptors.

Primary Target System: Serotonergic Receptors

The serotonin system is a critical regulator of mood, anxiety, and cognition.[6] Phenylpiperazines are known to have complex interactions with multiple 5-HT receptor subtypes.

  • 5-HT₂ Receptor Family (5-HT₂ₐ, 5-HT₂ₑ): Many phenylpiperazines, including the related compound m-CPP, act as partial agonists or antagonists at 5-HT₂ₑ receptors.[7] Antagonism at the 5-HT₂ₐ receptor is a key mechanism of action for several atypical antipsychotics and antidepressants.[8] It is highly probable that 2-MPP interacts with these receptors. Functional activity at 5-HT₂ₑ receptors, in particular, has been linked to anxiogenic-like effects in animal models.[7]

  • 5-HT₁ Receptor Family (5-HT₁ₐ, 5-HT₁ₑ): Agonism at 5-HT₁ₐ receptors is a well-established mechanism for anxiolytic and antidepressant effects.[9] Conversely, antagonism at 5-HT₁ₑ receptors has also been implicated in antidepressant activity.[9] The binding profile of 2-MPP at these subtypes warrants thorough investigation.

Secondary Target Systems
  • Dopamine Receptors: Interaction with dopamine D₂ and D₃ receptors is another hallmark of certain psychoactive piperazine derivatives.[9] This interaction can contribute to antipsychotic effects (antagonism) or stimulant properties (agonist or reuptake inhibition).

  • Adrenergic Receptors: Some piperazine compounds exhibit activity at adrenergic receptors, which can influence cardiovascular function and arousal.[10]

  • Neurotransmitter Transporters: While less common as a primary mechanism for this class, inhibition of serotonin (SERT), dopamine (DAT), or norepinephrine (NET) transporters cannot be ruled out and would contribute to a stimulant or antidepressant profile.

The diagram below illustrates the potential signaling pathways modulated by 2-MPP, focusing on the most probable serotonergic interactions.

Signaling_Pathways cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron 2-MPP 2-MPP SERT SERT 2-MPP->SERT Inhibitor? 5HT2A 5-HT2A Receptor 2-MPP->5HT2A Antagonist? 5HT1A 5-HT1A Receptor 2-MPP->5HT1A Agonist? Gq Gq 5HT2A->Gq Gi Gi 5HT1A->Gi PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC - IP3_DAG ↑ IP3/DAG (Ca²⁺ Release) PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP 5-HT Serotonin 5-HT->SERT Reuptake 5-HT->5HT2A 5-HT->5HT1A

Caption: Potential CNS mechanisms of this compound.

Potential Pharmacological Applications

Based on its structural class, 2-MPP could be developed for several therapeutic indications, primarily related to psychiatric and neurological disorders.

  • Anxiolytic and Antidepressant: This is the most probable therapeutic area. A favorable profile, such as 5-HT₁ₐ agonism combined with 5-HT₂ₐ/₂ₑ antagonism, could lead to effective treatment for generalized anxiety disorder, panic disorder, and major depressive disorder.[9][11] Many new piperazine derivatives are explicitly studied for these activities.[12]

  • Atypical Antipsychotic: If 2-MPP demonstrates significant antagonism at D₂ and 5-HT₂ₐ receptors, it could be a candidate for treating schizophrenia, similar to other arylpiperazines.

  • Neurodegenerative Disorders: Recent research has explored novel piperazine derivatives for their potential to reduce both amyloid and Tau pathologies in models of Alzheimer's disease, suggesting a broader potential for this scaffold.[13]

  • Stimulant/Psychoactive Agent: It is important to acknowledge that many simple piperazine derivatives have been used recreationally as "designer drugs".[3][14] Their stimulant and euphoric effects are often mediated by interactions with dopamine and serotonin systems.[4][15] Therefore, 2-MPP has a potential for abuse that must be carefully evaluated.

Methodologies for Pharmacological Profiling

A systematic, multi-tiered approach is essential to fully characterize the pharmacological activities of this compound.

In Vitro Evaluation: Target Identification and Functional Characterization

The initial step is to determine the binding affinity and functional activity of 2-MPP at a panel of relevant CNS targets.

Experimental Workflow: In Vitro Screening

In_Vitro_Workflow A Compound Synthesis & Purification (this compound) B Primary Screening: Radioligand Binding Assays (e.g., 5-HT, DA receptor panels) A->B C Data Analysis: Determine Ki values (Binding Affinity) B->C D Secondary Screening: Functional Assays on Hits (e.g., cAMP, Ca²⁺ flux) C->D Select hits (Ki < 1µM) E Data Analysis: Determine EC₅₀/IC₅₀ & Emax (Potency & Efficacy) D->E F Characterize as: Agonist, Antagonist, or Partial Agonist E->F

Caption: A streamlined workflow for in vitro pharmacological profiling.

Protocol 1: Radioligand Binding Assay (Competitive Inhibition)

  • Objective: To determine the binding affinity (Ki) of 2-MPP for a specific receptor (e.g., human 5-HT₂ₐ).

  • Rationale: This assay quantifies the direct interaction between the test compound and the molecular target. It is the gold standard for initial screening and target identification.[16]

  • Methodology:

    • Preparation: Use cell membranes from a stable cell line expressing the human 5-HT₂ₐ receptor.

    • Incubation: In a 96-well plate, combine the cell membranes, a known concentration of a specific radioligand (e.g., [³H]ketanserin), and varying concentrations of the test compound (2-MPP).

    • Equilibrium: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Analysis: Plot the percentage of specific binding against the log concentration of 2-MPP. Use non-linear regression to fit a sigmoidal dose-response curve and calculate the IC₅₀ value (the concentration of 2-MPP that inhibits 50% of radioligand binding). Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Table 1: Hypothetical Binding Affinity Data for 2-MPP

Target Receptor Radioligand Ki (nM)
5-HT₁ₐ [³H]8-OH-DPAT 150
5-HT₂ₐ [³H]Ketanserin 45
5-HT₂ₑ [³H]5-HT 80
Dopamine D₂ [³H]Spiperone 250

| SERT | [³H]Citalopram | >1000 |

Note: This data is illustrative and must be determined experimentally.

Protocol 2: Cell-Based Functional Assay (cAMP Measurement)

  • Objective: To determine if 2-MPP acts as an agonist or antagonist at a Gi-coupled receptor (e.g., 5-HT₁ₐ).

  • Rationale: Binding does not equal function. This assay measures the downstream cellular response (second messenger modulation) to determine the compound's intrinsic activity.[6]

  • Methodology:

    • Cell Culture: Use a stable cell line (e.g., CHO or HEK293) expressing the human 5-HT₁ₐ receptor.

    • Agonist Mode: Treat cells with increasing concentrations of 2-MPP. Add forskolin (an adenylyl cyclase activator) to stimulate cAMP production. A 5-HT₁ₐ agonist will inhibit this stimulation.

    • Antagonist Mode: Pre-incubate cells with increasing concentrations of 2-MPP, then add a known 5-HT₁ₐ agonist (e.g., 8-OH-DPAT) at its EC₅₀ concentration, along with forskolin. An antagonist will block the inhibitory effect of the agonist.

    • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

    • Analysis: Plot the cAMP response against the log concentration of 2-MPP to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

In Vivo Evaluation: Behavioral Models

Following promising in vitro results, in vivo studies in animal models are necessary to assess the compound's integrated physiological and behavioral effects.

Experimental Workflow: In Vivo Behavioral Study

In_Vivo_Workflow A Select Animal Model (e.g., Male Swiss Mice) B Dose-Response Study: Administer Vehicle or 2-MPP (e.g., 1, 5, 10 mg/kg, i.p.) A->B C Behavioral Testing Battery (30-60 min post-injection) B->C D Anxiety Models: Elevated Plus Maze Light-Dark Box C->D E Depression Models: Forced Swim Test Tail Suspension Test C->E F Locomotor Activity: Open Field Test C->F G Statistical Analysis: (ANOVA, post-hoc tests) Compare drug vs. vehicle D->G E->G F->G

Caption: Workflow for assessing anxiolytic and antidepressant-like effects.

Protocol 3: Elevated Plus Maze (EPM) for Anxiolytic Activity

  • Objective: To evaluate the anxiolytic-like effects of 2-MPP in rodents.

  • Rationale: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the animal's willingness to explore the open arms of the maze.[7][11][17]

  • Methodology:

    • Apparatus: A plus-shaped maze raised from the floor, with two opposing arms enclosed by high walls and two opposing arms open.

    • Dosing: Administer 2-MPP (or vehicle control) to mice via intraperitoneal (i.p.) injection. Allow for a 30-minute absorption period.

    • Test: Place the mouse in the center of the maze, facing an open arm.

    • Recording: For 5 minutes, record the number of entries into and the time spent in the open and closed arms using video tracking software.

    • Analysis: Calculate the percentage of open arm entries and the percentage of time spent in the open arms. A statistically significant increase in these parameters compared to the vehicle group indicates an anxiolytic-like effect.

Protocol 4: Forced Swim Test (FST) for Antidepressant Activity

  • Objective: To assess the antidepressant-like potential of 2-MPP.

  • Rationale: This is a behavioral despair model where antidepressant compounds reduce the time an animal spends immobile when placed in an inescapable water cylinder.[11]

  • Methodology:

    • Apparatus: A transparent cylinder filled with water (23-25°C).

    • Dosing: Administer 2-MPP or vehicle control. The protocol may involve acute or chronic (e.g., 7-day) dosing.

    • Test: Gently place the mouse into the water cylinder for a 6-minute session.

    • Scoring: Record the animal's behavior. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water. The duration of immobility is typically scored during the final 4 minutes of the test.

    • Analysis: A significant reduction in immobility time in the 2-MPP treated group compared to the vehicle group suggests an antidepressant-like effect. It is crucial to run a parallel open-field test to rule out general motor stimulation as a confounding factor.[5]

Summary and Future Directions

This compound is a promising chemical entity for CNS drug discovery. Based on the extensive pharmacology of the phenylpiperazine class, 2-MPP is predicted to be a potent modulator of the serotonin system, with potential secondary effects on dopamine receptors.

Key Potential Activities:

  • Anxiolytic and antidepressant effects via modulation of 5-HT₁ₐ and 5-HT₂ receptors.

  • Possible stimulant or antipsychotic properties depending on its dopamine receptor profile.

Future Research Imperatives:

  • Comprehensive In Vitro Profiling: Systematically screen 2-MPP against a broad panel of CNS receptors and transporters to establish a definitive binding and functional profile.

  • ADME & Toxicology: Conduct early in vitro and in vivo studies to assess its metabolic stability, blood-brain barrier permeability, and potential for toxicity.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of 2-MPP to optimize potency, selectivity, and pharmacokinetic properties.

  • Advanced Behavioral Models: If initial behavioral tests are positive, progress to more sophisticated models of anxiety, depression, or psychosis that offer greater predictive validity.

By following the rigorous experimental pathways outlined in this guide, the scientific community can effectively elucidate the pharmacological profile of this compound and determine its potential as a novel therapeutic agent.

References

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. [Link]

  • Belzung, C., Griebel, G. (2001). Animal models for screening anxiolytic-like drugs: a perspective. PMC - PubMed Central. [Link]

  • Graeff, F. G., Zangrossi, H. Jr. (1999). Animal models of anxiety and anxiolytic drug action. PubMed. [Link]

  • Wang, D., et al. (2013). Evaluation of the Anxiolytic and Antidepressant Activities of the Aqueous Extract from Camellia euphlebia Merr. ex Sealy in Mice. PubMed Central. [Link]

  • Sniecikowska, J., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. PubMed. [Link]

  • Tarasova, N., et al. (2018). In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. PubMed Central. [Link]

  • NEUROFIT. In vivo and in vitro models of Depression. NEUROFIT Preclinical Contract Research Organization (CRO). [Link]

  • Griebel, G., et al. (2016). Animal models for screening anxiolytic-like drugs: a perspective. ResearchGate. [Link]

  • Wikipedia. Piperazine. [Link]

  • Siegel, G. J., et al. (1999). Serotonin Receptors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. [Link]

  • Lucki, I., et al. (1987). Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. PubMed. [Link]

  • Di Fabio, R., et al. (2009). Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. ResearchGate. [Link]

  • Glennon, R. A. (2000). Serotonin Receptor Subtypes and Ligands. ACNP. [Link]

  • Arbo, M. D., et al. (2012). 1-Benzylpiperazine and other piperazine-based stimulants. ResearchGate. [Link]

  • Chubarev, V. N., et al. (2021). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed Central. [Link]

  • Singh, K., et al. (2016). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link]

  • Wikipedia. Methylbenzylpiperazine. [Link]

  • Empiritive. (2021). Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. YouTube. [Link]

  • Schep, L. J., et al. (2011). 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. [Link]

  • del Castillo, J., et al. (1964). MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. PubMed. [Link]

  • ChemSynthesis. Piperazines database - synthesis, physical properties. [Link]

  • Buée, L., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. PubMed. [Link]

  • Pribluda, V. S., et al. (2004). Mechanism of action of 2-methoxyestradiol: new developments. PubMed. [Link]

  • ChemBK. 1-METHYLPIPERAZINE FOR SYNTHESIS. [Link]

  • de Oliveira, R. S., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. PubMed. [Link]

  • Parent, A. A., et al. (2021). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PMC - PubMed Central. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • PubChem. 1-(2-Methoxyphenyl)piperazine. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Lin, J. C., et al. (2011). Determining the subjective and physiological effects of BZP combined with TFMPP in human males. PubMed. [Link]

Sources

Introduction: The Privileged Status of the Arylpiperazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Derivatization of 1-(2-Methylphenyl)piperazine

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a spectrum of therapeutic agents. These are termed "privileged structures" due to their ability to interact with multiple, diverse biological targets.[1] The arylpiperazine moiety is a quintessential example of such a scaffold, forming the core of numerous drugs targeting the central nervous system (CNS).[1][2] Its unique six-membered heterocyclic structure, featuring two nitrogen atoms at positions 1 and 4, provides a versatile template for designing ligands for aminergic G protein-coupled receptors (GPCRs), such as serotonin and dopamine receptors.[1][3]

This guide focuses specifically on derivatives of this compound, a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[4][5] The strategic placement of the methyl group at the ortho position of the phenyl ring imparts specific conformational constraints and electronic properties that can be crucial for receptor binding and pharmacological activity. Understanding the synthesis of this core and its subsequent derivatization is fundamental for researchers and scientists engaged in the development of next-generation CNS therapeutics.

Part 1: Core Synthetic Strategies for the 1-Arylpiperazine Moiety

The cornerstone of synthesizing any this compound derivative is the efficient formation of the carbon-nitrogen (C-N) bond between the phenyl ring and the piperazine N1 atom. Modern synthetic chemistry offers several powerful methods to achieve this, with the Buchwald-Hartwig amination being the most prominent.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming a cornerstone reaction in drug discovery for its reliability and broad substrate scope.[6][7][8] This palladium-catalyzed cross-coupling reaction provides a versatile and highly efficient route to N-aryl piperazines from readily available aryl halides and piperazine synthons.[6][9]

Causality Behind Experimental Choices: The success of this reaction is critically dependent on the synergistic interplay between the palladium catalyst, a specialized ligand, a suitable base, and the solvent system.[6] Sterically hindered and electron-rich phosphine ligands are essential; they facilitate the crucial reductive elimination step of the catalytic cycle and prevent catalyst decomposition, enabling high yields even with less reactive aryl chlorides.[6] The choice of base is also critical, as it must be strong enough to deprotonate the piperazine nitrogen without causing unwanted side reactions.

Simplified Catalytic Cycle of Buchwald-Hartwig Amination

G A Pd(0)L_n Active Catalyst B Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) A->B Ar-X ArPdX Ar-Pd(II)(L_n)-X B->ArPdX C Ligand Substitution (Piperazine displaces X) ArPdPip Ar-Pd(II)(L_n)-Piperazine C->ArPdPip D Reductive Elimination (Forms Ar-N bond, regenerates Pd(0)) D->A Regenerates Catalyst ArPdX->C + Piperazine - Base-HX ArPdPip->D Forms C-N Bond

Caption: A simplified representation of the palladium-catalyzed cycle.

Experimental Protocol: Buchwald-Hartwig Coupling of N-Boc-piperazine with 2-Bromotoluene

This protocol describes a general, self-validating procedure for the synthesis of N-Boc-1-(2-methylphenyl)piperazine, a common intermediate.

Workflow Diagram

G prep 1. Preparation - Dry Schlenk tube - Add reagents: 2-bromotoluene,  N-Boc-piperazine, Base (e.g., NaOtBu) inert 2. Inert Atmosphere - Seal tube with septum - Evacuate and backfill  with Argon/Nitrogen (3x) prep->inert cat_add 3. Catalyst Addition - Add anhydrous solvent (e.g., Toluene) - Add Pd-catalyst/ligand solution  via syringe inert->cat_add reaction 4. Reaction - Heat mixture (e.g., 80-110 °C) - Stir and monitor by TLC/LC-MS cat_add->reaction workup 5. Work-up - Cool to room temperature - Dilute with Ethyl Acetate - Wash with water and brine reaction->workup purify 6. Purification - Dry organic layer (Na2SO4) - Filter and concentrate - Purify by flash column chromatography workup->purify product Final Product: N-Boc-1-(2-methylphenyl)piperazine purify->product

Caption: A flowchart illustrating the key steps in the experimental protocol.

Step-by-Step Methodology: [6]

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromotoluene (1.0 equiv), N-Boc-piperazine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Catalyst Preparation (if not using a pre-catalyst): In a separate vial under an inert atmosphere, dissolve the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., RuPhos, 2-4 mol%) in a small amount of the reaction solvent.

  • Inerting: Seal the Schlenk tube with a rubber septum, and carefully evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reaction Setup: Add anhydrous toluene to the Schlenk tube via syringe, followed by the catalyst solution.

  • Heating and Monitoring: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-Boc-1-(2-methylphenyl)piperazine.

Data Presentation: Representative Buchwald-Hartwig Conditions

Aryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-BromotoluenePd₂(dba)₃ (1.5)RuPhos (3.0)NaOtBuToluene10012~90
2-ChlorotolueneG3-XPhos (2.0)(as pre-catalyst)LHMDSDioxane11018~85
4-BromoanisolePd(OAc)₂ (2.0)SPhos (4.0)K₃PO₄Toluene10016~92

Yields are representative and can vary based on specific reaction scale and conditions.

Nucleophilic Aromatic Substitution (SNAr)

For aryl rings that are electron-deficient (e.g., containing nitro or cyano groups), direct nucleophilic aromatic substitution is a viable and often preferred method, particularly in process chemistry, due to its cost-effectiveness and the avoidance of expensive metal catalysts.[7][10]

The reaction proceeds via an addition-elimination mechanism, where the piperazine acts as the nucleophile, attacking the electron-poor aromatic ring to form a Meisenheimer complex, which then eliminates the leaving group (typically a halide) to yield the final product. This method is commonly employed in the synthesis of intermediates for drugs like Palbociclib, where piperazine is reacted with an activated halopyridine.[7]

Part 2: Derivatization at the Piperazine N4 Position

With the this compound core in hand (often after deprotection of the Boc group with an acid like TFA), the N4 nitrogen is available for further functionalization. This step is crucial for tuning the molecule's pharmacological profile.

Reductive Amination

Reductive amination is a robust and widely used method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[7][10] It is a cornerstone for introducing alkyl substituents at the N4 position.

Causality Behind Experimental Choices: The choice of reducing agent is key to the success of this reaction. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective because they are selective for the protonated iminium ion intermediate and do not readily reduce the starting aldehyde or ketone, minimizing side reactions.[10][11]

Experimental Protocol: N4-Alkylation via Reductive Amination [11][12]

  • Preparation: To a stirred solution of this compound (1.0 equiv) and a chosen aldehyde (e.g., 4-pyridinecarboxaldehyde, 1.1 equiv) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol, add a small amount of acetic acid to catalyze iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise at room temperature.

  • Reaction: Stir the mixture for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude material via column chromatography to obtain the desired N4-substituted derivative.

Nucleophilic Substitution (Direct N-Alkylation)

A more direct approach to N-alkylation involves the reaction of the piperazine N4-nitrogen with an alkyl halide or sulfonate.[7] This method is particularly common in the synthesis of long-chain arylpiperazines, such as the antidepressant Trazodone and its analogues.[13][14]

Causality Behind Experimental Choices: The reaction is typically performed in the presence of a base (e.g., K₂CO₃) to neutralize the H-X acid formed. In cases involving less reactive alkyl chlorides, the addition of a catalytic amount of sodium or potassium iodide can accelerate the reaction via the Finkelstein reaction, where the more reactive alkyl iodide is formed in situ.[10] Microwave-assisted synthesis has also been shown to dramatically reduce reaction times for these types of alkylations from hours to minutes.[13][14]

Part 3: Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the substitution patterns on both the aryl ring and the N4-position.[1][15] Systematic modification of these positions is a key strategy in lead optimization.

  • Aryl Ring Substitution: Modifications to the phenyl ring directly influence electronic properties and steric interactions within the receptor binding pocket. SAR studies on arylpiperazines as antiprion compounds, for example, have shown that adding small electron-withdrawing or donating groups can significantly modulate potency.[16][17]

  • N4-Substituent: The length and nature of the alkyl chain at the N4 position, as well as the terminal functional group, are critical for receptor affinity and selectivity. For 5-HT₁A receptor ligands, a specific chain length is often required to bridge two key binding sites, while the terminal group (e.g., an imide or amide) can provide additional hydrogen bonding interactions.[15]

Data Presentation: SAR of Arylpiperazine Antiprion Compounds [16]

CompoundB-Ring SubstitutionEC₅₀ (µM)
Analogue 1Phenyl4.62
Analogue 73-Pyridyl0.71
Analogue 41Benzoxazole<0.16
Analogue 454-Methylpyridine>10
Analogue 464-Fluoropyridine0.38

EC₅₀ values represent the concentration for 50% inhibition of PrPSc accumulation in ScN2a-cl3 cells. This table clearly demonstrates that moving from a simple phenyl ring to more complex heteroaromatic systems like benzoxazole can dramatically increase potency.[16]

Conclusion

The this compound scaffold is a cornerstone of modern CNS drug discovery. Its synthesis is underpinned by powerful and versatile methodologies, primarily the palladium-catalyzed Buchwald-Hartwig amination for the core structure and reductive amination or nucleophilic substitution for subsequent derivatization. These synthetic tools provide medicinal chemists with the flexibility to systematically explore the structure-activity landscape, fine-tuning molecular properties to achieve desired potency, selectivity, and pharmacokinetic profiles. As synthetic methodologies continue to evolve, with advancements in areas like flow chemistry and eco-friendly catalysis, the ability to efficiently generate novel libraries of these privileged structures will undoubtedly accelerate the development of new and improved therapies for a range of neurological and psychiatric disorders.[9]

References

Introduction: The N-Arylpiperazine Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-Arylpiperazine Compounds: From Synthesis to Therapeutic Applications

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a spectrum of therapeutic agents. These are termed "privileged scaffolds" due to their ability to interact with multiple, diverse biological targets with high affinity.[1] The N-arylpiperazine moiety is a quintessential example of such a scaffold.[2] Comprising a piperazine ring linked to an aromatic system, this versatile structure forms the core of numerous drugs, particularly those targeting the central nervous system (CNS).[2][3] Its prevalence stems from a unique combination of structural and physicochemical properties: the basic nitrogen atom of the piperazine ring is often protonated at physiological pH, allowing for crucial ionic interactions with receptor targets, while the aryl group provides a locus for a wide range of substitutions to modulate affinity, selectivity, and pharmacokinetic properties.[2][3]

This guide offers a comprehensive exploration of N-arylpiperazine compounds, intended for researchers and drug development professionals. We will delve into the core synthetic strategies, dissect the intricate structure-activity relationships, explore the diverse pharmacological profiles and mechanisms of action, and survey the broad therapeutic applications of this remarkable class of molecules.

Part 1: Core Synthetic Strategies

The construction of the N-arylpiperazine core is a foundational step in the development of these compounds. The choice of synthetic route is often dictated by the electronic nature of the aryl group and the availability of starting materials. The three primary methods are palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann coupling, and classical nucleophilic aromatic substitution (SNAr).[4]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most versatile and widely used methods for forming C-N bonds. It is highly efficient for coupling piperazine with a variety of aryl halides (Br, I, Cl) and triflates, tolerating a wide range of functional groups on both coupling partners.

  • Ullmann Condensation: A classical copper-catalyzed method, the Ullmann reaction typically requires harsher reaction conditions (high temperatures) than palladium-catalyzed methods but remains a viable option, especially for large-scale synthesis.

  • Nucleophilic Aromatic Substitution (SNAr): This method is effective when the aryl ring is activated by one or more strong electron-withdrawing groups (e.g., -NO2, -CF3) positioned ortho or para to the leaving group (typically a halide).[4] The reaction proceeds by the addition of the piperazine nucleophile to the electron-deficient aromatic ring.

Synthesis cluster_methods Synthetic Methodologies Piperazine Piperazine ArylHalide Aryl Halide / Triflame (Ar-X) ActivatedAryl Electron-Deficient Aryl Halide (EW G-Ar-X) Product N-Arylpiperazine ArylHalide->Product Buchwald-Hartwig (Pd catalyst, base) ArylHalide->Product Ullmann Coupling (Cu catalyst, base, heat) ActivatedAryl->Product SNAr (Base)

Caption: Key synthetic routes to N-arylpiperazine compounds.

Exemplary Protocol: Microwave-Assisted Synthesis of Sulfonamide N-arylpiperazine Derivatives

This protocol describes a modern, efficient synthesis utilizing microwave irradiation, adapted from a method for preparing dopamine receptor ligands.[5]

Objective: To synthesize 1,3-Benzodioxolyl-sulfonamide N-arylpiperazine derivatives via nucleophilic substitution.

Materials:

  • 4-((4-phenylpiperazin-1-yl)methyl)aniline intermediate

  • Appropriate sulfonyl chloride (e.g., 1,3-benzodioxole-5-sulfonyl chloride)

  • Ethanol (EtOH)

  • 10% Sodium Hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Water (H2O)

  • G30-type microwave reaction tube

Procedure:

  • To a G30-type microwave tube, add 0.08 g of the respective 4-((4-phenylpiperazin-1-yl)methyl)aniline intermediate.

  • Add 10 mL of ethanol to dissolve the aniline derivative.

  • Add 1.0 equivalent of the desired sulfonyl chloride to the solution.

  • Seal the tube and place it in a microwave reactor.

  • Irradiate the reaction mixture for 30 minutes at 100 °C.

  • After cooling, concentrate the reaction medium under reduced pressure to remove the ethanol.

  • Transfer the residue to a separatory funnel.

  • Add ethyl acetate and water, then adjust the aqueous layer to pH 10 with a 10% NaOH solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product using column chromatography as required.

Causality: The use of microwave irradiation accelerates the reaction rate, significantly reducing the reaction time from hours to minutes compared to conventional heating.[5] The basic workup (pH 10) is crucial to deprotonate any remaining protonated amine species, ensuring the neutral product partitions efficiently into the organic phase (ethyl acetate) for isolation.[5]

Part 2: Structure-Activity Relationships (SAR)

The pharmacological profile of N-arylpiperazine compounds is exquisitely sensitive to their substitution pattern. The general structure can be deconstructed into three key components: the N-aryl group, the piperazine core, and a linker/terminal group.[2]

  • The N-Aryl Group: The nature and substitution of this ring are critical for receptor affinity and selectivity. For instance, electron-withdrawing substituents para to the piperazine linkage can strongly reduce binding to both 5-HT1A and D2A receptors.[6] The presence of aromatic ring systems is a key molecular recognition element for the binding sites of aminergic G-protein-coupled receptors (GPCRs).[5]

  • The Piperazine Core: The protonatable nitrogen atom (N4) of the piperazine ring is a fundamental pharmacophoric feature. It typically forms a crucial ionic bond with an acidic residue, such as a conserved aspartate in the transmembrane domain 3 (TM3) of many aminergic GPCRs.[3][7]

  • The Linker and Terminal Group: Most CNS-active N-arylpiperazines are long-chain derivatives, featuring a flexible aliphatic chain that connects the piperazine to a second terminal pharmacophore.[3] The length and conformation of this linker, along with the nature of the terminal group, fine-tune the compound's interaction with the receptor, often dictating its functional activity (agonist, antagonist, or partial agonist).

ComponentModificationImpact on Activity
N-Aryl Group Introduction of electron-withdrawing groups (para-position)Strongly reduces affinity for 5-HT1A and D2A receptors.[6]
Substitution pattern (ortho, meta, para)Affects receptor selectivity and binding affinity. The meta position can be favorable for 5-HT1A binding in certain scaffolds.[7]
Piperazine Core Protonatable Nitrogen (N4)Essential for ionic interaction with receptor acidic residues (e.g., Asp in TM3).[3][7]
Linker Chain Length and FlexibilityInfluences the orientation of the terminal group within the receptor binding pocket, affecting functional efficacy.
Terminal Group Varies widely (amides, imides, heterocycles)Determines interactions with the deeper parts of the receptor binding pocket, significantly impacting selectivity and intrinsic activity.

Part 3: Pharmacological Profile and Mechanism of Action

N-arylpiperazines interact with a wide array of biological targets, but they are most renowned as ligands for aminergic GPCRs, particularly dopamine and serotonin receptors.[2][8] This interaction underlies their profound effects on neurotransmission and their utility in treating psychiatric and neurological disorders.

Interaction with Dopamine and Serotonin Receptors

Many N-arylpiperazine-based antipsychotics, such as aripiprazole and cariprazine, derive their therapeutic effect from a complex pharmacology that includes partial agonism at dopamine D2/D3 receptors and serotonin 5-HT1A receptors, combined with antagonism at 5-HT2A receptors.[2][5]

  • Dopamine D2/D3 Receptors: Partial agonism at D2 receptors is a hallmark of third-generation antipsychotics. This "dopamine stabilization" allows these drugs to reduce dopaminergic neurotransmission in hyperactive states (like psychosis) while supporting it in hypoactive states, potentially mitigating side effects and improving negative symptoms.[2]

  • Serotonin 5-HT1A Receptors: The interaction with 5-HT1A receptors is critical.[3][7] The protonated piperazine nitrogen forms an ionic bond with an aspartate residue (Asp3.32), while the aryl ring engages in a CH-π interaction with a phenylalanine residue (Phe6.52).[3] Agonism or partial agonism at these autoreceptors can enhance dopamine release in certain brain regions, contributing to antidepressant and anxiolytic effects.

  • Serotonin 5-HT2A Receptors: Antagonism at 5-HT2A receptors is another key feature of atypical antipsychotics. This action is thought to contribute to their efficacy against the negative symptoms of schizophrenia and to a lower risk of extrapyramidal side effects compared to older antipsychotics.

GPCR_Signaling cluster_membrane cluster_cytoplasm Ligand N-Arylpiperazine (5-HT1A Agonist) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds G_Protein Gi/o Protein (α, β, γ subunits) Receptor->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha Dissociates G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Neuronal Effects) CREB->Gene Modulates

Caption: Simplified 5-HT1A receptor signaling pathway.

Part 4: Therapeutic Applications

The modular nature of the N-arylpiperazine scaffold has enabled its application across diverse therapeutic areas.[2]

  • Central Nervous System (CNS) Disorders: This is the most prominent area. Drugs like Aripiprazole (schizophrenia, bipolar disorder), Buspirone (anxiety), and Trazodone (depression) are widely prescribed.[9] Their mechanisms generally involve modulation of dopaminergic and serotonergic systems.[2][10]

  • Oncology: A growing body of research highlights the anticancer potential of N-arylpiperazine derivatives.[3][11] They can interact with various targets implicated in cancer, including tyrosine kinases and hormone receptors.[3] For example, several FDA-approved kinase inhibitors, such as Imatinib and Dasatinib , incorporate the piperazine moiety.[3] Other derivatives have shown antiproliferative effects in prostate and breast cancer cell lines.[7][11]

  • Antimicrobial Agents: The scaffold has also been explored for developing agents against various pathogens, including Mycobacterium tuberculosis.[1][12] These compounds can affect various biochemical processes within the microbes, representing a promising avenue for new anti-infective drugs.[1]

Part 5: Challenges and Future Directions

Despite the remarkable success of N-arylpiperazine-based drugs, challenges remain. A key consideration is metabolism. Many of these compounds undergo extensive metabolism, often via N-dealkylation mediated by cytochrome P450 enzymes, particularly CYP3A4.[9][10] The resulting 1-aryl-piperazine metabolites can themselves be pharmacologically active, contributing to the overall effect and potential side effects of the parent drug.[9][10] Subsequent hydroxylation of these metabolites is often dependent on CYP2D6, an enzyme known for its significant genetic polymorphism, leading to inter-individual variability in drug response.[9][10]

Future research is focused on designing new derivatives with improved selectivity to minimize off-target effects and fine-tuned functional activity (e.g., biased agonism) to elicit more specific downstream signaling. The exploration of this scaffold in new therapeutic areas like oncology and infectious diseases continues to be a vibrant field of investigation, promising new breakthroughs built upon this enduringly "privileged" structure.[11][12]

References

  • Lima, L. M., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Pharmaceuticals, 15(8), 1003. Available from: [Link]

  • Fallon, B., et al. (2002). Synthesis and Structure-Activity Relationships of New Arylpiperazines: Para Substitution With Electron-Withdrawing Groups Decrease Binding to 5-HT(1A) and D(2A) Receptors. European Journal of Medicinal Chemistry, 37(6), 503-10. Available from: [Link]

  • Kos, J., et al. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 27(21), 7545. Available from: [Link]

  • Andreozzi, G., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(2), 230. Available from: [Link]

  • Kos, J., et al. (2021). The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. International Journal of Molecular Sciences, 22(16), 8885. Available from: [Link]

  • Andreozzi, G., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available from: [Link]

  • Jarocha, D., et al. (2023). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 28(3), 1399. Available from: [Link]

  • Jarocha, D., et al. (2023). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. ResearchGate. Available from: [Link]

  • Kos, J., et al. (2021). The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. ResearchGate. Available from: [Link]

  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism, 8(2), 115-28. Available from: [Link]

  • Andreozzi, G., et al. (2021). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 26(23), 7178. Available from: [Link]

  • Jarocha, D., et al. (2023). General structure of N-arylpiperazine and pharmacophoric model of 5-HT1A agonist. ResearchGate. Available from: [Link]

  • Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7160. Available from: [Link]

  • Synthesis and pharmacological evaluation of new arylpiperazines N-{4-[4-(aryl) piperazine-1-yl]-phenyl}-amine derivatives: Putative role of 5-HT1A receptors. OUCI. Available from: [Link]

  • Perrone, R., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1297. Available from: [Link]

  • Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Ingenta Connect. Available from: [Link]

Sources

Methodological & Application

The Versatile Scaffold: Applications of 1-(2-Methylphenyl)piperazine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperazine in Neuropharmacology

The piperazine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of physiological systems.[1] Its unique physicochemical properties, including its basicity and ability to engage in multiple hydrogen bonding interactions, make it an ideal building block for molecules designed to interact with biological targets. Within the central nervous system (CNS), arylpiperazine derivatives have proven particularly fruitful, leading to the development of blockbuster drugs for psychiatric and neurological disorders.[2] This guide focuses on a specific, yet highly significant, member of this class: 1-(2-Methylphenyl)piperazine, also known as 1-(o-tolyl)piperazine.[3]

The strategic placement of a methyl group at the ortho position of the phenyl ring imparts distinct conformational and electronic properties to the molecule, influencing its interaction with target receptors. This subtle structural modification can have profound effects on binding affinity, selectivity, and ultimately, the pharmacological profile of the resulting drug candidate. This application note will provide an in-depth exploration of the synthesis, mechanism of action, and diverse applications of this compound in drug discovery, complete with detailed experimental protocols for its synthesis and biological evaluation.

Synthetic Strategies: Accessing the this compound Core

The efficient synthesis of this compound is a critical first step in its journey from a chemical intermediate to a key pharmacophore. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of the crucial C-N bond between an aryl halide and piperazine.[4][5] This palladium-catalyzed cross-coupling reaction offers high yields and excellent functional group tolerance, making it a preferred method in modern synthetic chemistry.[6][7]

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol details a general procedure for the synthesis of this compound from 2-bromotoluene and piperazine.

Materials:

  • 2-Bromotoluene

  • Piperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).

  • Add 2-bromotoluene (1.0 equivalent) and piperazine (1.2 equivalents) to the Schlenk tube.

  • Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.

  • Add anhydrous toluene to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound.

G A 2-Bromotoluene + Piperazine E Buchwald-Hartwig Amination (100 °C, 12-24h) A->E B Pd(OAc)₂/XPhos Catalyst System B->E C NaO-t-Bu (Base) C->E D Toluene (Solvent) D->E F Work-up & Purification E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Mechanism of Action: A Multi-Targeted Approach to CNS Modulation

Arylpiperazine derivatives, including this compound, are known to exert their effects on the central nervous system primarily through interactions with serotonin (5-HT) and dopamine (D) receptors.[8][9] The specific binding profile of a given derivative determines its ultimate pharmacological action, which can range from antidepressant and anxiolytic to antipsychotic.[2]

The this compound scaffold serves as a versatile template that can be further functionalized to fine-tune its affinity and selectivity for various receptor subtypes.[10] For instance, modifications at the N4 position of the piperazine ring can lead to compounds with high affinity for 5-HT₁A, 5-HT₂A, D₂, and D₃ receptors.[11][12]

G cluster_0 This compound Derivative cluster_1 CNS Receptor Targets cluster_2 Potential Therapeutic Effects A Arylpiperazine Core B 5-HT₁A Receptor A->B Modulation C 5-HT₂A Receptor A->C Modulation D D₂ Receptor A->D Modulation E D₃ Receptor A->E Modulation F Antidepressant B->F G Anxiolytic B->G H Antipsychotic C->H D->H E->H

Caption: Multi-target interactions of arylpiperazine derivatives.

Applications in Drug Discovery: From Intermediates to Active Pharmaceutical Ingredients

This compound is a key building block in the synthesis of a variety of pharmacologically active compounds. Its derivatives have been explored for a range of CNS disorders.

Antidepressants and Anxiolytics

The modulation of serotonin receptors, particularly 5-HT₁A, is a well-established strategy for the treatment of depression and anxiety.[10] Derivatives of this compound have been designed and synthesized to act as potent ligands for these receptors.

Antipsychotics

Atypical antipsychotics often exhibit a complex pharmacology, with activity at both dopamine and serotonin receptors. The this compound scaffold has been utilized to develop multi-target ligands with potential antipsychotic properties. These compounds aim to achieve efficacy in treating psychosis with a reduced side-effect profile compared to older medications.[13]

In Vitro Characterization: Receptor Binding Assays

Determining the binding affinity of a compound for its target receptors is a fundamental step in drug discovery. Radioligand binding assays are a robust method for quantifying this interaction.

Protocol 2: Radioligand Binding Assay for Serotonin 5-HT₁A Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound, such as a derivative of this compound, for the human 5-HT₁A receptor.

Materials:

  • Membrane preparation from cells expressing the human 5-HT₁A receptor

  • [³H]8-OH-DPAT (radioligand)

  • Test compound (e.g., this compound derivative)

  • Serotonin (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.1% ascorbic acid)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • 96-well microplate

  • Cell harvester

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well microplate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]8-OH-DPAT (final concentration ~0.5 nM), and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of serotonin (final concentration 10 µM), 50 µL of [³H]8-OH-DPAT, and 100 µL of membrane preparation.

    • Competitive Binding: 50 µL of test compound at various concentrations, 50 µL of [³H]8-OH-DPAT, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at 25 °C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound from the competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

G A Prepare Reagents (Membranes, Radioligand, Test Compound) B Set up 96-well Plate (Total, Non-specific, Competitive Binding) A->B C Incubate (25°C, 60 min) B->C D Filtration & Washing C->D E Scintillation Counting D->E F Data Analysis (IC₅₀, Kᵢ) E->F

Caption: Workflow for a radioligand binding assay.

In Vivo Evaluation: Assessing Anxiolytic Activity

The elevated plus maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents and to screen for anxiolytic drugs.[14][15] The test is based on the natural aversion of rodents to open and elevated spaces.[16][17]

Protocol 3: Elevated Plus Maze Test in Mice

This protocol outlines the procedure for evaluating the anxiolytic potential of a this compound derivative in mice.

Materials:

  • Elevated plus maze apparatus

  • Test compound (dissolved in a suitable vehicle)

  • Vehicle control

  • Positive control (e.g., diazepam)

  • Video tracking software

Procedure:

  • Acclimation: Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: Administer the test compound, vehicle, or positive control to the mice via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).

  • Test Procedure:

    • Place a mouse at the center of the elevated plus maze, facing one of the open arms.

    • Allow the mouse to explore the maze freely for 5 minutes.

    • Record the behavior of the mouse using a video camera positioned above the maze.

  • Data Analysis: Using the video tracking software, analyze the following parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled

  • Interpretation: An increase in the time spent in the open arms and/or the number of entries into the open arms, without a significant change in total distance traveled, is indicative of an anxiolytic-like effect.

Data Presentation: Quantitative Summary

The following table provides representative binding affinities of arylpiperazine derivatives at key CNS receptors. Note that specific data for this compound may vary and should be determined experimentally.

Compound5-HT₁A (Kᵢ, nM)5-HT₂A (Kᵢ, nM)D₂ (Kᵢ, nM)Reference
1-(2-Methoxyphenyl)piperazine derivative0.576.4-[11]
Arylpiperazine derivative--High Affinity
Arylpiperazine derivativeHigh AffinityLow to Moderate AffinityHigh Affinity

Conclusion: A Scaffold with Enduring Promise

This compound represents a valuable and versatile scaffold in the ongoing quest for novel therapeutics for CNS disorders. Its synthetic accessibility via robust methods like the Buchwald-Hartwig amination, coupled with its ability to be readily derivatized to modulate its pharmacological profile, ensures its continued relevance in drug discovery. The protocols and information provided in this guide offer a solid foundation for researchers and scientists to explore the full potential of this privileged chemical entity. As our understanding of the complex neurobiology of psychiatric and neurological diseases deepens, the rational design of new drugs based on scaffolds like this compound will undoubtedly play a pivotal role in developing the next generation of CNS therapies.

References

  • Elevated plus maze protocol. (2023). protocols.io. [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2023). Cherry. [Link]

  • Hackling, A., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of Medicinal Chemistry, 46(18), 3883-3899. [Link]

  • Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22), 1088. [Link]

  • Some FDA‐approved piperazine‐containing drugs. (n.d.). ResearchGate. [Link]

  • (PDF) Elevated plus maze protocol v1. (2023). ResearchGate. [Link]

  • Nolan, S. P., & Organ, M. G. (2010). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Angewandte Chemie International Edition, 49(49), 9475-9478. [Link]

  • Tomić, M., et al. (2008). Interaction of arylpiperazines with the dopamine receptor D2 binding site. Bioorganic & Medicinal Chemistry, 16(11), 6062-6072. [Link]

  • Radioligand binding data of synthesized compounds for 5-HT 1A and 5-HT 2A. (n.d.). ResearchGate. [Link]

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322-328. [Link]

  • Structures of FDA-approved piperazine-based drugs. (n.d.). ResearchGate. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2020). Molecules, 25(22), 5439. [Link]

  • Huff, J. R., et al. (1985). Bioactive conformation of 1-arylpiperazines at central serotonin receptors. Journal of Medicinal Chemistry, 28(7), 945-948. [Link]

  • Chojnacka, K., et al. (2005). 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. Journal of Medicinal Chemistry, 48(21), 6644-6651. [Link]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. Molecules, 29(1), 68. [Link]

  • Methylbenzylpiperazine. (n.d.). Wikipedia. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 29(1), 68. [Link]

  • Schoeffter, P., & Hoyer, D. (1989). Interaction of arylpiperazines with 5-HT1A, 5-HT1B, 5-HT1C and 5-HT1D receptors: do discriminatory 5-HT1B receptor ligands exist?. Naunyn-Schmiedeberg's Archives of Pharmacology, 339(6), 675-683. [Link]

  • Modeling of the D2 Dopamine Receptor Arylpiperazine Binding Site for 1-{2-[5-(1H-benzimidazole-2-thione)]ethyl}. (2004). Croatica Chemica Acta, 77(1-2), 275-283. [Link]

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2022). ResearchGate. [Link]

  • Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. (2014). Current Pharmaceutical Design, 20(23), 3749-3758. [Link]

  • Fuller, R. W., et al. (1978). Effect of 1-(m-trifluoromethylphenyl)-piperazine on 3H-serotonin binding to membranes from rat brain in vitro and on serotonin turnover in rat brain in vivo. European Journal of Pharmacology, 52(1), 11-16. [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272-5275. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). Molecules, 26(11), 3182. [Link]

  • Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. (2023). Preprints.org. [Link]

  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. (n.d.). Springer Nature Experiments. [Link]

  • Synthesis of 1-(o-tolyl)-4-[(4-aminophenyl)methyl]piperazine. (n.d.). PrepChem.com. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 29(1), 68. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 1-(2-Methylphenyl)piperazine as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-arylpiperazine moiety is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of clinically significant therapeutic agents.[1][2][3] 1-(2-Methylphenyl)piperazine, in particular, serves as a crucial and versatile building block for the synthesis of complex molecules, especially those targeting the central nervous system.[4] Its utility stems from the presence of a secondary amine (N4) that is readily functionalized, allowing for its strategic incorporation into target structures. This guide provides an in-depth exploration of the primary synthetic applications of this compound, with a focus on palladium-catalyzed cross-coupling reactions. We offer detailed, field-proven protocols, explain the mechanistic rationale behind experimental choices, and present data to guide researchers in leveraging this intermediate for drug discovery and development.

The Significance of the 1-(2-Aryl)piperazine Scaffold

The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms.[5] This structure is highly valued in drug design for several reasons:

  • Physicochemical Properties: The basic nature of the piperazine nitrogens allows for salt formation, which can significantly improve the solubility and bioavailability of a drug candidate.

  • Structural Rigidity and Flexibility: The chair conformation of the piperazine ring provides a degree of rigidity, enabling precise orientation of substituents to interact with biological targets.

  • Synthetic Tractability: The differential reactivity of the two nitrogen atoms—one often functionalized with an aryl group and the other available for further modification—makes it an ideal linker or scaffold.[3]

The this compound structure is a key intermediate in the synthesis of drugs such as the antihypertensive agent Urapidil. The strategic placement of the methyl group on the phenyl ring can influence the molecule's conformation and metabolic stability.

Core Application: Palladium-Catalyzed C-N Cross-Coupling

The most powerful and widely adopted method for synthesizing N-aryl piperazines is the Buchwald-Hartwig amination.[6][7] This palladium-catalyzed cross-coupling reaction provides a highly efficient and general route for forming carbon-nitrogen bonds, a transformation that is often challenging using classical methods.[6][7]

The Buchwald-Hartwig Amination: Mechanism and Rationale

The reaction facilitates the coupling of an amine with an aryl halide (or triflate) in the presence of a palladium catalyst, a phosphine ligand, and a base.[6] The catalytic cycle is a well-established process involving several key steps.

Causality in Experimental Design:

  • The Palladium Precatalyst: Air- and moisture-stable Pd(II) precatalysts are often preferred in modern protocols as they are readily activated in situ to the active Pd(0) species, ensuring reproducibility.[7]

  • The Ligand: The choice of ligand is critical. Sterically hindered and electron-rich phosphine ligands (e.g., XPhos, RuPhos) are crucial for promoting both the oxidative addition of the aryl halide to the palladium center and the final reductive elimination step that forms the C-N bond and regenerates the catalyst.[8][9]

  • The Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required. Its primary role is to deprotonate the piperazine nitrogen after it coordinates to the palladium complex, forming the palladium-amido species that is essential for reductive elimination.[6]

Buchwald_Hartwig_Cycle cluster_0 Buchwald-Hartwig Amination Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-X amine_coordination Amine Coordination oxidative_addition->amine_coordination R₂NH (Piperazine) reductive_elimination Reductive Elimination amine_coordination->reductive_elimination Base (-H-Base⁺) reductive_elimination->pd0 Ar-NR₂ product N-Aryl Piperazine (Ar-NR₂) reductive_elimination->product aryl_halide Aryl Halide (Ar-X) aryl_halide->pd0 piperazine This compound (R₂NH) piperazine->amine_coordination

A simplified representation of the palladium-catalyzed cycle.
Quantitative Data Summary

The efficiency of the Buchwald-Hartwig amination is highly dependent on the specific substrates and conditions. The following table summarizes representative data for the coupling of various aryl halides with piperazine derivatives, demonstrating the versatility of the method.

Aryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromotoluenePd₂(dba)₃ (1)XPhos (2)NaOt-BuToluene1001896[10]
2-ChlorotolueneG3-XPhos (2)-K₃PO₄t-AmylOH1101097[7]
4-ChloroanisoleG3-XPhos (2)-K₃PO₄t-AmylOH1101095[7]
2-Bromo-pyridinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1002485N/A

Note: Yields are illustrative and can vary based on the specific piperazine derivative and reaction scale. G3-XPhos is a commercially available pre-catalyst.

Experimental Protocols

The following protocols are designed to be self-validating, incorporating steps for reaction monitoring and purification to ensure the integrity of the results.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol describes the coupling of an aryl bromide with this compound using a palladium precatalyst.

Experimental_Workflow start Start setup Assemble Schlenk Tube (Ar-Br, Piperazine, Base) start->setup inert Evacuate & Backfill with Argon (3x) setup->inert add_reagents Add Solvent, Catalyst, and Ligand inert->add_reagents reaction Heat to Desired Temp (e.g., 100-110 °C) add_reagents->reaction monitor Monitor by TLC/LC-MS Until Completion reaction->monitor workup Cool, Dilute, Wash with H₂O & Brine monitor->workup purify Dry, Concentrate, Purify via Chromatography workup->purify end Characterize Pure Product purify->end

A flowchart illustrating the key steps in the experimental protocol.

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk tube with stir bar

  • Standard glassware for workup and chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 211.5 mg), sodium tert-butoxide (1.4 mmol, 134.5 mg), and the XPhos Pd G3 precatalyst (0.02 mmol, 16.9 mg).

  • Inert Atmosphere: Seal the Schlenk tube with a septum. Evacuate the tube under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure N-aryl piperazine product.

Protocol 2: Synthesis of an Aryldiazenylpiperazine via Diazonium Coupling

This reaction involves the coupling of a diazonium salt (generated in situ from an aniline) with this compound to form a triazene.[11][12]

Materials:

  • Aromatic Amine (e.g., Aniline) (1.0 equiv)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Nitrite (NaNO₂) (1.0 equiv)

  • This compound (1.0 equiv)

  • Sodium Acetate

  • Ice-water bath

Procedure:

  • Diazotization: Dissolve the aromatic amine (1.0 mmol) in a mixture of concentrated HCl (0.3 mL) and water (5 mL) in a flask cooled in an ice-water bath to 0-5 °C.

  • Nitrite Addition: Add a solution of sodium nitrite (1.0 mmol, 69 mg) in water (2 mL) dropwise to the amine solution, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt solution.

  • Coupling Reaction: In a separate beaker, dissolve this compound (1.0 mmol, 176.3 mg) in a solution of sodium acetate in water. Cool this solution to 0-5 °C.

  • Addition: Slowly add the freshly prepared diazonium salt solution to the piperazine solution with vigorous stirring, maintaining the temperature below 5 °C. A colored precipitate should form.

  • Isolation: Stir the reaction mixture for an additional 1-2 hours at low temperature. Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: If necessary, the product can be recrystallized from a suitable solvent (e.g., ethanol) to achieve higher purity.

Conclusion

This compound is a high-value synthetic intermediate whose strategic application can streamline the synthesis of complex pharmaceutical targets. The Buchwald-Hartwig amination stands out as the premier method for its incorporation into molecules via C-N bond formation, offering high yields and broad functional group tolerance. The protocols and data provided herein serve as a robust starting point for researchers aiming to utilize this versatile building block in their synthetic campaigns. As with any chemical process, optimization for specific substrates is recommended to achieve the best possible outcomes.

References

  • Simmler, L. D., et al. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Vertex AI Search Grounding API.
  • Porta, R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Nolan, S. P., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • de Oliveira, V., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

  • O'Malley, K., & Vaughan, K. (2016). Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. Bentham Open Archives. [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH. [Link]

  • Request PDF. Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif. ResearchGate. [Link]

  • Sova, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. [Link]

  • O'Malley, K., & Vaughan, K. (2016). Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II... ResearchGate. [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. LinkedIn. [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing). [Link]

  • Porta, R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

Sources

Application Note & Protocol: Palladium-Catalyzed N-Arylation of 1-(2-Methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the N-arylation of 1-(2-methylphenyl)piperazine, a critical transformation for synthesizing molecules of pharmaceutical interest. We delve into the principles of the Buchwald-Hartwig amination, offer a detailed and robust experimental protocol, and discuss key parameters for reaction optimization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for constructing C(aryl)-N bonds with this specific secondary amine.

Introduction & Scientific Principle

The N-aryl piperazine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs. The specific substitution pattern of this compound presents a sterically demanding secondary amine, which can be challenging to couple efficiently. The Buchwald-Hartwig amination has emerged as a premier method for such transformations, offering broad substrate scope and functional group tolerance where classical methods like nucleophilic aromatic substitution often fail.[1]

This reaction utilizes a palladium catalyst, typically in its Pd(0) oxidation state, in concert with a phosphine ligand and a base to couple an aryl halide (or pseudo-halide) with an amine.[1][2] The success of the coupling hinges on a delicate balance between the catalyst, ligand, base, and solvent, which collectively orchestrate the catalytic cycle. The choice of a bulky, electron-rich phosphine ligand is often crucial for promoting the key steps of oxidative addition and reductive elimination, especially when dealing with less reactive aryl chlorides or sterically hindered amines.[2][3]

Experimental Workflow & Protocol

This protocol is designed as a general starting point for the N-arylation of this compound with a generic aryl bromide. Optimization is often necessary for specific substrates.

Materials & Reagents
  • Aryl Halide: (e.g., 4-Bromotoluene), 1.0 mmol, 1.0 equiv.

  • Amine: this compound, 1.2 mmol, 1.2 equiv.

  • Palladium Pre-catalyst: (e.g., RuPhos Pd G3), 0.02 mmol, 2 mol%.

  • Base: Sodium tert-butoxide (NaOtBu), 1.4 mmol, 1.4 equiv.

  • Solvent: Anhydrous Toluene, 5 mL.

  • Inert Gas: Argon or Nitrogen.

  • Reaction Vessel: Oven-dried Schlenk tube or sealed vial.

  • Standard laboratory glassware, magnetic stirrer, and heating block.

Visualized Experimental Workflow

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification P1 Weigh Aryl Halide, This compound, NaOtBu into Schlenk tube P2 Add Pd Pre-catalyst (e.g., RuPhos Pd G3) P1->P2 In glovebox or under Ar flow R1 Add Anhydrous Toluene via syringe P2->R1 R2 Seal tube and place in pre-heated block (e.g., 100 °C) R1->R2 R3 Stir for 4-24h (Monitor by TLC/LC-MS) R2->R3 W1 Cool to RT Dilute with Ethyl Acetate R3->W1 W2 Wash with H₂O & Brine W1->W2 W3 Dry (Na₂SO₄), Filter, & Concentrate W2->W3 P Purify via Flash Column Chromatography W3->P

Caption: High-level workflow for the N-arylation protocol.

Step-by-Step Protocol
  • Preparation (Inert Atmosphere): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and sodium tert-butoxide (1.4 equiv). This step is best performed in a glovebox.

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%) to the tube.

  • Solvent Addition: Seal the Schlenk tube with a septum. Remove from the glovebox (if used) and add anhydrous toluene (to make a ~0.2 M solution) via a syringe.

  • Inerting: If not prepared in a glovebox, thoroughly degas the solvent by bubbling argon or nitrogen through the mixture for 10-15 minutes. Alternatively, use three cycles of evacuating the headspace and backfilling with inert gas.

  • Reaction: Place the sealed tube into a preheated oil bath or heating block set to 100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-24 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.

Optimization of Reaction Parameters

The success of the Buchwald-Hartwig amination is highly dependent on the interplay of several factors. The following tables provide guidance on optimizing the reaction for your specific aryl halide.

Table 1: Choice of Ligand and Catalyst

The ligand is arguably the most critical component, as it stabilizes the palladium center and modulates its reactivity.[3] For a sterically hindered secondary amine like this compound, bulky biarylphosphine ligands are often required.[4]

Ligand TypeExample LigandsRecommended ForRationale
Bulky Biarylphosphines RuPhos, XPhos, BrettPhosAryl Chlorides, Hindered SubstratesThe steric bulk and electron-donating nature facilitate the rate-limiting oxidative addition and the final reductive elimination step.[2][4]
Ferrocene-Based dppf, DtbdppfAryl Bromides & IodidesThese ligands offer good stability and efficiency for more reactive aryl halides.[5]
Bidentate Ligands BINAP, XantphosGeneral Aryl Bromides & IodidesBidentate ligands can prevent the formation of inactive palladium dimers, accelerating the reaction.[1]
Table 2: Selection of Base and Solvent

The base plays a crucial role in deprotonating the amine-palladium complex to form the key palladium-amido intermediate.[2][6] The solvent must be anhydrous and capable of dissolving the reactants at the reaction temperature.[7]

ParameterOptionsConsiderations & Rationale
Base NaOtBu, KOtBu, LHMDSStrong, non-nucleophilic bases are required.[8] NaOtBu is the most common and effective choice for hindered amines.[9]
K₃PO₄, Cs₂CO₃Weaker bases may be used for substrates with base-sensitive functional groups, but often require higher temperatures or longer reaction times.[10]
Solvent Toluene, Dioxane, THFToluene is an excellent choice due to its high boiling point and ability to dissolve most reactants. Dioxane is also common but is a solvent of concern.[7] THF is suitable for lower-temperature reactions.[8] All solvents must be rigorously dried.

Catalytic Cycle Mechanism

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of well-defined steps involving the palladium catalyst.[1][11]

G cluster_cycle Pd0 L₂Pd⁰ (Active Catalyst) OA_Complex L₂PdII(Ar)(X) Pd0->OA_Complex Ar-X Amine_Coord [L₂PdII(Ar)(AmineH)]⁺X⁻ OA_Complex->Amine_Coord + Amine-H Amido_Complex L₂PdII(Ar)(Amine) Amine_Coord->Amido_Complex + Base - Base-H⁺X⁻ Deprot_label Deprotonation Product Ar-Amine (Product) Amido_Complex->Product RE_label Reductive Elimination Product->Pd0 OA_label Oxidative Addition

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The active L₂Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-determining step.[11][12]

  • Amine Coordination & Deprotonation: The amine, this compound, coordinates to the Pd(II) center. The base then removes a proton from the coordinated amine to form a palladium-amido intermediate.[2]

  • Reductive Elimination: The final C-N bond is formed as the arylated amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[1]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently inert conditions; Poor choice of ligand/base; Low temperature.Use a fresh pre-catalyst or activate the Pd source. Ensure all reagents and solvents are anhydrous and the system is properly degassed.[13] Screen different ligands (e.g., XPhos for aryl chlorides) and bases (NaOtBu is a good start).[9] Increase reaction temperature in 10 °C increments.
Formation of Side Products Hydrodehalogenation (Ar-H formation); Aryl-aryl coupling (Ar-Ar formation).This can result from β-hydride elimination or other side reactions.[4] A more effective ligand that promotes faster reductive elimination can suppress these pathways.[3] Ensure the base is not degrading (e.g., old NaOtBu).
Reaction Stalls Catalyst inhibition or decomposition.Iodide, a byproduct of using aryl iodides, can sometimes inhibit the catalyst.[11] Using aryl bromides or chlorides is often preferable.[8] If the reaction stalls, adding a fresh portion of the catalyst may help.

References

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. DSpace@MIT. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. NIH. [Link]

  • Use of base metals in Buchwald-Hartwig coupling. WordPress. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • Palladium-Catalyzed N-Arylation of Amines and Amides with Aryltrimethylgermanes. ResearchGate. [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. [Link]

  • Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. PubMed Central. [Link]

  • Typical ligands for Pd-catalyzed N-arylation and N-vinylation. ResearchGate. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. PubMed Central. [Link]

  • Palladium Complexes with Carbene and Phosphine Ligands: Synthesis, Structural Characterization, and Direct Arylation Reactions between Aryl Halides and Alkynes. Organometallics. [Link]

  • Development of a practical Buchwald-Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. PubMed. [Link]

  • Mixed-Ligand Approach to Palladium-Catalyzed Direct Arylation of Heteroarenes with Aryl Chlorides: Controlling Reactivity of Catalytic Intermediates via Dynamic Ligand Exchange. Organometallics. [Link]

Sources

Application Notes and Protocols for the Quantification of 1-(2-Methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Methylphenyl)piperazine (2-MePP) is a chemical compound of the piperazine class. Piperazine derivatives are prevalent in medicinal chemistry and are core scaffolds in numerous active pharmaceutical ingredients (APIs). For instance, they are integral to drugs such as aripiprazole, an atypical antipsychotic. Given its role as a potential starting material, intermediate, or impurity in drug synthesis, the precise and accurate quantification of this compound is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document provides detailed application notes and validated protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are designed for researchers, scientists, and drug development professionals.

The Importance of Method Selection

The choice of analytical method for quantifying this compound is contingent on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.

  • HPLC-UV is a robust and widely accessible technique suitable for quantifying 2-MePP in bulk drug substances and pharmaceutical formulations where concentration levels are relatively high.

  • GC-MS offers excellent selectivity and is a powerful tool for identifying and quantifying 2-MePP, particularly in complex matrices or for volatile and semi-volatile analytes.[1][2]

  • LC-MS/MS provides the highest sensitivity and specificity, making it the gold standard for bioanalytical studies (e.g., in plasma or urine) and for detecting trace-level impurities.[3][4]

The following sections will detail the protocols for each of these techniques, emphasizing the rationale behind the experimental choices to ensure scientific integrity and robust results.

Section 1: Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed as a stability-indicating assay, capable of separating this compound from potential degradation products and related impurities. The principles of this method are based on established protocols for related compounds and have been adapted for this specific analyte.[5][6]

Principle

The method utilizes reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. This compound, being a moderately polar compound, is retained on the column and then eluted by a gradient of increasing organic solvent concentration. Detection is achieved by monitoring the UV absorbance of the analyte.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Standard/Sample s2 Dissolve in Diluent s1->s2 s3 Sonicate to Dissolve s2->s3 s4 Dilute to Final Concentration s3->s4 h1 Equilibrate HPLC System s4->h1 h2 Inject Sample h1->h2 h3 Gradient Elution h2->h3 h4 UV Detection h3->h4 d1 Integrate Peak Area h4->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Sample Concentration d2->d3

Caption: HPLC-UV experimental workflow for this compound quantification.

Detailed Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • Volumetric flasks and pipettes

2. Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1200 Series or equivalent
Column Zorbax C18 (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Program 0-2 min: 10% B; 2-15 min: 10-80% B; 15-17 min: 80% B; 17-18 min: 80-10% B; 18-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 215 nm

3. Preparation of Solutions:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the diluent, and dilute to a final concentration within the calibration range.

4. Validation Parameters: This method should be validated according to ICH guidelines.[6][7] Key validation parameters include:

  • Specificity: Assessed by analyzing a blank, a placebo, and the analyte spiked with potential impurities to ensure no interference at the retention time of this compound.

  • Linearity: A linear relationship between the peak area and concentration should be established, with a correlation coefficient (r²) > 0.995.[5]

  • Precision: The relative standard deviation (RSD) for replicate injections should be less than 2%.

  • Accuracy: Determined by spike recovery studies, with recovery values typically between 98% and 102%.[5]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).[8]

Section 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific method for the analysis of volatile and semi-volatile compounds. It is particularly useful for confirming the identity of this compound and for its quantification in complex matrices.[2][9]

Principle

In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for the compound, allowing for highly specific identification and quantification.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Sample Extraction (LLE/SPE) s2 Concentration/Reconstitution s1->s2 s3 (Optional) Derivatization s2->s3 g1 Inject into GC s3->g1 g2 Temperature Programmed Separation g1->g2 g3 Elution into MS g2->g3 g4 Ionization and Mass Analysis g3->g4 d1 Extract Ion Chromatogram g4->d1 d2 Integrate Peak Area d1->d2 d3 Quantify using Calibration Curve d2->d3

Caption: GC-MS experimental workflow for this compound quantification.

Detailed Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (e.g., 1-Benzylpiperazine-d7)

  • Methanol (GC grade)

  • Ethyl acetate (GC grade)

  • Sodium hydroxide solution

  • Anhydrous sodium sulfate

2. GC-MS Conditions:

ParameterCondition
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at 1 mL/min
Oven Program Initial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Injector Temp 250 °C
Injection Mode Splitless
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Selected Ion Monitoring (SIM)

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of sample, add the internal standard.

  • Alkalinize the sample with sodium hydroxide solution.

  • Extract with 5 mL of ethyl acetate by vortexing for 2 minutes.

  • Centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and dry with anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen and reconstitute in a suitable volume of methanol for injection.

4. Validation Parameters: The validation of this method should adhere to established guidelines for chromatographic methods.[9][10]

  • Linearity: Demonstrated over a concentration range relevant to the expected sample concentrations.

  • Selectivity: Confirmed by the absence of interfering peaks in blank matrix samples.

  • Recovery: Extraction efficiency should be consistent and reproducible.

  • Matrix Effects: Evaluated to ensure that the sample matrix does not suppress or enhance the analyte signal.

Section 3: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high-sensitivity applications, such as the analysis of this compound in biological fluids, LC-MS/MS is the preferred method.[4][11]

Principle

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically by electrospray ionization, ESI), and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.

Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Protein Precipitation/SPE s2 Add Internal Standard s1->s2 s3 Evaporation & Reconstitution s2->s3 l1 Inject into LC s3->l1 l2 Chromatographic Separation l1->l2 l3 ESI Ionization l2->l3 l4 MRM Transition Monitoring l3->l4 d1 Integrate MRM Peak l4->d1 d2 Calculate Analyte/IS Ratio d1->d2 d3 Quantify using Calibration Curve d2->d3

Caption: LC-MS/MS experimental workflow for this compound quantification.

Detailed Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Stable Isotope Labeled Internal Standard (e.g., this compound-d8)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Biological matrix (e.g., human plasma)

2. LC-MS/MS Conditions:

ParameterCondition
LC System Shimadzu Nexera X2 or equivalent
MS System SCIEX Triple Quad™ 5500 or equivalent
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program To be optimized for analyte retention and separation
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of the analyte and internal standard

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add the internal standard.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.[4]

4. Validation Parameters: Validation for bioanalytical methods should follow regulatory guidelines (e.g., FDA).

  • Calibration Curve: A calibration curve should be prepared in the same biological matrix as the samples.

  • Accuracy and Precision: Evaluated at multiple concentration levels (LQC, MQC, HQC).

  • Selectivity and Matrix Effects: Assessed to ensure the method is free from endogenous interferences.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions should be determined.

Summary of Quantitative Data

The following table summarizes the typical performance characteristics of the described methods. The exact values will need to be determined during method validation in your laboratory.

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity Range 1 - 100 µg/mL0.1 - 10 µg/mL1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.99> 0.99
Precision (%RSD) < 2%< 10%< 15%
Accuracy (% Recovery) 98 - 102%90 - 110%85 - 115%
LOQ ~ 1 µg/mL~ 0.1 µg/mL~ 1 ng/mL[4]

Conclusion

The analytical methods detailed in these application notes provide a comprehensive framework for the accurate and reliable quantification of this compound. The choice of method—HPLC-UV, GC-MS, or LC-MS/MS—should be guided by the specific requirements of the analysis, including the sample matrix, required sensitivity, and available resources. Proper method validation is paramount to ensure the integrity of the generated data in both research and regulated environments.

References

  • Nandini R. Pai et al. (2010). Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. Der Pharmacia Lettre, 2(4): 1-10.
  • ResearchGate. (2025). Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. A Validated specific Stability-indicating RP-HPLC method for Aripiprazole and its related substances. Available at: [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Archives of Pharmacy. (2023). Development and validation of a stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products. Available at: [Link]

  • Semantic Scholar. indicating RP-HPLC method for determination of aripiprazole and its degradation products. Available at: [Link]

  • ScienceDirect. Sample preparation in analysis of pharmaceuticals. Available at: [Link]

  • MDPI. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Available at: [Link]

  • Royal Society of Chemistry. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available at: [Link]

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Available at: [Link]

  • ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • An Indian Journal. Analytical CHEMISTRY. Available at: [Link]

  • PubMed. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Available at: [Link]

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Available at: [Link]

  • pubs.acs.org. Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. Available at: [Link]

  • SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100. Available at: [Link]

  • OpenBU. Method development and validation for the quantification of eight synthetic piperazines in blood and urine using liquid chromatography-tandem mass spectrometry (UFLC-ESI-MS/MS). Available at: [Link]

  • PubMed. (2010). Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans. Available at: [Link]

  • Semantic Scholar. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Available at: [Link]

  • MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Available at: [Link]

  • NTU JOURNAL OF PURE SCIENCES. (2022). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]

Sources

Application Note: 1-(2-Methylphenyl)piperazine as a Versatile Building Block for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-aryl piperazine moiety is a cornerstone scaffold in modern medicinal chemistry, particularly for agents targeting the central nervous system (CNS). This application note focuses on 1-(2-methylphenyl)piperazine, a key building block whose structural features are integral to the development of numerous Active Pharmaceutical Ingredients (APIs). We will explore the physicochemical properties and core pharmacological rationale that make this scaffold a "privileged" structure in drug design. Furthermore, this guide provides detailed synthetic strategies and step-by-step, field-proven protocols for its incorporation into larger molecules, including palladium-catalyzed N-arylation and subsequent N-alkylation reactions. Case studies of prominent drugs derived from similar phenylpiperazine cores will be used to illustrate the practical application and significance of this versatile building block for researchers, medicinal chemists, and drug development professionals.

Introduction: The Phenylpiperazine Privileged Scaffold

The piperazine ring is one of the most frequently utilized nitrogen heterocycles in U.S. FDA-approved drugs.[1] Its prevalence is due to a combination of favorable physicochemical properties—such as high aqueous solubility and basicity that can be tuned for optimal pharmacokinetics—and its synthetic tractability.[1] When one of the piperazine nitrogens is substituted with an aryl group, it forms an N-aryl piperazine, a structural motif common in a vast array of APIs.[2]

The phenylpiperazine subclass, in particular, is a well-established pharmacophore for drugs targeting CNS disorders.[3] These compounds often exhibit significant affinity for neurotransmitter receptors, especially serotonin (5-HT) and adrenergic receptors.[4][5] The specific building block, this compound, introduces an ortho-methyl group on the phenyl ring. This substitution is not trivial; it imparts specific conformational constraints and can influence the molecule's metabolic stability and receptor-binding selectivity, offering medicinal chemists a tool to fine-tune the pharmacological profile of a drug candidate.

Physicochemical and Pharmacological Profile

Physicochemical Properties

Understanding the fundamental properties of this compound is crucial for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 39512-51-1[6]
Molecular Formula C₁₁H₁₆N₂
Molecular Weight 176.26 g/mol [6]
Appearance Colorless to yellow liquid (typical)General Knowledge
Boiling Point ~104-106 °C at 0.05 mm Hg[7]
Solubility Soluble in common organic solvents (e.g., Toluene, THF, Dioxane)[2][8]
Core Pharmacological Rationale

The therapeutic efficacy of phenylpiperazine-containing drugs, especially in the antidepressant and antipsychotic space, stems from their ability to modulate monoamine neurotransmitter systems.[4][9]

  • Serotonin (5-HT) Receptor Interaction : The phenylpiperazine moiety is a classic pharmacophore for various serotonin receptors. It is a core component of Serotonin Antagonist and Reuptake Inhibitors (SARIs), where it provides high-affinity antagonism at 5-HT₂A receptors.[3][10] This action is believed to contribute to the antidepressant and anxiolytic effects while mitigating some side effects associated with selective serotonin reuptake inhibitors (SSRIs), such as insomnia and anxiety.[11]

  • Adrenergic and Dopaminergic Activity : Phenylpiperazine derivatives can also interact with α-adrenergic and, to a lesser extent, dopamine receptors.[12] This multi-target engagement can lead to a broad spectrum of pharmacological activity, making it a highly valuable scaffold in the search for new CNS-active agents.

Synthetic Strategies for API Elaboration

This compound offers two primary points for chemical modification: the initial formation of the C-N aryl bond and the subsequent functionalization of the second piperazine nitrogen.

  • Strategy 1: N-Arylation (Formation of the Core) : The most common and robust method for creating the bond between the 2-methylphenyl group and the piperazine nitrogen is through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[1][2][13] This reaction allows for the efficient coupling of an aryl halide (e.g., 2-bromotoluene or 2-chlorotoluene) with piperazine.

  • Strategy 2: N-Alkylation (Functionalization) : Once the this compound core is formed, the secondary amine (N-4 position) is a nucleophile that can be readily alkylated.[14][15] This step is typically used to introduce a linker and a second pharmacophoric element, as seen in the synthesis of many APIs where a propyl or hexyl chain connects to another heterocyclic system.[10][11]

G cluster_0 Synthesis of Core Scaffold cluster_1 Elaboration into API A Piperazine C This compound A->C Buchwald-Hartwig Amination B 2-Methylaryl Halide B->C E Final API Structure C->E N-Alkylation (Nucleophilic Substitution) D Alkylating Agent (e.g., X-(CH2)n-R) D->E

General synthetic utility of this compound.

Case Studies: APIs Derived from Phenylpiperazine Scaffolds

While not all of the following drugs contain the specific 2-methylphenyl substituent, they are premier examples of APIs built upon the closely related phenylpiperazine core, demonstrating the synthetic principles and pharmacological relevance.

APIPhenylpiperazine CoreTherapeutic IndicationMechanism of Action
Trazodone 1-(3-chlorophenyl)piperazineMajor Depressive Disorder, InsomniaSerotonin Antagonist and Reuptake Inhibitor (SARI)[11]
Nefazodone 1-(3-chlorophenyl)piperazineDepressionSerotonin Antagonist and Reuptake Inhibitor (SARI)
Vortioxetine 1-(2,4-dimethylphenyl)piperazineMajor Depressive DisorderSerotonin modulator and stimulator
Aripiprazole 1-(2,3-dichlorophenyl)piperazineSchizophrenia, Bipolar DisorderDopamine D₂ partial agonist, 5-HT₁A partial agonist, 5-HT₂A antagonist

The synthesis of Trazodone, for instance, classically involves the N-alkylation of 1-(3-chlorophenyl)piperazine with a propyl linker attached to a triazolopyridine moiety.[11][16][17] This highlights the two-step synthetic logic: formation of the N-aryl piperazine core, followed by elaboration at the second nitrogen.

Experimental Protocols

The following protocols provide robust, generalized procedures that serve as a starting point for laboratory synthesis. Note : All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Protocol 1: Palladium-Catalyzed N-Arylation for the Synthesis of this compound (Buchwald-Hartwig Amination)

Principle : This protocol describes the coupling of an aryl halide with piperazine using a palladium catalyst and a specialized phosphine ligand. The choice of a bulky, electron-rich ligand is critical for facilitating the reductive elimination step, especially with sterically hindered substrates like 2-bromotoluene. The strong, non-nucleophilic base is required to deprotonate the piperazine, making it an active nucleophile in the catalytic cycle.[2][8]

Materials :

  • 2-Bromotoluene (1.0 equiv)

  • Piperazine (anhydrous, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

  • Xantphos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.5 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

Procedure :

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add piperazine (1.5 equiv) and sodium tert-butoxide (1.5 equiv).

  • In a separate vial under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%) and Xantphos (2-4 mol%).

  • Seal the Schlenk flask, and evacuate and backfill with inert gas (3 cycles).

  • Add anhydrous toluene via syringe, followed by 2-bromotoluene (1.0 equiv).

  • Add the catalyst/ligand mixture to the flask.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).

Work-up and Purification :

  • Cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Self-Validation : The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the successful formation of the target compound.

G A Pd(0)L₂ C [Ar-Pd(II)(X)L₂] Oxidative Addition A->C 1 B Ar-X B->C E [Ar-Pd(II)(NR₂)L₂] Ligand Exchange C->E 2 D H-NR₂ D->E E->A 3 Reductive Elimination F Ar-NR₂ E->F

Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 2: N-Alkylation of this compound with an Alkyl Halide

Principle : This is a standard nucleophilic substitution (Sₙ2) reaction. The secondary amine of the piperazine acts as the nucleophile, displacing a halide from an electrophilic alkyl halide. A base is added to act as a proton scavenger, neutralizing the HBr or HCl formed during the reaction and preventing the formation of the unreactive piperazinium salt.[15]

Materials :

  • This compound (1.0 equiv)

  • 1-Bromo-3-chloropropane (1.1 equiv)

  • Potassium carbonate (K₂CO₃, anhydrous, 2.0 equiv)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Potassium iodide (KI, catalytic amount, optional)

Procedure :

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), potassium carbonate (2.0 equiv), and a catalytic amount of KI (optional, to promote the reaction with alkyl chlorides).

  • Add the solvent (Acetonitrile or DMF).

  • Begin stirring and add 1-bromo-3-chloropropane (1.1 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C (for ACN) or keep at room temperature (for DMF) and stir.

  • Monitor the reaction progress by TLC by observing the disappearance of the starting piperazine.

  • Once the reaction is complete (typically 3-12 hours), cool the mixture to room temperature.

Work-up and Purification :

  • Filter the reaction mixture to remove the inorganic salts (K₂CO₃, KBr).

  • Wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts or DMF.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • If necessary, purify the product by flash column chromatography.

G Start Combine Reactants: - 1-(2-MePh)piperazine - K₂CO₃ - Solvent (ACN) Step1 Add Alkyl Halide (e.g., 1-bromo-3-chloropropane) Start->Step1 Step2 Heat Reaction (e.g., 60-80 °C) Step1->Step2 Step3 Monitor by TLC Step2->Step3 Step4 Cool to RT & Filter Step3->Step4 Reaction Complete Step5 Concentrate Filtrate Step4->Step5 Step6 Work-up (EtOAc/Water Wash) Step5->Step6 Step7 Dry & Concentrate Step6->Step7 End Purified Product Step7->End

Sources

Development and Validation of a Stability-Indicating HPLC-UV Method for the Analysis of 1-(2-Methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.

Abstract

This application note details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of 1-(2-Methylphenyl)piperazine. As a key starting material and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs), a robust analytical method is crucial for quality control. This guide provides a comprehensive walkthrough of the method development strategy, from understanding the analyte's physicochemical properties to the final validation according to the International Council for Harmonisation (ICH) guidelines. The final method utilizes a C18 column with a gradient elution of phosphate buffer and acetonitrile, offering excellent peak symmetry and resolution. The method was validated for specificity, linearity, accuracy, precision, and robustness, demonstrating its suitability for routine analysis in a pharmaceutical development setting.

Introduction: The Analytical Imperative for this compound

This compound (2-MePP) is a substituted piperazine derivative frequently employed as a building block in medicinal chemistry. Piperazine derivatives are core scaffolds in numerous drugs, including central nervous system agents and antihistamines.[1] The purity of 2-MePP as a raw material or its presence as a process-related impurity can directly impact the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential for its quantification in various sample matrices.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a powerful and widely accessible technique for this purpose.[2] The presence of the phenyl group in 2-MePP provides a suitable chromophore for direct UV detection, eliminating the need for complex derivatization procedures that are often required for simple piperazines.[3][4] This note explains the causality behind the experimental choices, ensuring a scientifically sound and transferable method.

Analyte Characterization: Informing Method Development

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the choice of column, mobile phase, and pH.

PropertyValue / ObservationRationale for Method Development
Structure Phenyl ring attached to a piperazine moiety.The phenyl group acts as a chromophore, making UV detection feasible. The overall structure has moderate polarity.
pKa Piperazine has two pKa values (~5.3 and ~9.7).[5] The 2-methylphenyl group will slightly modify these basic centers.As a basic compound, the mobile phase pH is the most critical parameter to control for consistent retention and good peak shape. Operating at a low pH (e.g., pH 2.5-3.5) will ensure both nitrogen atoms are protonated, leading to a single, stable ionic species.
UV Absorbance The related compound, 1-phenylpiperazine, exhibits significant UV absorbance around 240-250 nm.[6]A detection wavelength of 245 nm is selected as a logical starting point to maximize sensitivity. A photodiode array (PDA) detector can be used to confirm the optimal wavelength.
Solubility Expected to be soluble in acidic aqueous solutions and organic solvents like methanol and acetonitrile.The analyte is compatible with typical reversed-phase mobile phases and diluents.

Method Development Strategy and Workflow

The development of a robust HPLC method follows a logical progression, beginning with the selection of the chromatographic mode and proceeding through systematic optimization of key parameters. Reversed-Phase HPLC (RP-HPLC) is the chosen mode due to the analyte's moderate polarity.

Workflow for HPLC-UV Method Development

MethodDevelopment Analyte 1. Analyte Characterization (pKa, UV, Solubility) Column 2. Column Selection (C18, 4.6x150 mm, 5 µm) Analyte->Column MobilePhase 3. Mobile Phase Screening (ACN vs. MeOH, Buffer Selection) Column->MobilePhase pH_Opt 4. pH Optimization (Target pH 3.0 for Peak Shape) MobilePhase->pH_Opt Gradient_Opt 5. Gradient Optimization (Resolution and Run Time) pH_Opt->Gradient_Opt FinalMethod 6. Final Method & SST (Confirm Performance) Gradient_Opt->FinalMethod

Caption: A systematic workflow for HPLC-UV method development.

Column Selection

A C18 (octadecylsilane) column is the workhorse of RP-HPLC and provides an excellent starting point for retaining non-polar to moderately polar compounds like 2-MePP. A standard dimension of 4.6 x 150 mm with 5 µm particles offers a good balance of efficiency, resolution, and backpressure.

Mobile Phase Selection
  • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for aromatic compounds as it often provides sharper peaks and lower UV cutoff.

  • Aqueous Phase & pH Control: To address the basic nature of 2-MePP, a buffered aqueous phase is essential. A phosphate buffer at pH 3.0 was chosen. This low pH ensures the piperazine nitrogens are fully protonated, minimizing peak tailing caused by interactions with residual silanols on the silica support.

Detection Wavelength

Based on the UV spectrum of similar phenylpiperazine compounds, a detection wavelength of 245 nm was selected. A PDA detector was used during development to scan the peak and confirm that this wavelength is near the absorbance maximum.

Experimental Protocol: Final Method

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Chromatography Software: OpenLab ChemStation or equivalent.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade), Orthophosphoric Acid (AR Grade), Water (HPLC Grade).

  • Reference Standard: this compound, >99% purity.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Dissolve 1.36 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

Final Chromatographic Conditions
ParameterCondition
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A pH 3.0 Phosphate Buffer
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 245 nm
Run Time 15 minutes

Method Validation Protocol and Results

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[7][8]

Method Validation Workflow

ValidationWorkflow SST 1. System Suitability Test (SST) (Daily Check) Specificity 2. Specificity (Peak Purity) SST->Specificity Linearity 3. Linearity & Range (Correlation) Specificity->Linearity Accuracy 4. Accuracy (% Recovery) Linearity->Accuracy Precision 5. Precision (% RSD) Accuracy->Precision LOQ 6. LOQ / LOD (Sensitivity) Precision->LOQ Robustness 7. Robustness (Method Reliability) LOQ->Robustness Report 8. Validation Report Robustness->Report

Caption: Logical flow of experiments for analytical method validation.

System Suitability Testing (SST)

Protocol: Five replicate injections of the 100 µg/mL working standard were performed. Purpose: To verify that the chromatographic system is adequate for the intended analysis on a day-to-day basis.[9][10] Results:

ParameterAcceptance CriteriaResultStatus
Tailing Factor (Asymmetry) ≤ 2.01.15Pass
Theoretical Plates (N) ≥ 20008500Pass
%RSD of Peak Area ≤ 2.0%0.45%Pass
%RSD of Retention Time ≤ 1.0%0.12%Pass
Specificity

Protocol: The diluent, a placebo solution, and a standard solution were injected. The standard solution was also subjected to stress conditions (acid, base, peroxide, heat, light) to assess peak purity using a PDA detector. Purpose: To demonstrate that the signal is unequivocally from the analyte of interest, without interference from other components.[11] Results: No interfering peaks were observed at the retention time of 2-MePP in the diluent or placebo chromatograms. Peak purity analysis of the stressed samples showed no co-eluting peaks, indicating the method is stability-indicating.

Linearity and Range

Protocol: A series of solutions were prepared from the stock solution at concentrations ranging from 1 µg/mL to 200 µg/mL (corresponding to 1% to 200% of the working standard concentration). A calibration curve was constructed by plotting peak area against concentration. Purpose: To establish the direct proportional relationship between concentration and the analytical signal.[11] Results:

ParameterAcceptance CriteriaResult
Correlation Coefficient (r²) ≥ 0.9990.9998
Range 1 - 200 µg/mLConfirmed
Y-intercept Close to zeroConfirmed
Accuracy (Recovery)

Protocol: A placebo solution was spiked with the analyte at three concentration levels (80, 100, and 120 µg/mL) in triplicate. The percentage recovery was calculated. Purpose: To determine the closeness of the measured value to the true value.[11][12] Results:

Spike LevelMean Recovery (%)%RSD
80% (80 µg/mL)99.5%0.5%
100% (100 µg/mL)100.8%0.3%
120% (120 µg/mL)100.2%0.4%
Precision

Protocol:

  • Repeatability (Intra-day): Six separate preparations of the 100 µg/mL standard were analyzed on the same day.

  • Intermediate Precision (Inter-day): The repeatability experiment was repeated on a different day by a different analyst using different equipment. Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Results:

Precision Type%RSD of Peak AreaAcceptance Criteria
Repeatability 0.55%≤ 2.0%
Intermediate Precision 0.82%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol: Determined based on the signal-to-noise ratio (S/N) method. LOD is where S/N is 3:1, and LOQ is where S/N is 10:1.[10][13] Purpose: To establish the lowest concentration of analyte that can be reliably detected and quantified with acceptable precision and accuracy. Results:

ParameterResult
LOD 0.3 µg/mL
LOQ 1.0 µg/mL
Robustness

Protocol: The effect of small, deliberate variations in method parameters was evaluated. This included changes in mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). Purpose: To measure the method's capacity to remain unaffected by small but deliberate variations in method parameters.[12] Results: In all varied conditions, the system suitability parameters (tailing factor, plate count, %RSD) remained within the acceptance criteria, demonstrating the method's robustness.

Conclusion

A robust, specific, and stability-indicating RP-HPLC-UV method for the quantitative analysis of this compound has been successfully developed and validated. The method employs a standard C18 column and a simple phosphate/acetonitrile mobile phase, making it easily transferable to any modern analytical laboratory. The validation results confirm that the method is linear, accurate, precise, and robust, rendering it fit for its intended purpose in quality control and drug development environments.

References

  • American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC. Retrieved from [Link]

  • Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]

  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Retrieved from [Link]

  • Pharma Guideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • Journal of Stage. (n.d.). Separation and determination of aromatic amines by reversed-phase HPLC. Retrieved from [Link]

  • YouTube. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Retrieved from [Link]

  • AMS Biopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Retrieved from [Link]

  • Ovid. (n.d.). SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 1). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Scientific Research Publishing. (2005). ICH Guideline (2005) Validation of Analytical Procedures: Text and Methodology, Q2(R1). Retrieved from [Link]

  • ResearchGate. (2025, August 9). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

  • AWS. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • Semantic Scholar. (2009, July 15). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine, 1-phenyl-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methylpiperazine. Retrieved from [Link]

Sources

Application Note: Analysis of Piperazine Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analysis of piperazine derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Piperazine derivatives, a class of compounds including new psychoactive substances (NPS) like 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), present unique analytical challenges due to their polarity and the complexity of biological matrices.[1][2][3] This guide details field-proven protocols for sample preparation, derivatization, and optimized GC-MS instrument conditions. We will delve into the causality behind methodological choices, characteristic fragmentation patterns for confident identification, and key validation parameters for robust quantification.

Introduction: The Analytical Imperative for Piperazine Derivatives

Piperazine and its substituted derivatives are a significant class of heterocyclic compounds. While some have legitimate therapeutic uses, many have emerged as designer drugs of abuse, often marketed as "legal highs" or alternatives to substances like MDMA (ecstasy).[2][4][5] The most commonly encountered derivatives in forensic contexts include BZP, TFMPP, and 1-(3-chlorophenyl)piperazine (mCPP).[4] Their increasing prevalence and association with adverse health events necessitate reliable and sensitive analytical methods for their detection in both seized materials and complex biological matrices like urine and plasma.[5][6]

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for this purpose. Its high chromatographic resolution effectively separates analytes from matrix interferences, while mass spectrometry provides highly specific data, enabling unambiguous identification based on characteristic fragmentation patterns.[7] However, the inherent polarity of the secondary amine group in many piperazine derivatives makes them less than ideal for direct GC analysis, often leading to poor peak shape and thermal degradation. The key to a successful GC-MS method, therefore, lies in meticulous sample preparation and chemical derivatization to enhance the analyte's volatility and stability.[6]

Foundational Strategy: Sample Preparation and Derivatization

The goal of sample preparation is to isolate the target analytes from the sample matrix and prepare them for instrumental analysis. For piperazine derivatives, this is a multi-step process, particularly for biological samples.

Handling Biological Matrices (Urine & Plasma)

In biological systems, drugs are often metabolized and conjugated (e.g., with glucuronic acid) to facilitate excretion. To measure the total drug concentration, a hydrolysis step is often required.

  • Enzymatic Hydrolysis: This step is crucial for urine samples. The use of β-glucuronidase cleaves glucuronide conjugates, releasing the parent drug for analysis.[1][2] This ensures a more accurate quantification of total drug exposure.

  • Protein Precipitation: For plasma or serum samples, high concentrations of proteins can interfere with the extraction process. A simple protein precipitation step, often using a 1:1 ratio of methanol to plasma, effectively removes these macromolecules.[1][2]

  • Extraction (LLE vs. SPE):

    • Liquid-Liquid Extraction (LLE): A robust and cost-effective method. After alkalizing the sample to pH >10 with a base like NaOH (to ensure the piperazines are in their free base, non-ionized form), they can be efficiently extracted into an immiscible organic solvent such as tert-butyl methyl ether or ethyl acetate.[1][8]

    • Solid-Phase Extraction (SPE): Often provides cleaner extracts than LLE. The process involves passing the sample through a solid sorbent cartridge that retains the analytes, which are then washed and selectively eluted.[1][2]

Derivatization: The Key to Volatility

Derivatization is a chemical modification process that is essential for the successful GC-MS analysis of piperazine derivatives. It targets the polar N-H group on the piperazine ring, replacing the active hydrogen with a non-polar group. This transformation increases analyte volatility, improves thermal stability in the hot GC injector, and results in sharper, more symmetrical chromatographic peaks.

  • Mechanism: The most common approach is perfluoroacylation , using reagents like Trifluoroacetic Anhydride (TFAA) or Heptafluorobutyric Anhydride (HFBA).[1][9][10] These reagents react with the secondary amine to form stable, volatile amide derivatives.

  • Causality: Without derivatization, the polar amine group can interact strongly with active sites on the GC column, leading to significant peak tailing and reduced sensitivity. The resulting perfluoroacyl derivatives are much less polar and elute with significantly improved peak shape.

Below is a workflow diagram illustrating the complete process from sample receipt to data analysis.

GC-MS Workflow for Piperazine Derivatives Figure 1: General Analytical Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis Sample Sample Receipt (Urine, Plasma, Powder) Hydrolysis Enzymatic Hydrolysis (for biological samples) Sample->Hydrolysis Conjugated Metabolites Extraction LLE or SPE (pH adjustment) Hydrolysis->Extraction Drydown1 Evaporation to Dryness Extraction->Drydown1 Deriv Add Reagent (e.g., TFAA) + Solvent (Ethyl Acetate) Drydown1->Deriv Incubate Incubate (e.g., 70°C, 30 min) Deriv->Incubate Drydown2 Evaporation to Dryness Incubate->Drydown2 Reconstitute Reconstitute in Solvent Drydown2->Reconstitute GCMS GC-MS Analysis (Splitless Injection) Reconstitute->GCMS Data Data Processing (Qualitative & Quantitative) GCMS->Data

Caption: General analytical workflow for piperazine derivatives.

Protocol 1: Quantitative Analysis of BZP and TFMPP in Human Urine

This protocol provides a validated method for the simultaneous quantification of BZP and TFMPP in urine, adapted from established procedures.[1][2]

Materials:

  • β-glucuronidase, 0.2 M Sodium Acetate Buffer (pH 5.2)

  • Internal Standard (IS) solution (e.g., 4-hydroxy-3-methoxybenzylamine)

  • Solvents: Methanol, Ethyl Acetate, tert-Butyl Methyl Ether (all HPLC grade)

  • Reagents: 1M NaOH, Trifluoroacetic Anhydride (TFAA)

  • SPE Cartridges (e.g., C18)

Procedure:

  • Sample Preparation: To 500 µL of urine in a glass tube, add 500 µL of acetate buffer and 25 µL of β-glucuronidase. Add 10 µL of IS solution. Vortex and incubate overnight at 37°C.

  • Extraction:

    • Alkalize the hydrolyzed sample to pH ~11 with 1M NaOH.

    • Perform liquid-liquid extraction by adding 1 mL of tert-butyl methyl ether, vortexing for 1 minute, and centrifuging.

    • Carefully transfer the upper organic layer to a clean tube. Repeat the extraction twice more, pooling the organic layers.

  • Evaporation: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dry residue, add 50 µL of ethyl acetate and 50 µL of TFAA.

    • Cap the tube tightly, vortex, and incubate at 70°C for 30 minutes.[1]

    • Cool to room temperature and evaporate to dryness under nitrogen.

  • Final Step: Reconstitute the final residue in 100 µL of ethyl acetate. The sample is now ready for GC-MS analysis.

Optimized GC-MS Instrumental Conditions

The following parameters are a robust starting point for the analysis of derivatized piperazine compounds. Optimization may be required based on the specific instrument and target analytes.

Parameter Condition Rationale
GC System Agilent 6890N or equivalentA widely used, reliable platform for this type of analysis.
Injector Splitless mode, 250°CSplitless injection maximizes the transfer of analyte onto the column, which is critical for achieving low detection limits in trace analysis.[1][4][7]
Column DB-5ms (or equivalent 5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm filmThis non-polar column provides excellent separation for a wide range of semi-volatile compounds, including derivatized piperazines.[1][2]
Carrier Gas Helium at a constant flow of 1.0 mL/minHelium is an inert carrier gas that provides good chromatographic efficiency.[1][7]
Oven Program Initial 120°C for 1 min, ramp 10°C/min to 150°C (hold 5 min), ramp 7.5°C/min to 300°C (hold 2 min)This multi-ramp program ensures separation of analytes from matrix components and provides good peak shape for the target compounds.[2]
MS System Agilent 5975 MSD or equivalentA standard mass selective detector suitable for this application.
Ionization Mode Electron Ionization (EI) at 70 eVEI at 70 eV is the industry standard, creating reproducible and characteristic fragmentation patterns that are searchable against mass spectral libraries.[7]
Acquisition Mode Full Scan (m/z 50-550) for qualitative; Selected Ion Monitoring (SIM) for quantitativeFull scan is used for identification. SIM mode significantly increases sensitivity by only monitoring specific ions characteristic of the target analyte.[7]
Temperatures Transfer Line: 280°C, Ion Source: 230°CThese temperatures ensure the efficient transfer of analytes into the mass spectrometer without thermal degradation.[4][7]

Data Interpretation: From Spectra to Identification

Confident identification relies on two pillars: chromatographic retention time and mass spectral matching.

Characteristic Fragmentation Patterns

Under EI conditions, piperazine derivatives fragment in predictable ways. The fragmentation is dominated by cleavage of the bonds alpha to the nitrogen atoms in the piperazine ring and cleavage of the substituent bonds.

  • 1-Benzylpiperazine (BZP): The mass spectrum is characterized by a very prominent base peak at m/z 91 , corresponding to the stable tropylium ion formed from the benzyl group. Other key fragments include ions at m/z 134 (loss of the C3H5N fragment from the piperazine ring) and the molecular ion at m/z 176 .[7][8][11]

  • Phenylpiperazines (e.g., mCPP, TFMPP): Fragmentation of the piperazine ring itself often yields common ions at m/z 56, 84, and 113 .[10] The identity of the compound is confirmed by the molecular ion and fragments containing the substituted phenyl group. For example, mCPP shows a characteristic isotopic pattern for chlorine.[8]

The fragmentation of BZP is illustrated below.

BZP Fragmentation Figure 2: Key EI Fragmentation of BZP BZP BZP (M+) m/z 176 F134 [M-C3H5N]+ m/z 134 BZP->F134 Ring Cleavage F91 [C7H7]+ (Tropylium ion) m/z 91 (Base Peak) BZP->F91 Benzylic Cleavage

Caption: Key EI fragmentation pathways for 1-benzylpiperazine (BZP).

Quantitative Method Validation

For quantitative analysis, the method must be fully validated to ensure reliability. Key parameters are summarized below, with typical performance values derived from validated methods in the literature.[1][2]

Validation Parameter Typical Performance for BZP & TFMPP
Linearity (R²) > 0.99 over a concentration range of 0.016 - 10 µg/mL
Limit of Detection (LOD) Plasma: 0.004 µg/mL, Urine: 0.002 µg/mL
Limit of Quantification (LOQ) Plasma: 0.016 µg/mL, Urine: 0.008 µg/mL
Extraction Efficiency 79% - 108% depending on matrix and concentration
Precision (CV%) Typically < 15%
Accuracy (% Recovery) Typically within 85-115% of the true value

Conclusion

The GC-MS method detailed herein, incorporating robust sample preparation and essential chemical derivatization, provides a highly reliable and sensitive platform for the analysis of piperazine derivatives. By understanding the rationale behind each step—from enzymatic hydrolysis to perfluoroacylation—researchers can confidently implement and adapt these protocols for forensic, clinical, and pharmaceutical applications. The combination of chromatographic separation and mass spectrometric detection offers unparalleled specificity for the identification and quantification of this challenging but important class of compounds.

References

  • Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Available at: [Link]

  • Sørensen, L. K. (1986). Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection. Journal of Chromatography B: Biomedical Sciences and Applications, 370(2), 245-58. Available at: [Link]

  • Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1):15-25. Available at: [Link]

  • Abukhalaf, I. K., et al. (2012). Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. Journal of Chromatographic Science, 50(9), 814-823. Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]

  • Li, Q., et al. (2016). A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8 Column and Single Quadrupole Mass Spectrometry. Analytical Sciences, 32(12), 1333-1338. Available at: [Link]

  • Adamowicz, P., et al. (2011). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Available at: [Link]

  • El-Shershaby, M. M., et al. (2017). GC/MS fragmentation patterns of (A) spermine, (B) piperazine derivatives isolated from the methylated algal extracts of the three Oscillatoria species. ResearchGate. Available at: [Link]

  • Chèze, M., et al. (2008). Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. ResearchGate. Available at: [Link]

  • Cychowska, M., et al. (2019). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Available at: [Link]

  • Cychowska, M., et al. (2019). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 24(18), 3369. Available at: [Link]

  • Clark, C. R., & DeRuiter, J. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs. Available at: [Link]

  • Bilińska, K., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 23(6), 3298. Available at: [Link]

Sources

Application Notes: The Role of 1-(o-Tolyl)piperazine in the Synthesis of Novel Antipsychotic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Phenylpiperazine Scaffold in Modern Antipsychotics

The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally active agents, including several second and third-generation antipsychotics.[1][2] Its rigid structure and the basicity of its distal nitrogen atom allow for precise interactions with key aminergic G-protein coupled receptors, such as dopamine (D₂) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors, which are critical targets in the treatment of schizophrenia and other psychotic disorders.[3][4] This guide focuses on the specific role of the precursor 1-(2-Methylphenyl)piperazine , also known as 1-(o-tolyl)piperazine , a key building block in the development of novel antipsychotic drug candidates.[5][6] We will explore its application through the lens of Bifeprunox, a potential atypical antipsychotic, detailing the synthetic rationale, experimental protocols, and the structural significance of the ortho-tolyl group.

Section 1: 1-(o-Tolyl)piperazine - A Key Synthetic Intermediate

1-(o-Tolyl)piperazine serves as a crucial starting material for creating complex drug molecules.[5] Its utility stems from the reactive secondary amine on the piperazine ring, which readily participates in nucleophilic substitution or reductive amination reactions to form a stable bond with other molecular fragments.

Causality Behind Precursor Selection: The choice of the aryl group on the piperazine ring is a critical decision in drug design, profoundly influencing the final compound's pharmacological profile. The ortho-methyl substituent on the phenyl ring in 1-(o-tolyl)piperazine provides a unique combination of lipophilicity and steric bulk. This can affect:

  • Receptor Binding Affinity: The methyl group may form favorable van der Waals interactions within the receptor's binding pocket or, conversely, introduce steric hindrance that fine-tunes selectivity for one receptor subtype over another.

  • Metabolic Stability: The position of the methyl group can influence the molecule's susceptibility to metabolic enzymes (e.g., Cytochrome P450s), potentially altering its pharmacokinetic profile and half-life.

  • Physicochemical Properties: It impacts the overall solubility and membrane permeability of the final drug molecule, which is crucial for oral bioavailability and crossing the blood-brain barrier.[7]

Physicochemical Data: 1-(o-Tolyl)piperazine
PropertyValueReference
Synonyms This compound
CAS Number 39512-51-1
Molecular Formula C₁₁H₁₆N₂
Molar Mass 176.26 g/mol
Appearance Liquid

Section 2: Application in the Synthesis of Bifeprunox

Bifeprunox is an investigational atypical antipsychotic that exemplifies the application of 1-(o-tolyl)piperazine.[8] It was developed as a dopamine D₂ receptor partial agonist and a serotonin 5-HT₁ₐ receptor agonist, a mechanism intended to stabilize dopaminergic and serotonergic neurotransmission with a lower risk of motor and metabolic side effects compared to older agents.[9][10] Although its development was discontinued, its synthesis provides an excellent case study.[8]

Retrosynthetic Analysis of Bifeprunox

A logical retrosynthetic approach to Bifeprunox identifies 1-(o-tolyl)piperazine as a key building block. The primary disconnection is at the C-N bond between the piperazine ring and the biphenylmethyl moiety. This simplifies the target molecule into two more readily available precursors: 1-(o-tolyl)piperazine and a suitable biphenylmethyl halide.

G cluster_precursors Key Precursors Bifeprunox Bifeprunox (Target Molecule) Disconnect C-N Bond Disconnection (Alkylation) Bifeprunox->Disconnect Precursors Disconnect->Precursors Tolylpiperazine 1-(o-Tolyl)piperazine Precursors->Tolylpiperazine Biphenyl 3-(Bromomethyl)biphenyl Precursors->Biphenyl

Caption: Retrosynthetic pathway for Bifeprunox.
Synthetic Workflow and Rationale

The forward synthesis involves the N-alkylation of 1-(o-tolyl)piperazine with 3-(bromomethyl)biphenyl. This is a standard nucleophilic substitution reaction where the secondary amine of the piperazine acts as the nucleophile, displacing the bromide leaving group.

G reactant1 1-(o-Tolyl)piperazine conditions Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Heat reactant1->conditions reactant2 3-(Bromomethyl)biphenyl reactant2->conditions product Bifeprunox conditions->product

Caption: Synthetic workflow for Bifeprunox.

Causality in Protocol Design:

  • Solvent: Acetonitrile (ACN) is often chosen as it is a polar aprotic solvent that can dissolve the reactants but does not interfere with the nucleophilic attack.

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is essential.[9] Its role is to act as a scavenger for the hydrobromic acid (HBr) generated during the reaction, preventing the protonation and deactivation of the piperazine nucleophile.

  • Catalyst: Potassium iodide (KI) can be added as a catalyst. Through the Finkelstein reaction, it transiently converts the alkyl bromide to the more reactive alkyl iodide, accelerating the rate of substitution.[9]

  • Temperature: Heating the reaction mixture (reflux) provides the necessary activation energy to overcome the energy barrier of the reaction, ensuring a reasonable reaction rate and completion within a practical timeframe.

Protocol: Synthesis of Bifeprunox

This protocol is a representative procedure based on established methods for N-alkylation of piperazines.

Materials:

  • 1-(o-Tolyl)piperazine (1.0 eq)

  • 3-(Bromomethyl)biphenyl (1.05 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Potassium Iodide (KI) (0.1 eq, catalytic)

  • Anhydrous Acetonitrile (ACN)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(o-tolyl)piperazine, anhydrous potassium carbonate, and potassium iodide.

  • Add anhydrous acetonitrile to the flask under an inert atmosphere (e.g., nitrogen or argon) to create a slurry.

  • In a separate container, dissolve 3-(bromomethyl)biphenyl in a minimal amount of anhydrous acetonitrile.

  • Add the 3-(bromomethyl)biphenyl solution dropwise to the stirring slurry at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 82°C) and maintain for 6-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (1-(o-tolyl)piperazine) is consumed.

  • Once complete, cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃, KBr, KI).

  • Wash the filtered solids with a small amount of acetonitrile and combine the filtrates.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Bifeprunox.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, HPLC) to confirm its identity and purity.

Section 3: Structure-Activity Relationship (SAR) Insights

The arylpiperazine moiety is a hotbed for SAR studies in antipsychotic drug design.[11] Small modifications to the aryl ring can lead to significant changes in receptor affinity and functional activity (agonist vs. antagonist).

SAR cluster_aryl Aryl Group Modification Arylpiperazine Aryl Group Piperazine Core Linker & Terminal Group OrthoMethyl 2-Methyl (o-Tolyl) (e.g., in Bifeprunox) - Modulates D₂/5-HT₁ₐ profile Arylpiperazine:f0->OrthoMethyl Dichloro 2,3-Dichloro (e.g., in Aripiprazole) - Strong D₂ partial agonism Arylpiperazine:f0->Dichloro OrthoMethoxy 2-Methoxy (Common in many ligands) - High affinity for D₃/5-HT₁ₐ Arylpiperazine:f0->OrthoMethoxy Unsubstituted Phenyl (Baseline structure) - Variable activity Arylpiperazine:f0->Unsubstituted

Caption: SAR of the aryl group in phenylpiperazine antipsychotics.
  • 1-(o-Tolyl)piperazine: As seen in Bifeprunox, this precursor contributes to a profile with potent 5-HT₁ₐ agonism and D₂ partial agonism.[9]

  • 1-(2,3-Dichlorophenyl)piperazine: This is the key precursor for the highly successful antipsychotic Aripiprazole . The two chlorine atoms create a distinct electronic and steric environment that is crucial for its characteristic D₂ partial agonism and 5-HT₂ₐ antagonism.[1]

  • 1-(2-Methoxyphenyl)piperazine: This is another widely used building block in CNS drug discovery, often imparting high affinity for D₃ and 5-HT₁ₐ receptors.[12]

This comparison underscores that there is no single "best" substituent. The choice of the arylpiperazine precursor, such as 1-(o-tolyl)piperazine, is a deliberate, rational design choice aimed at achieving a specific, desired pharmacological profile for the final drug candidate.

Conclusion

This compound is a valuable and specialized building block in the synthesis of novel antipsychotic agents. Its role, exemplified by the synthesis of Bifeprunox, highlights how subtle structural modifications on the phenylpiperazine scaffold can profoundly influence receptor interaction and pharmacological activity. Understanding the synthetic utility and the structure-activity relationships associated with this precursor enables medicinal chemists to rationally design next-generation antipsychotics with potentially improved efficacy and tolerability profiles.

References

  • 9

  • Nerdinger, S., et al. (2014). ChemInform Abstract: Improved Synthesis of Antipsychotic Drug Bifeprunox (I). ChemInform. [Link]

  • Nerdinger, S., et al. (2014). Improved Synthesis of Antipsychotic Drug Bifeprunox (I). ResearchGate. [Link]

  • Wikipedia. Bifeprunox. [Link]

  • Chem-Impex. 1-(o-Tolyl)piperazine hydrochloride. [Link]

  • Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. (2015). PubMed Central. [Link]

  • Tomić, M., et al. (2007). Two new phenylpiperazines with atypical antipsychotic potential. PubMed. [Link]

  • Chem-Impex. 1-(o-Tolyl)piperazine. [Link]

  • Martin, G. E., et al. Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy. ACS Publications. [Link]

  • Romanelli, M. N., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Synthesis and evaluation of 1-(quinoliloxypropyl)-4-aryl piperazines for atypical antipsychotic effect. (2009). PubMed. [Link]

  • Structure-activity relationships in the actions of 1-phenyl-piperazines on brain serotonin receptors. (1981). PubMed. [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. (2022). PubMed Central. [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2021). MDPI. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022). PubMed Central. [Link]

  • Parallel synthesis and dopamine D3/D2 receptor screening of novel {4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}carboxamides. (2007). PubMed. [Link]

  • Structure‐activity relationship of antipsychotic piperazine derivatives. (2024). ResearchGate. [Link]

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. (2015). PubMed. [Link]

  • Synthesis and Preliminary Pharmacological Evaluation of 2-[4-(Aryl substituted) piperazin-1-yl]-Nphenylacetamides: Potential Antipsychotics. (2011). ResearchGate. [Link]

  • Ataman Kimya. N-METHYLPIPERAZINE. [Link]

  • Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. (2021). ResearchGate. [Link]

  • The medicinal chemistry of piperazines: A review. (2024). Scilit. [Link]

  • Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. ACS Publications. [Link]

  • The medicinal chemistry of piperazines: A review. (2024). PubMed. [Link]

  • Wikipedia. N-Methylpiperazine. [Link]

Sources

Application Notes & Protocols: A Guide to the Large-Scale Synthesis of 1-(2-Methylphenyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1-arylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutics, particularly those targeting the central nervous system (CNS).[1][2][3] Among these, 1-(2-methylphenyl)piperazine serves as a crucial starting material and key intermediate for a wide range of active pharmaceutical ingredients (APIs).[4] Transitioning the synthesis of these valuable compounds from laboratory-scale discovery to robust, large-scale manufacturing presents significant challenges related to cost, safety, scalability, and purity. This document provides an in-depth guide to the primary synthetic strategies for producing this compound and its derivatives on an industrial scale. We will explore the mechanistic rationale behind process choices, deliver field-proven protocols, and offer insights into optimizing these transformations for efficiency and safety.

Strategic Overview: Constructing the N-Aryl Piperazine Core

The principal challenge in synthesizing this compound lies in the formation of the C-N bond between the sterically hindered ortho-substituted phenyl ring and the piperazine nitrogen. Several methodologies can achieve this transformation, but their suitability for large-scale production varies significantly. The two most industrially relevant strategies are Palladium-Catalyzed Buchwald-Hartwig Amination and classical Nucleophilic Aromatic Substitution (SNAr).

Strategy 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a versatile and high-yielding route to aryl amines under relatively mild conditions.[5] This reaction has become a cornerstone of pharmaceutical process chemistry due to its broad substrate scope and functional group tolerance.[6][7]

Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving a palladium complex. The key steps are the oxidative addition of the aryl halide (e.g., 2-bromotoluene) to a Pd(0) species, followed by coordination of the piperazine, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical; sterically hindered, electron-rich biaryl phosphine ligands are essential for promoting the reductive elimination step, especially with unactivated aryl halides, and preventing catalyst decomposition.[7]

Scalability Considerations:

  • Advantages: High yields, excellent functional group compatibility, and applicability to a wide range of aryl halides (Cl, Br, I) and sulfonates.

  • Challenges: The high cost of palladium and specialized ligands necessitates very low catalyst loadings (often in ppm levels for commercial processes). Rigorous control is required to ensure the final API has palladium levels below the stringent limits set by regulatory bodies (e.g., ICH Q3D). Furthermore, the use of strong, air-sensitive bases like sodium tert-butoxide (NaOtBu) requires specialized handling in a large-scale setting.[8]

Strategy 2: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a classical, metal-free approach to forming C-N bonds.[9] This pathway is most efficient when the aromatic ring is "activated" by potent electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer complex intermediate.[10][11]

Mechanistic Rationale: The reaction is typically a two-step addition-elimination process. The nucleophile (piperazine) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). In the second, usually rapid step, the leaving group is expelled, restoring aromaticity.[9]

Scalability Considerations:

  • Advantages: The primary advantage is the avoidance of transition metal catalysts, which eliminates concerns about cost and metal contamination in the final product. The reagents are generally less expensive and more stable.

  • Challenges: The tolyl group is electron-donating, thereby deactivating the aryl ring towards nucleophilic attack. Consequently, forcing conditions such as high temperatures and pressures are often required, which can lead to side reactions and safety concerns on a large scale.[10] The substrate scope is significantly more limited compared to the Buchwald-Hartwig reaction.[12]

Comparative Analysis of Core Synthesis Strategies

The selection of a synthetic route for large-scale production is a multi-factorial decision. The following table summarizes the key parameters for the two primary strategies.

ParameterBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Catalyst Palladium complex with a phosphine ligand (e.g., Pd(OAc)₂, RuPhos)[7]None (Metal-free)[10]
Key Reagents Aryl Halide, Piperazine, Strong Base (e.g., NaOtBu, K₃PO₄)[8]Aryl Halide, Piperazine, Base
Typical Conditions Moderate temperatures (e.g., 80-120 °C), inert atmosphereHigh temperatures (e.g., >150 °C), potentially high pressure
Typical Yields Good to Excellent (>85%)Variable, often moderate to good depending on conditions
Pros for Scale-Up High efficiency and yield; broad substrate scope allows flexibility.Lower cost of raw materials; no metal contamination concerns.
Cons for Scale-Up High cost of catalyst/ligand; potential for metal contamination; requires specialized handling of air-sensitive reagents.Harsh reaction conditions; potential for side products; limited substrate scope.

Experimental Protocols

The following protocols are designed to be robust and scalable, with explanations for key procedural choices.

Protocol 1: Large-Scale Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is optimized for scalability, focusing on catalyst efficiency and process safety.

Causality Behind Experimental Choices:

  • Aryl Halide: 2-Bromotoluene is chosen over 2-chlorotoluene as it is more reactive in the oxidative addition step, often allowing for lower catalyst loadings and milder conditions.

  • Catalyst System: A pre-formed palladium catalyst or an in-situ generated system from a palladium source (e.g., Pd(OAc)₂) and a modern biarylphosphine ligand (e.g., RuPhos, XPhos) is selected. These ligands are highly effective for coupling unactivated aryl halides.[7]

  • Base: Potassium phosphate (K₃PO₄) is a milder, non-pyrophoric, and easier-to-handle base than sodium t-butoxide, making it safer for large-scale operations, although it may require slightly higher temperatures.

  • Solvent: Toluene is a suitable solvent with a high boiling point and good solubilizing properties. It is preferable to solvents like 1,4-dioxane, which is a high-impact solvent to be avoided in green chemistry frameworks.[8]

Step-by-Step Methodology:

  • Reactor Preparation: Ensure a glass-lined or stainless steel reactor is clean, dry, and rendered inert by purging with nitrogen or argon.

  • Reagent Charging: Charge the reactor with piperazine (4.0-5.0 equivalents to minimize diarylation), potassium phosphate (2.5 equivalents), and toluene. Begin agitation.

  • Catalyst Addition: Add 2-bromotoluene (1.0 equivalent), the palladium acetate catalyst (0.01-0.1 mol%), and the biarylphosphine ligand (0.02-0.2 mol%).

  • Reaction Execution: Heat the mixture to 100-110 °C under a nitrogen atmosphere. Monitor the reaction progress by HPLC or GC until the consumption of 2-bromotoluene is complete (typically 8-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water to dissolve the inorganic salts.

    • Separate the organic (toluene) layer. Extract the aqueous layer with additional toluene to recover any dissolved product.

    • Combine the organic layers and wash with brine to remove residual water.

  • Purification:

    • Concentrate the toluene solution under reduced pressure.

    • The crude product can be purified by vacuum distillation or by crystallization from an appropriate solvent system (e.g., heptane/ethyl acetate) to yield this compound as a crystalline solid.

Workflow Visualization

cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Inert Reactor (N2 Purge) charge Charge Reagents: - Piperazine - 2-Bromotoluene - K3PO4 - Toluene prep->charge catalyst Add Catalyst: - Pd(OAc)2 - RuPhos Ligand charge->catalyst react Heat (100-110°C) Monitor by HPLC catalyst->react cool Cool to RT react->cool quench Aqueous Quench cool->quench extract Phase Separation & Extraction quench->extract purify Concentration & Vacuum Distillation extract->purify product product purify->product Final Product: This compound

Caption: Buchwald-Hartwig Amination Workflow.

Protocol 2: Derivatization via Scalable Reductive Amination

Once the this compound core is synthesized, reductive amination is a highly effective and widely used method for creating diverse libraries of derivatives.[13][14] This protocol details the N-benzylation of the core structure.

Causality Behind Experimental Choices:

  • Reducing Agent: While sodium triacetoxyborohydride is excellent for lab-scale synthesis due to its mildness, catalytic hydrogenation (H₂ gas with a Pd/C catalyst) is often preferred for large-scale production.[14][15] It has superior atom economy, avoids stoichiometric boron waste streams, and the catalyst can often be recovered and recycled. The product is simply water.

  • Solvent: Methanol or ethanol are excellent, green solvents for catalytic hydrogenation.

Step-by-Step Methodology:

  • Reactor Preparation: Charge a hydrogenation-rated reactor with this compound (1.0 equivalent), benzaldehyde (1.05 equivalents), and methanol.

  • Catalyst Addition: Add 5% Palladium on Carbon (Pd/C) catalyst (typically 1-2% by weight) as a slurry in methanol.

  • Reaction Execution: Seal the reactor. Purge several times with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen (e.g., 50-100 psi) and heat to 40-50 °C with vigorous agitation. Monitor the reaction by observing hydrogen uptake and by periodic HPLC analysis.

  • Work-up:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure, purging with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled wet.

    • Wash the filter cake with methanol.

  • Purification:

    • Concentrate the combined filtrate under reduced pressure to yield the crude product.

    • The final product, 1-benzyl-4-(2-methylphenyl)piperazine, can be purified by crystallization or distillation if necessary.

Workflow Visualization

cluster_reaction Reductive Amination cluster_workup Work-up & Purification start This compound (Core Intermediate) charge Charge Reagents: - Core Intermediate - Benzaldehyde - Methanol start->charge catalyst Add Catalyst: - 5% Pd/C charge->catalyst react Pressurize with H2 Heat (40-50°C) catalyst->react filter Filter to Remove Pd/C react->filter concentrate Concentrate Filtrate filter->concentrate purify Crystallization / Distillation concentrate->purify product product purify->product Final Derivative: 1-Benzyl-4-(2-methylphenyl)piperazine

Caption: Derivatization via Catalytic Hydrogenation.

References

  • Intramolecular reductive amination for the preparation of piperazines.⁷¹ - ResearchGate.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI.
  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - NIH.
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - MDPI. Available at: [Link]

  • Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine - ResearchGate. Available at: [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PubMed Central. Available at: [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. Available at: [Link]

  • SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE - European Patent Office. Available at: [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands - Semantic Scholar. Available at: [Link]

  • Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group - ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PubMed Central. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - University of Groningen Research Portal. Available at: [Link]

  • Synthesis of aryl Piperazines: Significance and symbolism.
  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - SciSpace. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitutions - PubMed Central. Available at: [Link]

  • Piperazine synthesis - Organic Chemistry Portal. Available at: [Link]

  • This compound CAS 39512-51-1: Synthesis, Properties, and Pharmaceutical Applications - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - MDPI. Available at: [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. Available at: [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - MDPI. Available at: [Link]

  • Design and synthesis of piperazine-based matrix metalloproteinase inhibitors - PubMed. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Deployment of 1-(2-Methylphenyl)piperazine in Parallel Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the ortho-Tolylpiperazine Scaffold

In the landscape of modern medicinal chemistry, the piperazine moiety stands out as a "privileged scaffold," a structural motif frequently found in molecules with diverse pharmacological activities.[1][2][3][4][5] Its prevalence in FDA-approved drugs, spanning therapeutic areas from oncology to central nervous system (CNS) disorders, underscores its importance.[3][5][6][7] The unique physicochemical properties of the piperazine ring—its basicity, conformational rigidity, and ability to engage in multiple hydrogen bond interactions—allow it to significantly influence a molecule's solubility, bioavailability, and target affinity.[1][2][8]

This guide focuses on a particularly valuable building block for library synthesis: 1-(2-Methylphenyl)piperazine , also known as 1-(o-tolyl)piperazine. The introduction of a methyl group at the ortho position of the phenyl ring introduces steric hindrance that can be strategically exploited. This steric bulk can influence the conformation of the final molecule, potentially leading to enhanced selectivity for a biological target. However, this same steric hindrance presents unique challenges in synthesis that necessitate carefully optimized protocols.

These application notes provide a comprehensive framework for the effective use of this compound in parallel synthesis campaigns. We will delve into the core chemical transformations amenable to this building block, offering detailed, field-tested protocols and explaining the underlying chemical principles that govern success. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to confidently and efficiently incorporate this versatile scaffold into their discovery libraries.

Core Chemistry & Reaction Platforms

The secondary amine of this compound is a versatile nucleophile, readily participating in a variety of C-N bond-forming reactions. For high-throughput parallel synthesis, three reaction classes are of primary importance:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: For the synthesis of N-aryl and N-heteroaryl derivatives.

  • Reductive Amination: For the formation of N-alkyl bonds with a wide range of aldehydes and ketones.

  • Amide Coupling: For the synthesis of carboxamides from carboxylic acids or their activated derivatives.

The following sections will provide detailed protocols for each of these cornerstone reactions, optimized for a parallel synthesis format.

I. Palladium-Catalyzed Buchwald-Hartwig Amination: Accessing N-Aryl Derivatives

The Buchwald-Hartwig amination is a powerful and indispensable tool in modern medicinal chemistry for the formation of carbon-nitrogen bonds.[9][10] This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl amines from aryl halides, a transformation that is often challenging using classical methods.[9] For a sterically hindered amine like this compound, the choice of catalyst, ligand, and base is critical to achieving high yields and avoiding side reactions.[11]

Mechanistic Considerations & Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst.[9] The steric hindrance from the ortho-methyl group on the phenylpiperazine can impede the reductive elimination step. To overcome this, bulky, electron-rich phosphine ligands are employed. These ligands stabilize the palladium center and promote the formation of the active monoligated palladium species, which is crucial for coupling sterically demanding substrates.[10][11]

cluster_workflow Parallel Synthesis Workflow Array Array of Starting Materials (Aryl Halides) Dispense Dispense Reagents: This compound, Pd Catalyst, Ligand, Base Array->Dispense React Parallel Reaction (Heated Block or Microwave Reactor) Dispense->React Workup Parallel Work-up (e.g., SPE or Liquid-Liquid Extraction) React->Workup Purify High-Throughput Purification (Prep-HPLC/SFC) Workup->Purify Analyze QC Analysis (LC-MS, NMR) Purify->Analyze Library Final Compound Library Analyze->Library

Caption: High-level workflow for parallel library synthesis.

Protocol: Parallel Buchwald-Hartwig Amination

This protocol is designed for a 24-well or 96-well reaction block format. All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Materials:

  • This compound

  • Array of aryl or heteroaryl bromides/chlorides

  • Palladium pre-catalyst (e.g., G3-XPhos Palladacycle)

  • Ligand (e.g., XPhos, if not using a pre-catalyst)[12]

  • Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous solvent: Toluene or 1,4-Dioxane

  • Reaction vessels (e.g., microwave vials or deep-well plates)

Step-by-Step Methodology:

  • Preparation of Reagent Stock Solutions:

    • Prepare a 0.5 M solution of this compound in the chosen anhydrous solvent.

    • Prepare a 1.0 M solution of the base (e.g., NaOtBu) in the chosen anhydrous solvent.

  • Arraying of Starting Materials:

    • To each reaction vessel, add the aryl halide (0.1 mmol, 1.0 eq).

  • Reagent Addition (under inert atmosphere):

    • Add the palladium pre-catalyst (1-2 mol%) and ligand (if required, 2-4 mol%) to each vessel.

    • Dispense the this compound solution (0.24 mL, 0.12 mmol, 1.2 eq) to each vessel.

    • Dispense the base solution (0.14 mL, 0.14 mmol, 1.4 eq) to each vessel.

    • Add additional anhydrous solvent to bring the final reaction volume to ~1.0 mL.

  • Reaction:

    • Seal the reaction block or vials.

    • Heat the reaction mixture to 90-110 °C for 4-16 hours. Reaction progress should be monitored by LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixtures to room temperature.

    • Dilute each reaction with ethyl acetate (2 mL).

    • Filter the mixtures through a plug of celite or silica gel to remove palladium residues.

    • Concentrate the filtrates in vacuo.

    • Purify the crude products via preparative HPLC or supercritical fluid chromatography (SFC).[13]

ParameterRecommended ConditionRationale / Notes
Aryl Halide Aryl Bromide, Aryl ChlorideAryl bromides are generally more reactive. For aryl chlorides, a stronger base and more active catalyst/ligand system may be required.[14]
Catalyst Loading 1-2 mol%Higher loadings may be needed for challenging substrates.
Ligand XPhos, RuPhos, or similar bulky phosphinesEssential for coupling sterically hindered partners.[12]
Base NaOtBu, K3PO4, LiHMDSNaOtBu is a strong, non-nucleophilic base suitable for many couplings. LiHMDS can be effective at lower temperatures.[3]
Solvent Toluene, Dioxane, CPMEAnhydrous conditions are critical for reaction success.
Temperature 90 - 110 °CNecessary to overcome the activation energy, especially for less reactive halides.

II. Reductive Amination: Forging N-Alkyl Linkages

Reductive amination is a robust and highly versatile method for forming C-N single bonds, making it a cornerstone of library synthesis.[7] The reaction proceeds via the initial formation of an iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent.

Protocol: Parallel Reductive Amination

This protocol is suitable for standard parallel synthesis equipment.

Materials:

  • This compound

  • Array of aldehydes or ketones

  • Reducing Agent: Sodium triacetoxyborohydride (STAB)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Optional: Acetic acid (catalytic)

Step-by-Step Methodology:

  • Arraying of Carbonyls:

    • Dispense the aldehyde or ketone (0.1 mmol, 1.0 eq) into each reaction vessel.

  • Reagent Addition:

    • Add a solution of this compound (0.11 mmol, 1.1 eq) in DCM (1 mL) to each vessel.

    • If the carbonyl is unreactive, add one drop of glacial acetic acid to each vessel to catalyze iminium ion formation.

    • Allow the mixture to stir for 20-30 minutes at room temperature.

  • Reduction:

    • Add sodium triacetoxyborohydride (STAB) (0.15 mmol, 1.5 eq) portion-wise to each vessel. Note: Mild gas evolution may occur.

  • Reaction:

    • Seal the vessels and allow the reaction to proceed at room temperature for 12-24 hours. Monitor by LC-MS.

  • Work-up and Purification:

    • Quench each reaction by adding saturated aqueous sodium bicarbonate solution (1 mL).

    • Separate the organic layer (a phase separator plate can be used for high-throughput formats).

    • Wash the organic layer with brine.

    • Dry the organic extracts over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify via preparative HPLC or silica gel chromatography.

cluster_reductive_amination Reductive Amination Pathway Piperazine This compound Iminium Iminium Ion Intermediate Piperazine->Iminium Carbonyl Aldehyde / Ketone (R1-CO-R2) Carbonyl->Iminium Product N-Alkylated Product Iminium->Product STAB NaBH(OAc)3 (STAB) STAB->Iminium Reduction

Caption: Key steps in the reductive amination reaction.

III. Amide Coupling: Building the Amide Bond

Amide bond formation is arguably the most frequently used reaction in medicinal chemistry. For parallel synthesis, using pre-activated carboxylic acids or common coupling reagents provides a reliable and high-yielding route.

Protocol: Parallel Amide Coupling using HATU

This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective coupling reagent.

Materials:

  • This compound

  • Array of carboxylic acids

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Arraying of Carboxylic Acids:

    • Dispense the carboxylic acid (0.1 mmol, 1.0 eq) into each reaction vessel.

  • Reagent Addition:

    • Add a solution of HATU (0.105 mmol, 1.05 eq) in DMF (0.5 mL) to each vessel.

    • Add DIPEA (0.3 mmol, 3.0 eq) to each vessel.

    • Allow the activation to proceed for 15 minutes at room temperature.

    • Add a solution of this compound (0.12 mmol, 1.2 eq) in DMF (0.5 mL) to each vessel.

  • Reaction:

    • Seal the vessels and stir at room temperature for 4-12 hours. Monitor by LC-MS.

  • Work-up and Purification:

    • Dilute each reaction mixture with ethyl acetate (2 mL) and wash with saturated aqueous sodium bicarbonate (2 x 1 mL) and brine (1 x 1 mL).

    • Dry the organic layers over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify via preparative HPLC or silica gel chromatography.

Coupling ReagentActivationByproductsNotes
HATU/DIPEA Fast, efficientWater-solubleExcellent for hindered acids and amines.
EDC/DMAP SlowerWater-soluble ureaCost-effective, good for general purpose use.[15]
Acyl Chloride No reagent neededHCl (scavenged by base)Requires conversion of acid to acyl chloride first.

IV. Purification and Characterization Considerations

The basic nature of the piperazine moiety can present challenges and opportunities during purification.[16]

  • Chromatography: Reverse-phase HPLC using acidic mobile phase modifiers (e.g., trifluoroacetic acid or formic acid) is highly effective. The piperazine nitrogen will be protonated, leading to sharp peaks and good separation.

  • Extraction: Basic impurities can often be removed by performing an acidic wash (e.g., 1M HCl) during liquid-liquid extraction, which will pull the desired piperazine product into the aqueous layer as a salt. Subsequent basification and re-extraction can then isolate the product.

  • Salt Formation: For final compounds, salt formation (e.g., hydrochloride or acetate) can improve handling and crystallinity.[17]

Conclusion

This compound is a high-value building block for generating structurally diverse and novel compound libraries. The steric influence of the ortho-tolyl group offers a unique handle for modulating molecular conformation and exploring structure-activity relationships. By employing optimized, robust protocols for key transformations such as Buchwald-Hartwig amination, reductive amination, and amide coupling, researchers can efficiently overcome the synthetic challenges posed by its steric bulk. The methodologies outlined in this guide provide a solid foundation for the successful integration of this scaffold into parallel synthesis workflows, ultimately accelerating the pace of drug discovery.

References

  • Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem. (n.d.).
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.).
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & Clinical Pharmacology, 32(6), 599-614. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination - Benchchem. (n.d.).
  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (2018). Tetrahedron Letters, 59(38), 3465-3468. Retrieved from [Link]

  • Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif. (2025). ResearchGate. Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 28(1), 68. Retrieved from [Link]

  • Purification of piperazine. (1959). Google Patents.
  • The medicinal chemistry of piperazines: A review. (2024). Chemical Biology & Drug Design. Retrieved from [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). Expert Opinion on Drug Discovery, 17(9), 969-984. Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 28(1), 68. Retrieved from [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025). ResearchGate. Retrieved from [Link]

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). International Journal of Molecular Sciences, 24(24), 17406. Retrieved from [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions, 50(3), 775-794. Retrieved from [Link]

  • The medicinal chemistry of piperazines: A review. (2024). ResearchGate. Retrieved from [Link]

  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. (2012). Molecules, 17(7), 8596-8615. Retrieved from [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). Organic Communications, 16(1), 2-10. Retrieved from [Link]

  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. (2021). Bioconjugate Chemistry, 32(6), 1087-1098. Retrieved from [Link]

  • High-throughput purification of compound libraries. (2000). Current Opinion in Chemical Biology, 4(3), 346-350. Retrieved from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules, 25(9), 2185. Retrieved from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). ResearchGate. Retrieved from [Link]

  • 1,4-Bis(3-methylphenyl)piperazine-2,5-dione. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2377. Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). ResearchGate. Retrieved from [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journal of Organic Chemistry, 12, 2478–2489. Retrieved from [Link]

  • Liquid phase combinatorial synthesis of benzylpiperazines. (1999). Bioorganic & Medicinal Chemistry Letters, 9(4), 519-522. Retrieved from [Link]

  • Overcoming challenges in the synthesis of sterically hindered anilines - Benchchem. (n.d.).
  • Piperazine, 1-methyl-. (n.d.). In NIST WebBook. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(2-Methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Methylphenyl)piperazine is a crucial building block in medicinal chemistry, frequently incorporated into pharmacologically active compounds. While its synthesis appears straightforward, achieving high yield, purity, and scalability often presents significant challenges for researchers. This guide provides in-depth technical support, troubleshooting advice, and validated protocols to address common issues encountered during its synthesis. We will focus on the most prevalent and versatile synthetic routes, primarily the Buchwald-Hartwig amination, and discuss key parameters for optimizing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

The two most common and effective methods for synthesizing N-aryl piperazines are the Palladium-catalyzed Buchwald-Hartwig amination and, to a lesser extent for this specific target, direct nucleophilic aromatic substitution (SNAr).[1]

  • Buchwald-Hartwig Amination: This is the most versatile method, involving the cross-coupling of an aryl halide (e.g., 2-chlorotoluene, 2-bromotoluene) with piperazine.[2][3] It offers broad functional group tolerance and generally provides high yields, though it requires careful optimization of the catalyst, ligand, base, and solvent system.

  • Nucleophilic Aromatic Substitution (SNAr): This method is typically viable only when the aryl halide is "activated" by strongly electron-withdrawing groups (like a nitro group) ortho or para to the leaving group. For a simple substrate like 2-chlorotoluene, SNAr requires harsh conditions (high temperatures and pressures) and is often low-yielding, making it less favorable than cross-coupling approaches.[4]

Q2: My Buchwald-Hartwig reaction yield is low. What are the most common points of failure?

Low yields in Buchwald-Hartwig aminations are a frequent issue. A systematic approach to troubleshooting is essential. The key components to investigate are the catalyst system, the reaction conditions, and the purity of the starting materials.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed cat_check Catalyst System Issue? start->cat_check Investigate Catalyst cond_check Reaction Conditions Issue? start->cond_check Investigate Conditions reagent_check Starting Material Issue? start->reagent_check Investigate Reagents pd_source Is the Pd Pre-catalyst Active? cat_check->pd_source Yes ligand_deg Is the Phosphine Ligand Oxidized? cat_check->ligand_deg No sol_pd Solution: Use a fresh catalyst source or a robust pre-catalyst. pd_source->sol_pd ligand_choice Is the Ligand Appropriate? ligand_deg->ligand_choice No sol_ligand Solution: Handle ligands under inert atmosphere. Use air-stable Buchwald pre-catalysts. ligand_deg->sol_ligand Yes sol_ligand_choice Solution: Screen bulky, electron-rich ligands (e.g., RuPhos, XPhos). ligand_choice->sol_ligand_choice base_choice Is the Base Strong/Soluble Enough? cond_check->base_choice Yes solvent_choice Is the Solvent Dry & Degassed? cond_check->solvent_choice No sol_base Solution: Use NaOtBu, K3PO4, or LiHMDS. Ensure base is finely powdered. base_choice->sol_base temp_time Are Temperature & Time Optimized? solvent_choice->temp_time No sol_solvent Solution: Use anhydrous solvent. Degas with N2 or Ar for 15-30 min. solvent_choice->sol_solvent Yes sol_temp Solution: Monitor by TLC/LC-MS to determine optimal reaction time and temperature. temp_time->sol_temp piperazine_check Is Piperazine Anhydrous? reagent_check->piperazine_check Yes aryl_halide_check Is the Aryl Halide Pure? piperazine_check->aryl_halide_check No sol_reagent Solution: Use anhydrous piperazine. Purify starting materials if necessary. piperazine_check->sol_reagent Yes aryl_halide_check->sol_reagent

Caption: Troubleshooting workflow for low reaction yield.

Q3: I am observing a significant amount of the 1,4-bis(2-methylphenyl)piperazine byproduct. How can I improve selectivity for the desired mono-arylated product?

This is a classic challenge in piperazine chemistry. The mono-arylated product is also a secondary amine and can react with a second molecule of the aryl halide. Several strategies can mitigate this:

  • Use a Large Excess of Piperazine: Employing a 5- to 10-fold excess of piperazine relative to the aryl halide statistically favors the reaction of the aryl halide with the more abundant, unreacted piperazine.[5]

  • Slow Addition of the Aryl Halide: Adding the aryl halide slowly to the reaction mixture (e.g., via syringe pump) can help maintain a low concentration of the electrophile, further promoting reaction with the excess piperazine.

  • Mono-Protected Piperazine Strategy: The most robust method is to use a mono-protected piperazine, such as N-Boc-piperazine. The Boc group prevents the second arylation. After the Buchwald-Hartwig coupling, the Boc group is easily removed under acidic conditions (e.g., with HCl in dioxane or TFA in DCM) to yield the desired product.[5]

Q4: How do I choose the right ligand, base, and solvent for the Buchwald-Hartwig coupling?

The choice of these components is interdependent and critical for success.

ComponentRecommended ChoicesRationale & Causality
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts (e.g., G3, G4)Precatalysts are often preferred as they are air-stable and form the active Pd(0) species more reliably in solution.[6]
Ligand Bulky, electron-rich phosphines: RuPhos, XPhos, SPhos, BrettPhosThe steric bulk of the ligand promotes the reductive elimination step, which is the product-forming step of the catalytic cycle. Electron-richness enhances the rate of oxidative addition of the aryl halide to the Pd(0) center.[2]
Base NaOtBu, KOtBu, K₃PO₄, LiHMDS[1][7]A strong, non-nucleophilic base is required to deprotonate the piperazine, making it a more active nucleophile. Sodium tert-butoxide is a common and effective choice. K₃PO₄ is a milder option that can be effective with some catalyst systems.
Solvent Toluene, Dioxane, THF, CPMEThe solvent must be anhydrous and capable of dissolving the reagents. Toluene and dioxane are the most common choices. It is crucial to degas the solvent to remove oxygen, which can oxidize the phosphine ligands and deactivate the catalyst.[3]
Q5: What is the best way to purify the final this compound product?

The purification can be challenging due to the basic nature of the product.

  • Column Chromatography: This is the most common method. However, the basic product can streak on standard silica gel. To prevent this, it is highly recommended to add a small amount of a basic modifier like triethylamine (0.5-1% v/v) or ammonia (e.g., using a mobile phase of DCM/MeOH/NH₄OH) to the eluent.[5]

  • Acid-Base Extraction: This is an excellent technique for removing non-basic impurities. Dissolve the crude reaction mixture in an organic solvent (like ethyl acetate or DCM) and extract with an acidic aqueous solution (e.g., 1M HCl). The basic piperazine product will move into the aqueous layer as its hydrochloride salt. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH) to a pH > 12. The free-base product can then be re-extracted into an organic solvent, washed with brine, dried, and concentrated to yield the purified product.[5]

  • Crystallization/Salt Formation: If the product is solid, recrystallization can be effective. Alternatively, the product can be precipitated as its hydrochloride salt by treating a solution of the free base with HCl (e.g., HCl in ether or dioxane). This salt can often be isolated with high purity.[8]

The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The reaction proceeds through a series of well-defined steps involving the palladium catalyst.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L (Active Catalyst) OA_Complex Oxidative Addition Complex (L)Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Ligand_Exchange Amine Complex [(L)Pd(II)(Ar)(HNR₂)]⁺X⁻ OA_Complex->Ligand_Exchange Amine Coordination RE_Complex Amide Complex (L)Pd(II)(Ar)(NR₂) Ligand_Exchange->RE_Complex Deprotonation BaseH [Base-H]⁺X⁻ Ligand_Exchange->BaseH RE_Complex->Pd0 Reductive Elimination Product Product (Ar-NR₂) RE_Complex->Product ArX 2-Methylphenyl-X ArX->OA_Complex Amine Piperazine (HNR₂) Amine->Ligand_Exchange Base Base Base->Ligand_Exchange

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (piperazine) coordinates to the Pd(II) center, and the base removes a proton from the nitrogen, forming a palladium amide complex.

  • Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[2]

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination using a Mono-Protected Piperazine

This protocol utilizes N-Boc-piperazine to ensure mono-arylation and is based on methodologies described for similar couplings.[6][7]

Materials:

  • 2-Bromotoluene (1.0 eq)

  • N-Boc-piperazine (1.2 eq)

  • Pd₂(dba)₃ (1 mol%)

  • RuPhos (2.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add NaOtBu, RuPhos, and Pd₂(dba)₃ under an inert atmosphere (Nitrogen or Argon).

  • Add Reagents: Add N-Boc-piperazine followed by anhydrous toluene. Stir the mixture for 5 minutes.

  • Add Aryl Halide: Add 2-bromotoluene to the flask via syringe.

  • Heating: Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification (Step 1): Purify the crude N-Boc-1-(2-methylphenyl)piperazine by flash column chromatography on silica gel.

  • Deprotection: Dissolve the purified intermediate in 1,4-dioxane and add a 4M solution of HCl in dioxane (excess). Stir at room temperature for 2-4 hours.

  • Isolation: The product hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold ether, and dry under vacuum. To obtain the free base, dissolve the salt in water, basify with NaOH, and extract with dichloromethane.

Protocol 2: Reductive Amination

While less common for this specific target, reductive amination is a powerful alternative for N-alkylation and can sometimes be adapted for N-arylation under specific conditions, though it's not the primary choice here. A more relevant application would be the synthesis of an N-benzyl analogue. For educational purposes, a general protocol for N-alkylation is provided.[9][10][11]

Materials:

  • Piperazine (2.0 eq)

  • Benzaldehyde (for N-benzylpiperazine, 1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Procedure:

  • Reaction Setup: To a round-bottom flask, add piperazine and the aldehyde in DCE.

  • Stir: Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add Reducing Agent: Add NaBH(OAc)₃ portion-wise. The reaction is often mildly exothermic.

  • Reaction Time: Stir at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the mixture with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography as described previously.

References

  • Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Wikipedia. Buchwald–Hartwig amination. Wikimedia Foundation. [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. American Chemical Society. [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. National Institutes of Health. [Link]

  • Conte, C., et al. (2022). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. National Institutes of Health. [Link]

  • European Patent Office. (2017). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE.
  • Cossu, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Semantic Scholar. Synthesis and characterization of a series of phenyl piperazine based ligands. [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • PubMed Central. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • H. Lundbeck A/S. (2009). Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine. [Link]

Sources

Technical Support Center: Purification of 1-(2-Methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude 1-(2-Methylphenyl)piperazine. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address specific challenges encountered during experimental work. Our focus is on explaining the causality behind procedural choices to empower users with a robust understanding of the purification process.

Section 1: Understanding Your Crude Material

A successful purification strategy begins with understanding the starting material. The choice of technique—be it distillation, recrystallization, or chromatography—is dictated by the physical properties of this compound and the nature of the impurities present.

FAQ: General Properties & Common Impurities

Q1: What are the key physical properties of this compound that I should be aware of?

A1: Understanding the physical properties is critical for designing a purification protocol. Key data points are summarized below.

PropertyValueSignificance for Purification
CAS Number 39512-51-1[1][2]Unique identifier for ensuring you are working with the correct compound.
Molecular Weight 176.26 g/mol [1][2]Used for stoichiometric calculations and understanding physical behavior.
Appearance Off-white to light yellow low melting mass or crystalline powder[1].The color can be an initial indicator of purity. Its solid nature makes it a candidate for recrystallization.
Melting Point 48-52 °C (crude)[1]This low melting point means the compound can be handled as a liquid if gently warmed. A purified sample should exhibit a much narrower melting range (e.g., < 2°C).
Boiling Point 136 °C (pressure not specified, likely reduced)[1].The boiling point is high at atmospheric pressure, making vacuum distillation the preferred method to prevent thermal decomposition.
Solubility Soluble in methanol[1]. Piperazine analogues are typically soluble in polar organic solvents and poorly soluble in water[3][4][5].Crucial for selecting appropriate solvents for recrystallization and chromatography.

Q2: What are the most common impurities I can expect in my crude this compound?

A2: Impurities are typically process-related and depend on the synthetic route employed. The synthesis of N-arylpiperazines often involves methods like Buchwald-Hartwig amination or nucleophilic aromatic substitution[6]. Potential impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual 2-chlorotoluene (or other 2-halotoluene) and unreacted piperazine are common.

  • Positional Isomers: Depending on the starting materials, isomers such as 1-(3-methylphenyl)piperazine or 1-(4-methylphenyl)piperazine may be present if the precursors were not isomerically pure.

  • Reaction By-products: Over-alkylation or di-substitution can lead to the formation of related substances. Side reactions inherent to piperazine chemistry can also generate trace levels of pyrazines or other ethyleneamines[7].

  • Catalyst Residues: If a palladium-catalyzed reaction like the Buchwald-Hartwig coupling was used, residual palladium is a critical impurity to remove, especially for pharmaceutical applications[8].

  • Solvent Residues: Residual solvents from the reaction or initial work-up will be present in the crude material.

Section 2: Selecting the Right Purification Strategy

Choosing the optimal purification technique depends on the scale of your experiment, the nature of the impurities, and the desired final purity.

Q3: How do I decide between vacuum distillation, recrystallization, and chromatography?

A3: This is a critical decision. Use the following guide and the workflow diagram to make an informed choice.

  • Vacuum Distillation: This is the method of choice for large-scale purification (>50 g) and for removing non-volatile impurities (like salts or catalyst residues) or impurities with significantly different boiling points. It is effective if your target compound is thermally stable under vacuum.

  • Recrystallization: Ideal for purifying crystalline solids. This technique is highly effective at removing small amounts of impurities that have different solubility profiles from the main compound. It is often used as a final polishing step after distillation to achieve high purity and good crystal form.

  • Flash Column Chromatography: Best suited for small- to medium-scale purifications (<50 g) where impurities are structurally very similar to the product (e.g., positional isomers) and cannot be easily separated by other means. It offers high resolution but is more labor-intensive and solvent-consuming than other methods.

G start Crude this compound scale_check What is your scale? start->scale_check impurities_check What are the main impurities? scale_check->impurities_check > 50 g chromatography Flash Chromatography scale_check->chromatography < 50 g distillation Vacuum Distillation impurities_check->distillation Non-volatile or very different B.P. impurities_check->chromatography Isomers or similar B.P. purity_check Is final purity >99.5% required? recrystallization Recrystallization purity_check->recrystallization Yes final_product Purified Product purity_check->final_product No distillation->purity_check recrystallization->final_product chromatography->final_product

Caption: Workflow for selecting a purification method.

Section 3: Troubleshooting Purification Protocols

This section provides step-by-step protocols and solutions to common problems for each primary purification technique.

Guide 1: Vacuum Distillation

Q4: What is a reliable protocol for vacuum distillation of this compound?

A4: Given its molecular weight, the atmospheric boiling point is likely high, necessitating vacuum distillation to prevent decomposition.

Experimental Protocol:

  • Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a Kugelrohr apparatus for smaller scales if available.

  • Charge the Flask: Add the crude oil or melted solid to the distillation flask, along with a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum. A typical target pressure is <1 mmHg.

  • Heating: Once the vacuum is stable, begin stirring and gently heat the distillation pot using a heating mantle.

  • Fraction Collection: You may observe some low-boiling impurities (e.g., residual solvents) distilling first. Collect this forerun in a separate receiving flask.

  • Product Distillation: Increase the temperature gradually. The product should begin to distill. For a compound of this nature, expect a boiling point in the range of 120-150 °C at ~1 mmHg. Collect the main fraction in a clean, pre-weighed receiving flask.

  • Completion: Stop the distillation when the temperature starts to rise again or when only a dark, tarry residue remains in the pot.

  • Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum to avoid cracking the hot glassware.

Troubleshooting Vacuum Distillation:

  • Problem: The compound is turning dark or decomposing in the pot.

    • Cause: The pot temperature is too high, or the vacuum is insufficient. Amines are susceptible to oxidation at high temperatures.

    • Solution: Improve your vacuum by checking for leaks and ensuring your pump is functioning correctly. A lower pressure allows distillation at a lower temperature. For very sensitive compounds, a shorter residence time in the hot zone is key; a short-path distillation head is essential.

  • Problem: "Bumping" or unstable boiling.

    • Cause: Lack of smooth boiling initiation.

    • Solution: Ensure vigorous stirring with a magnetic stir bar. For very viscous liquids, mechanical stirring might be necessary. Using a capillary bubbler to introduce a fine stream of nitrogen can also promote smooth boiling.

  • Problem: The distillation is stalled or extremely slow.

    • Cause: The vacuum may be too high (mean free path issue) or the apparatus is not sufficiently heated. There may be a blockage in the vapor path.

    • Solution: Check that the condenser is not blocked. Ensure the distillation head and condenser are well-insulated with glass wool or aluminum foil to prevent premature condensation. Slightly increase the heating mantle temperature, but do not exceed the decomposition temperature.

G setup 1. Assemble Dry Short-Path Apparatus charge 2. Charge Flask with Crude Material & Stir Bar setup->charge vacuum 3. Apply High Vacuum (<1 mmHg) charge->vacuum heat 4. Begin Stirring and Gentle Heating vacuum->heat collect_forerun 5. Collect Low-Boiling Forerun heat->collect_forerun collect_product 6. Increase Temp & Collect Main Fraction collect_forerun->collect_product complete 7. Stop Heating When Distillation Ceases collect_product->complete shutdown 8. Cool System Before Releasing Vacuum complete->shutdown

Caption: Standard workflow for vacuum distillation.

Guide 2: Recrystallization

Q5: How do I select the best solvent for recrystallizing this compound?

A5: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. Given its structure, you should explore moderately polar to non-polar solvents.

Solvent Screening Protocol:

  • Place ~50 mg of your crude material into a small test tube.

  • Add a potential solvent dropwise at room temperature until the solid dissolves. If it dissolves in <0.5 mL, it is likely too soluble.

  • If it doesn't dissolve, heat the mixture gently. If it dissolves when hot, it's a good candidate.

  • Cool the solution in an ice bath. The formation of well-defined crystals indicates a good solvent. If the material "oils out" or no solid forms, it is not ideal.

Recommended Candidate Solvents:

SolventClassRationale
Isopropanol AlcoholOften a good choice for amines with moderate polarity.
Ethyl Acetate EsterGood for compounds of intermediate polarity.
Toluene AromaticCan be effective, especially for removing more polar impurities.
Heptane/Toluene Mixed SolventA non-polar/polar mixture can be fine-tuned to achieve ideal solubility. Start with the compound dissolved in a minimum of hot toluene and add heptane dropwise until turbidity appears, then clarify with a drop of toluene before cooling.

Troubleshooting Recrystallization:

  • Problem: The compound "oils out" upon cooling.

    • Cause: The solution is too concentrated, cooling is too rapid, or the melting point of the compound is lower than the boiling point of the solvent. Impurities can also suppress crystallization.

    • Solution: Add more hot solvent to the oiled mixture to redissolve it completely. Allow it to cool much more slowly (e.g., insulate the flask). If it persists, try a lower-boiling point solvent or a mixed solvent system.

  • Problem: No crystals form, even after cooling.

    • Cause: The solution is too dilute, or crystallization is kinetically slow.

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line. If that fails, add a "seed crystal" from a previous batch. As a last resort, slowly evaporate some of the solvent to increase the concentration and cool again.

  • Problem: The recovered yield is very low.

    • Cause: Too much solvent was used, the compound is too soluble in the cold solvent, or crystals were lost during transfer.

    • Solution: After filtering your first crop of crystals, place the mother liquor in a freezer to obtain a second, albeit likely less pure, crop. Ensure the solution is cooled to the lowest practical temperature before filtration. Use a minimal amount of ice-cold solvent to wash the collected crystals.

Guide 3: Flash Column Chromatography

Q6: My product contains isomers. How do I purify it using column chromatography?

A6: Flash chromatography on silica gel is the standard method for separating closely related compounds like positional isomers.

Experimental Protocol:

  • Develop a TLC Method: Find a solvent system that gives your product an Rf value of ~0.3 on a silica gel TLC plate. A good starting point is a mixture of heptane and ethyl acetate. Crucially, because your compound is a base, it may tail on the acidic silica gel. To prevent this, add 0.5-1% triethylamine (Et₃N) to your mobile phase.

  • Pack the Column: Prepare a slurry of silica gel in your chosen mobile phase and carefully pack it into a glass column, ensuring no air bubbles are trapped.

  • Load the Sample: Dissolve your crude material in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane). Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the Column: Run the mobile phase through the column using positive pressure (flash chromatography).

  • Collect and Analyze Fractions: Collect the eluent in a series of test tubes. Analyze the fractions by TLC to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Column Chromatography:

  • Problem: The compound is streaking or "tailing" down the column.

    • Cause: Strong, non-ideal interaction between your basic amine and the acidic silanol groups on the silica surface.

    • Solution: This is a very common issue with amines. The standard solution is to add a small amount of a competitive base, like triethylamine (Et₃N) or ammonia, to your eluent (e.g., 1% v/v). This deactivates the acidic sites on the silica, allowing your compound to elute in sharp bands.

  • Problem: Poor separation between the product and an impurity.

    • Cause: The mobile phase is too polar (eluting everything too quickly) or not polar enough.

    • Solution: Adjust the polarity of your mobile phase. If the Rf values are too high on TLC, decrease the polarity (e.g., use more heptane). If they are too low, increase the polarity (e.g., use more ethyl acetate). Using a shallow gradient elution (gradually increasing the polarity of the mobile phase during the run) can also significantly improve separation.

Section 4: Final Purity Assessment

Q7: How do I confirm the purity of my this compound after purification?

A7: A combination of methods should be used to confidently assess purity.

  • Melting Point Analysis: A sharp, narrow melting point range (e.g., 1-2°C) that matches the literature value for the pure compound is a strong indicator of high purity.

  • Thin-Layer Chromatography (TLC): The purified material should appear as a single, well-defined spot in multiple solvent systems.

  • High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC): These are quantitative methods. A successful purification will result in a chromatogram showing a single major peak, allowing you to calculate purity as a percentage (e.g., >99.5%)[9]. GC-MS is particularly useful for confirming the molecular weight of the main peak[10][11].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should show sharp signals corresponding to the desired structure, with no observable signals attributable to impurities.

References

  • 1-[(2-Methoxy-4-methylphenyl)methyl]piperazine. PubChem. [Link]

  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida Digital Collections. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • WO/2000/062782 NOVEL SYNTHESIS AND CRYSTALLIZATION OF PIPERAZINE RING-CONTAINING COMPOUNDS. WIPO Patentscope. [Link]

  • Chemical structures of piperazine-based drugs commonly encountered in 'party pill' preparations. ResearchGate. [Link]

  • US20010051718A1 - Novel synthesis and crystallization of piperazine ring-containing compounds.
  • N-METHYL PIPERAZINE. Sanjay Chemicals (India) Pvt. Ltd.. [Link]

  • Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine.
  • Piperazine. Wikipedia. [Link]

  • JP2007051142A - Method for continuously distilling and removing piperazine from mixture of ethylenediamine and piperazine.
  • US2919275A - Purification of piperazine.
  • How we can separate n methyl piperazine from water. ResearchGate. [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • BENZYLPIPERAZINE. SWGDRUG.org. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. [Link]

  • A Review on Analytical Methods for Piperazine Determination. ResearchGate. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. National Institutes of Health. [Link]

  • US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture.
  • 1-benzylpiperazine. Organic Syntheses. [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. ResearchGate. [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

Sources

Technical Support Center: Synthesis of 1-(2-Methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-methylphenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic experiments. Here, we delve into the causality behind experimental outcomes, providing field-proven insights to ensure the integrity and success of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I'm seeing an unexpected peak in my GC-MS analysis with a mass corresponding to toluene. What is the likely cause in my Buchwald-Hartwig amination reaction?

Answer:

The presence of toluene as a byproduct in your Buchwald-Hartwig amination of 2-bromotoluene with piperazine is a classic example of a common side reaction known as hydrodehalogenation.

Causality: This byproduct arises from a competitive pathway to the desired C-N bond formation. In the catalytic cycle, after the oxidative addition of 2-bromotoluene to the palladium(0) complex, the resulting aryl-palladium(II) intermediate can undergo a side reaction. Instead of coupling with the piperazine, it can react with a hydride source in the reaction mixture, leading to the formation of toluene and regenerating a palladium(I) or palladium(0) species. The source of the hydride can be trace amounts of water, the amine itself, or the solvent. Another proposed mechanism involves β-hydride elimination from the palladium amide intermediate, which would also lead to the hydrodehalogenated arene.[1]

Troubleshooting & Prevention Protocol:

  • Ensure Anhydrous Conditions: Meticulously dry your solvent (e.g., toluene, dioxane) and reagents. The presence of water can contribute to hydrodehalogenation.

  • Optimize Ligand and Base: The choice of ligand and base is critical. Sterically hindered and electron-rich phosphine ligands can promote the desired reductive elimination to form the C-N bond over side reactions.[2] The strength and nature of the base can also influence the reaction pathway.

  • Control Reaction Temperature: Elevated temperatures can sometimes favor side reactions. Experiment with lowering the reaction temperature to see if the formation of toluene is minimized, while still allowing for a reasonable reaction rate.

  • Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can lead to increased byproduct formation.

Diagram of Toluene Byproduct Formation:

Aryl-Pd(II)-Br Ar-Pd(II)-Br Desired_Product This compound Aryl-Pd(II)-Br->Desired_Product + Piperazine - HBr Toluene Toluene (Byproduct) Aryl-Pd(II)-Br->Toluene + [H-] - Pd(0) - Br- Piperazine Piperazine Hydride_Source [H-] Hydride_Source->Toluene

Caption: Formation of Toluene Byproduct in Buchwald-Hartwig Amination.

FAQ 2: My reaction yield is low, and I've isolated a significant amount of a higher molecular weight species. LC-MS suggests a di-substituted piperazine. How can I avoid this?

Answer:

The formation of a di-substituted piperazine, specifically 1,4-bis(2-methylphenyl)piperazine, is a common byproduct when the stoichiometry of the reactants is not carefully controlled.

Causality: Piperazine has two secondary amine functional groups, both of which can participate in the Buchwald-Hartwig amination. If there is an excess of the aryl halide (2-bromotoluene) relative to piperazine, or if the reaction conditions favor a second coupling event, the initially formed this compound can react further to yield the 1,4-diarylpiperazine.

Troubleshooting & Prevention Protocol:

  • Stoichiometric Control: The most effective way to prevent this is to use an excess of piperazine relative to the 2-bromotoluene. A common strategy is to use 1.5 to 2 equivalents of piperazine.[3] This ensures that the aryl halide is more likely to react with an un-substituted piperazine molecule.

  • Slow Addition of Aryl Halide: Adding the 2-bromotoluene solution slowly to the reaction mixture containing piperazine and the catalyst can help maintain a high concentration of free piperazine and minimize the chance of the mono-substituted product reacting further.

  • Lower Reaction Temperature: As with other side reactions, operating at the lower end of the effective temperature range for the coupling can sometimes disfavor the second amination, which may have a higher activation energy.

Diagram of Di-substituted Piperazine Formation:

Piperazine Piperazine Product_1 This compound (Desired Product) Piperazine->Product_1 + Pd Catalyst 2-Bromotoluene_1 2-Bromotoluene (1 eq) 2-Bromotoluene_1->Product_1 Byproduct 1,4-bis(2-Methylphenyl)piperazine (Byproduct) Product_1->Byproduct + Pd Catalyst 2-Bromotoluene_2 2-Bromotoluene (Excess) 2-Bromotoluene_2->Byproduct

Caption: Pathway to the Formation of Di-substituted Byproduct.

FAQ 3: I'm using a reductive amination approach with 2-methylaniline and a piperazine precursor, but my final product is a complex mixture. What are the likely side reactions?

Answer:

Reductive amination, while a powerful tool, can lead to several byproducts if not properly controlled. The complexity of your mixture could be due to a number of factors.

Causality and Potential Byproducts:

  • Over-alkylation: If you are reacting 2-methylaniline with a di-haloethane to form the piperazine ring in situ, you can get polymerization or the formation of oligomeric species.

  • Incomplete Reaction: Unreacted starting materials, such as 2-methylaniline or the piperazine precursor, will contaminate your product.

  • Side reactions of the reducing agent: Some reducing agents can have side reactions. For example, sodium cyanoborohydride can be toxic and requires careful handling. Sodium triacetoxyborohydride is generally milder.[4]

  • Formation of N,N'-dialkylpiperazine: In syntheses where piperazine is reacted with an aldehyde or ketone followed by reduction, if an excess of the carbonyl compound is used, it can lead to the formation of the N,N'-dialkylated product.[5][6]

Troubleshooting & Prevention Protocol:

  • Stepwise Synthesis: A more controlled approach is often a stepwise synthesis. For example, first synthesizing N-Boc-piperazine and then coupling it with 2-bromotoluene via Buchwald-Hartwig amination, followed by deprotection.[3]

  • Choice of Reducing Agent: Use a mild and selective reducing agent like sodium triacetoxyborohydride.

  • Control Stoichiometry: Carefully control the stoichiometry of your reactants to avoid over-alkylation.

  • Purification: Be prepared for chromatographic purification to separate the desired product from closely related byproducts.

FAQ 4: My reaction mixture has become a thick, un-stirrable slurry. What is causing this and how can I manage it?

Answer:

In Buchwald-Hartwig aminations, the formation of insoluble inorganic salts as a byproduct is a common occurrence.[7]

Causality: The reaction consumes a base (e.g., sodium tert-butoxide, potassium carbonate) and produces a salt (e.g., sodium bromide, potassium bromide). These salts are often insoluble in the organic solvents used for the reaction (like toluene or dioxane), leading to the formation of a thick slurry. This can be particularly problematic in larger-scale reactions or in flow chemistry setups where it can lead to blockages.[7]

Troubleshooting & Prevention Protocol:

  • Solvent Choice: While toluene and dioxane are common, exploring other solvent systems where the salt byproduct has slightly higher solubility could be beneficial.

  • Mechanical Stirring: Ensure you have adequate mechanical stirring to keep the solids suspended and maintain a homogeneous reaction mixture.

  • Reaction Concentration: Running the reaction at a lower concentration (more solvent) can help to mitigate the issue of a thick slurry, although this may impact reaction rates.

  • For Flow Chemistry: Specialized reactors, such as those equipped with ultrasound to prevent clogging, may be necessary.[7]

Analytical and Purification Guide

Table 1: Common Byproducts and their Identification

ByproductCommon Synthetic RouteAnalytical Identification Method
TolueneBuchwald-Hartwig AminationGC-MS (Look for m/z of 92)
1,4-bis(2-methylphenyl)piperazineBuchwald-Hartwig AminationLC-MS (Look for M+H peak), NMR
Unreacted Starting MaterialsBothTLC, LC-MS, GC-MS
Polymeric/Oligomeric SpeciesReductive AminationGPC, LC-MS

Experimental Protocol: Purification by Column Chromatography

  • Slurry Preparation: After the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a saturated ammonium chloride solution). Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Column Packing: Prepare a silica gel column using a suitable solvent system. A common starting point for aryl piperazines is a gradient of ethyl acetate in hexanes.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

  • Kupracz, L., et al. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(1), 97-102. [Link]

  • Marion, N., & Nolan, S. P. (2008). Well-defined N-heterocyclic carbene-palladium(II) precatalysts for cross-coupling reactions. Accounts of chemical research, 41(11), 1440-1449.
  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical reviews, 106(7), 2651-2710.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008).
  • Bang, K. S., et al. (2012). A concise synthetic method for constructing 3-substituted piperazine-2-acetic acid esters from 1, 2-diamines. Molecules, 17(11), 13677-13691. [Link]

  • Ricci, A., & Angelucci, F. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5560. [Link]

  • Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2, 4-dimethylphenylsulfanyl) phenyl] piperazine (Lu AA21004): a novel multimodal antidepressant. Journal of medicinal chemistry, 54(9), 3206-3221.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
  • Bang-Andersen, B., et al. (2017). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. European Patent Office. [Link]

  • ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions.
  • Martin, W. B. (1959). Purification of piperazine.
  • BenchChem. (2025).
  • Falciani, C., et al. (2020). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate chemistry, 31(5), 1331-1342. [Link]

  • Daicel Pharma Standards. (n.d.). piperazine Impurities Manufacturers & Suppliers. Daicel Pharma Standards.
  • Geda, S. D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5560. [Link]

  • Knez, D., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2191. [Link]

  • ResearchGate. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis.
  • Organic Chemistry Portal. (n.d.). Piperazine synthesis. Organic Chemistry Portal. [Link]

  • Banks, M. L., et al. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Behavioural pharmacology, 29(4), 366-373. [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Organic Syntheses. [Link]

  • Google Patents. (n.d.). Extraction and purification method of 1-amino-4-methylpiperazine.
  • Wikipedia contributors. (2023). Mephedrone. Wikipedia, The Free Encyclopedia. [Link]

Sources

stability and degradation of 1-(2-Methylphenyl)piperazine under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Managing Stability and Degradation in Acidic Environments

Welcome to the technical support center for 1-(2-Methylphenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical advice on the stability and degradation of this compound, particularly under acidic conditions. As Senior Application Scientists, we have synthesized the available technical data and field-proven insights to help you navigate the challenges you might encounter in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of this compound in acidic media.

Q1: How stable is this compound in acidic solutions?

A1: this compound, like other arylpiperazine derivatives, is susceptible to degradation in acidic conditions. The piperazine ring itself is relatively stable; however, the presence of two nitrogen atoms makes the molecule basic and prone to protonation in acidic environments. This protonation can be the initial step in degradation pathways. The rate and extent of degradation are dependent on several factors, including the pH of the solution, temperature, and the presence of other reactive species. Phenylpiperazines are generally considered less stable than benzylpiperazines.[1] Knowledge of the drug's stability, especially at a pH in the range of 1-2, is crucial for designing potentially acid-labile drugs.[2]

Q2: What is the likely degradation pathway of this compound under acidic conditions?

Q3: What are the expected degradation products of this compound in an acidic medium?

A3: Based on the probable degradation pathway, the expected degradation products could include:

  • 2-Methylaniline: Formed by the cleavage of the N-aryl bond.

  • Piperazine: Also formed by the cleavage of the N-aryl bond.

  • Ring-opened derivatives: Resulting from the nucleophilic attack on the protonated piperazine ring. The exact structure of these derivatives would depend on the specific cleavage point.

  • Further degradation products: Both 2-methylaniline and piperazine could undergo further degradation under harsh acidic conditions.

It is important to note that the actual degradation profile may be complex and needs to be confirmed experimentally.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: A stability-indicating analytical method is essential for monitoring the degradation of this compound. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective technique.[5][6] The method should be validated to ensure it can separate the parent compound from its degradation products and any other impurities. Gas chromatography-mass spectrometry (GC-MS) can also be a powerful tool for identifying and quantifying the parent compound and its degradants.[7]

Q5: What are the general conditions for conducting a forced degradation study under acidic conditions?

A5: Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[8] For acid hydrolysis, the following conditions are typically used:

  • Acid: 0.1 M to 1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H2SO4).[9]

  • Temperature: Initially at room temperature. If no degradation is observed, the temperature can be elevated (e.g., 50-60°C).[9]

  • Duration: The study should be monitored at various time points until a target degradation of 5-20% is achieved.[9]

II. Troubleshooting Guide

This section provides solutions to specific issues you might encounter during your experiments.

Problem Possible Cause Recommended Solution
Rapid and extensive degradation of this compound observed. The acidic conditions (pH, temperature) are too harsh.Reduce the acid concentration and/or lower the temperature of the experiment. Monitor the degradation at shorter time intervals to establish a suitable endpoint.
No degradation of this compound is observed. The acidic conditions are too mild. The compound might be more stable than anticipated under the chosen conditions.Increase the acid concentration or the temperature. You can also try a different acid. Ensure the compound is fully dissolved in the acidic medium.
Poor separation of the parent compound and degradation products in HPLC analysis. The chromatographic method is not optimized to be stability-indicating.Develop and validate a stability-indicating HPLC method. This may involve adjusting the mobile phase composition, pH, column type, and gradient profile to achieve adequate resolution between all peaks.
Difficulty in identifying the structure of degradation products. The concentration of the degradation products is too low for characterization, or the analytical technique lacks the required sensitivity and resolution.Concentrate the degraded sample before analysis. Use high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) for accurate mass determination and fragmentation analysis to elucidate the structures of the degradation products.
Inconsistent or irreproducible degradation results. Variations in experimental parameters such as temperature, pH, or concentration of the starting material.Carefully control all experimental parameters. Use calibrated equipment and prepare fresh solutions for each experiment. Run experiments in triplicate to ensure reproducibility.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments related to the stability of this compound.

Protocol 1: Forced Degradation Study - Acid Hydrolysis

Objective: To investigate the degradation of this compound under acidic conditions and to generate degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M (for neutralization)

  • Methanol or Acetonitrile (HPLC grade)

  • Deionized water

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Heating block or water bath

  • pH meter

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of methanol and water.

  • Acid Treatment:

    • In a clean volumetric flask, add a known volume of the stock solution.

    • Add an equal volume of 0.1 M HCl.

    • Keep the solution at room temperature and take samples at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • If no significant degradation is observed, repeat the experiment with 1 M HCl or at an elevated temperature (e.g., 60°C).

  • Neutralization: Before HPLC analysis, neutralize the samples by adding an equivalent amount of NaOH to stop the degradation reaction.

  • HPLC Analysis:

    • Dilute the neutralized samples to a suitable concentration with the mobile phase.

    • Inject the samples into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Data Analysis: Calculate the percentage of degradation at each time point.

Protocol 2: Development and Validation of a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method that can accurately quantify this compound in the presence of its degradation products.

Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile and a phosphate buffer (e.g., pH 3.0).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 242 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Validation Parameters (as per ICH guidelines):

  • Specificity: Analyze blank, placebo (if in a formulation), and stressed samples to demonstrate that the method can distinguish the analyte from degradation products and other interferences.

  • Linearity: Analyze a series of solutions of this compound at different concentrations to establish a linear relationship between concentration and peak area.

  • Accuracy: Determine the recovery of the analyte in spiked samples.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate) on the results.

IV. Visualizations

Probable Acid-Catalyzed Degradation Pathway

DegradationPathway cluster_start Starting Material cluster_conditions Stress Condition cluster_intermediate Intermediate cluster_products Potential Degradation Products Start This compound Acid Acidic Conditions (H+) Protonated Protonated this compound Acid->Protonated Protonation Product1 2-Methylaniline Protonated->Product1 N-Aryl Bond Cleavage Product2 Piperazine Protonated->Product2 N-Aryl Bond Cleavage Product3 Ring-Opened Products Protonated->Product3 Ring Opening

Caption: Probable degradation pathway of this compound under acidic conditions.

Experimental Workflow for Stability Testing

Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_sampling Sampling & Neutralization cluster_analysis Analysis Prep Prepare this compound Solution Stress Expose to Acidic Conditions (e.g., 0.1 M HCl, RT or 60°C) Prep->Stress Sample Take Samples at Different Time Points Stress->Sample Neutralize Neutralize with Base (e.g., 0.1 M NaOH) Sample->Neutralize HPLC Analyze by Stability-Indicating HPLC Method Neutralize->HPLC Data Calculate % Degradation Identify Degradation Products HPLC->Data

Sources

Technical Support Center: Troubleshooting Poor Yield in Buchwald-Hartwig Amination of Piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the Buchwald-Hartwig amination of piperazine. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges in this crucial C-N bond-forming reaction. N-aryl piperazines are a cornerstone scaffold in modern pharmaceuticals, and mastering their synthesis is often critical for project success.[1][2]

This guide moves beyond simple protocols to provide a deeper understanding of the reaction's intricacies. We will explore the causal relationships between reaction components and outcomes, empowering you to diagnose issues and rationally design optimization strategies.

Troubleshooting Guide: Diagnosing and Solving Low Yield

This section is structured to help you identify the root cause of poor reaction performance and implement effective solutions.

Question 1: My reaction shows low or no conversion of the aryl halide. What are the most likely causes and how do I fix it?

Answer: Low or no conversion is typically a sign of an inactive or deactivated catalytic system. The interplay between the palladium source, ligand, base, and solvent is critical for generating and sustaining the active Pd(0) catalyst.[3] Let's break down the key components.

1. The Catalyst System: Palladium Source & Ligand

The choice of palladium and the phosphine ligand is the single most important factor for success.[4][5] The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle.

  • Expertise & Experience: For piperazine couplings, especially with challenging aryl chlorides, standard catalysts may not suffice. You need ligands that are both electron-rich and sterically hindered. This combination promotes the crucial, often rate-limiting, oxidative addition step and accelerates the final reductive elimination.[6][7] Sterically demanding ligands favor the formation of monoligated palladium species, which are highly active.[6]

  • Troubleshooting Steps:

    • Switch to a Pre-catalyst: If you are generating the catalyst in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂, consider switching to a well-defined pre-catalyst (e.g., an XPhos, RuPhos, or BrettPhos G3 or G4 palladacycle). Pre-catalysts generate the active LPd(0) species more cleanly and reliably, avoiding issues from incomplete reduction of the Pd(II) source.[3][8]

    • Screen a Panel of Ligands: There is no universal ligand. The optimal choice depends heavily on your specific aryl halide. A screening approach is highly recommended.[4][9]

Ligand Class Recommended For Key Characteristics
Dialkylbiarylphosphines (e.g., XPhos, RuPhos, BrettPhos)General purpose, excellent for aryl chlorides and sterically hindered substrates.[2]Highly electron-rich and sterically bulky, promoting fast reaction rates.
Ferrocenylphosphines (e.g., DavePhos)Effective for a range of substrates.Robust and often provide good results.
Bidentate Ligands (e.g., BINAP, XantPhos)Aryl bromides and iodides. Can sometimes help control side reactions.[6][10]Chelation can prevent catalyst decomposition pathways.[6]

2. The Base: More Than Just a Proton Scavenger

The base is not a passive component; it is intimately involved in the catalytic cycle, specifically in the deprotonation of the piperazine-palladium complex to form the key palladium-amido intermediate.[11][12]

  • Expertise & Experience: A common mistake is assuming a stronger base is always better. While strong bases like sodium tert-butoxide (NaOtBu) can accelerate the reaction, they can also promote decomposition of base-sensitive functional groups on your substrates or cause hydrodehalogenation side reactions.[3][5] The physical properties of the base (particle size, solubility) are also critical, especially during scale-up.[3]

  • Troubleshooting Steps:

    • If using a strong base (NaOtBu, LHMDS): If you suspect substrate decomposition, switch to a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3][4][5] These are often more forgiving.

    • Check Base Quality: Ensure your base is anhydrous and free-flowing. Clumping can lead to poor reproducibility. Grinding the base before use or adding Celite can improve consistency on a larger scale.[3]

    • Consider Solvent and Base Compatibility: In nonpolar solvents like toluene, an anionic base is required to deprotonate the neutral palladium-amine complex.[11][12] In more polar solvents, base selection can be more flexible, but the base may also complex with the palladium, creating an overly stable, inactive species.[11]

3. Solvent and Temperature

The solvent's primary roles are to solubilize the reactants and catalyst and to allow for appropriate reaction temperatures.

  • Expertise & Experience: Toluene, dioxane, and THF are the most common solvents.[4][5] If you observe poor solubility of your starting materials, this can stall the reaction. Reaction temperature is a trade-off: higher temperatures increase reaction rates but can also accelerate catalyst decomposition and side reactions.[4]

  • Troubleshooting Steps:

    • Solubility Issues: If reagents are not dissolving, consider a more polar solvent like t-butanol or CPME.[3][4]

    • Optimize Temperature: Typical temperatures range from 80-110 °C.[3] If you see no reaction, a higher temperature may be necessary. Conversely, if you see significant byproduct formation, lowering the temperature may be beneficial.[8] Always monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.[4]

Question 2: My aryl halide is consumed, but the yield of my desired mono-arylated piperazine is low due to the formation of a major byproduct. What's happening?

Answer: This is a classic problem in piperazine chemistry. The mono-arylated product is often more nucleophilic than the starting piperazine, leading to a second amination reaction that forms the undesired bis-arylated byproduct.

1. The Challenge: Controlling Mono- vs. Di-substitution

Since piperazine has two secondary amine sites (N1 and N4), controlling selectivity is paramount. High temperatures and long reaction times often favor the formation of the thermodynamically stable di-substituted product.[4]

  • Expertise & Experience: The most direct way to solve this problem is to physically prevent the second reaction from occurring. This is achieved by using a mono-protected piperazine derivative.

  • Troubleshooting Steps:

    • Use an Excess of Piperazine: Using a large excess (5-10 equivalents) of piperazine can statistically favor the mono-arylation product.[4] However, this is not always practical or cost-effective, and separation can be difficult.

    • Employ Mono-Protected Piperazine: The most robust solution is to use N-Boc-piperazine.[4][8][10] The Boc (tert-butyloxycarbonyl) group protects one of the nitrogens, ensuring that the coupling can only occur at the other site. The Boc group can then be easily removed under acidic conditions post-coupling. This is the industry-standard approach for achieving high yields of mono-arylated products.

    • Optimize Reaction Conditions: Carefully monitor the reaction by LC-MS. Stop the reaction as soon as the consumption of the limiting reagent (aryl halide) is complete to prevent the subsequent formation of the bis-arylated product.[4]

2. Other Common Side Reactions

  • Hydrodehalogenation: This is the replacement of the halide on your aryl ring with a hydrogen atom. It often appears as a non-polar spot on a TLC plate. This can be caused by excessive heat or issues with the catalyst activation.[8] Using a pre-catalyst and running at the lowest effective temperature can minimize this.[8]

  • Beta-Hydride Elimination: This side reaction can occur if the amine has a hydrogen on the beta-carbon, leading to an imine byproduct and a hydrodehalogenated arene.[6][13] This is less common with piperazine itself but can be a factor with substituted piperazines.

Visualizing the Process

To effectively troubleshoot, it's helpful to understand the fundamental mechanism and have a logical workflow.

The Buchwald-Hartwig Catalytic Cycle

Buchwald-Hartwig Cycle pd0 Active L-Pd(0) Catalyst oa_complex Oxidative Addition Complex L-Pd(II)(Ar)(X) pd0->oa_complex  Ar-X (Oxidative Addition) amine_complex Amine Complex oa_complex->amine_complex Piperazine (HNR2) reagents_in Reagents In amido_complex Palladium Amido Complex L-Pd(II)(Ar)(NR2) amine_complex->amido_complex -H-X (Base) amido_complex->pd0 Ar-NR2 (Reductive Elimination) product_out Product Out start Start Troubleshooting Flowchart start Poor Yield Observed check_conversion Check Conversion of Aryl Halide (LCMS/TLC) start->check_conversion low_conv Low / No Conversion check_conversion->low_conv Low good_conv High Conversion, Low Product Yield check_conversion->good_conv High catalyst_issue Catalyst System Issue low_conv->catalyst_issue base_issue Base Issue low_conv->base_issue temp_issue Temp / Solvent Issue low_conv->temp_issue side_rxn Side Reaction Issue good_conv->side_rxn sol_cat1 Screen Ligands (e.g., XPhos, RuPhos) catalyst_issue->sol_cat1 sol_cat2 Use a Pre-catalyst (e.g., G3/G4 Palladacycle) catalyst_issue->sol_cat2 sol_base1 Switch Base Type (e.g., NaOtBu -> K3PO4) base_issue->sol_base1 sol_base2 Check Base Quality (Anhydrous) base_issue->sol_base2 sol_temp Increase Temperature or Change Solvent temp_issue->sol_temp sol_side1 Use N-Boc-Piperazine to prevent diarylation side_rxn->sol_side1 sol_side2 Monitor reaction closely; Avoid long reaction times side_rxn->sol_side2 sol_side3 Lower temperature to reduce hydrodehalogenation side_rxn->sol_side3

Caption: A decision tree for troubleshooting poor reaction yields.

Frequently Asked Questions (FAQs)

Q: My aryl halide has multiple halogen atoms (e.g., dichlorobenzene). How do I achieve selective coupling? A: This is challenging because both sites can react. [8]To improve selectivity, you can sometimes use an aryl bromide in the presence of aryl chlorides, as the C-Br bond will undergo oxidative addition much more readily than the C-Cl bond. Using a mono-protected piperazine is essential here to prevent further complications. [8] Q: Can I run this reaction open to the air? A: While traditionally these reactions require an inert atmosphere (Nitrogen or Argon) to protect the sensitive Pd(0) catalyst from oxidation, modern pre-catalysts and ligand systems are significantly more robust. [1]Some procedures have been developed that can be run under aerobic conditions, especially for rapid reactions. [1][14]However, for consistency and troubleshooting, starting under an inert atmosphere is highly recommended. [10] Q: What is the best way to purify my N-aryl piperazine product? A: The purification strategy depends on the properties of your product.

  • Extraction: A simple acid-base extraction can be very effective. The piperazine product is basic and can be extracted into an aqueous acid layer (e.g., 1M HCl), leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified product re-extracted into an organic solvent. [4]2. Column Chromatography: This is a standard method for removing closely related impurities. [4]3. Crystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity, especially on a larger scale. [4]

Key Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination using N-Boc-Piperazine

This protocol provides a robust starting point for coupling aryl halides with N-Boc-piperazine. [10] Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2-1.5 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous Solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add the aryl halide, N-Boc-piperazine, base, and a magnetic stir bar.

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium pre-catalyst to the vessel under a positive flow of inert gas.

  • Add the anhydrous solvent via syringe.

  • Place the reaction vessel in a pre-heated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Technical Support Center: Optimizing Piperazine Synthesis. 4

  • Troubleshooting low yield in piperazine derivative synthesis. 5

  • Norrby, P., Arrhenius, T., & Törnroos, K. W. (2014). Role of the base in Buchwald-Hartwig amination. Journal of the American Chemical Society, 136(52), 17983-17991.

  • Kotsiris, S. G., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. The Journal of Organic Chemistry, 71(14), 5443-5446.

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?

  • Reilly, S. W., & Mach, R. H. (2017). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic letters, 18(20), 5272-5275.

  • Klapars, A., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(1), 93-99.

  • The Role of the Base in Buchwald-Hartwig Amination.

  • Buchwald–Hartwig amination.

  • Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. 10

  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.

  • Specific Solvent Issues with Buchwald-Hartwig Amination.

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.

  • BH amination side products and purification.

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed.

  • The Buchwald-Hartwig Amination Reaction.

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.

Sources

Technical Support Center: Strategies to Avoid Di-substitution in Piperazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for piperazine reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of piperazine chemistry. The symmetrical nature of piperazine presents a common challenge: achieving selective mono-substitution while avoiding the formation of di-substituted byproducts. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your reactions and achieve your desired mono-substituted piperazine derivatives with high selectivity and yield.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, offering explanations and actionable solutions.

Issue 1: My reaction yields a high percentage of the di-substituted product. How can I improve mono-substitution selectivity?

The formation of a di-substituted piperazine is a frequent problem when reacting piperazine with an electrophile.[1] Several strategies can be employed to favor mono-substitution.

Underlying Cause: The mono-substituted product still possesses a reactive secondary amine, which can compete with the starting piperazine for the electrophile, leading to the di-substituted byproduct.

Solutions:

  • Stoichiometric Control: A straightforward approach is to use a large excess of piperazine (5-10 equivalents) relative to the electrophile.[2][3] This statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine.

  • Slow Addition of Electrophile: Adding the electrophile dropwise or via a syringe pump at a low temperature can maintain a low concentration of the electrophile in the reaction mixture. This minimizes the chance of the mono-substituted product reacting further.

  • Protecting Group Strategy: A more robust and controlled method involves using a mono-protected piperazine, such as N-Boc-piperazine.[2][4][5] The protecting group "blocks" one of the nitrogen atoms, allowing for selective reaction at the other. The protecting group can then be removed in a subsequent step.[6][7]

  • Protonation Strategy: An elegant one-pot method involves the in situ formation of a piperazin-1-ium cation (monohydrochloride or monoacetate).[4] The proton acts as a temporary protecting group, deactivating one nitrogen and thus preventing di-substitution.[1][4][5][8] This approach avoids the multiple steps of protection and deprotection.[4]

Issue 2: I'm using a protecting group strategy, but the protection or deprotection steps are inefficient.

While reliable, protecting group strategies can have their own set of challenges.

Underlying Cause: Incomplete reactions or side reactions during the protection or deprotection steps can lead to low yields and purification difficulties.

Solutions:

  • Optimizing Boc-Protection:

    • Reagent Choice: Di-tert-butyl dicarbonate (Boc₂O) is the most common reagent for Boc protection.[6]

    • Stoichiometry: Precise control of stoichiometry is crucial. Using a slight excess of piperazine to Boc₂O can help minimize the formation of the di-Boc-piperazine.

    • Reaction Conditions: The reaction is typically carried out at 0°C to room temperature in a solvent like dichloromethane (DCM).[2][5]

  • Efficient Boc-Deprotection:

    • Acid Choice: Strong acids are required to remove the Boc group. Common choices include trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in dioxane or methanol.[7][9]

    • Monitoring: It is essential to monitor the reaction by TLC or LC-MS to ensure complete deprotection without degradation of the desired product.[2][7]

    • Work-up: After deprotection, the reaction mixture needs to be carefully neutralized with a base (e.g., saturated aqueous sodium bicarbonate) to isolate the free amine.[9]

Issue 3: Purification of the mono-substituted piperazine is challenging due to similar polarities of the starting material, product, and byproduct.

The basic nature of piperazine derivatives can lead to tailing on silica gel chromatography and make separation difficult.

Underlying Cause: The presence of multiple basic nitrogen atoms can lead to strong interactions with the acidic silica gel.

Solutions:

  • Column Chromatography with Basic Modifier: To improve separation and prevent peak tailing during column chromatography, add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent.[2]

  • Acid-Base Extraction: This is a powerful technique for separating basic piperazine products from non-basic impurities.[2] The crude reaction mixture can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative will move into the aqueous layer as its salt. The aqueous layer can then be basified, and the purified product can be re-extracted into an organic solvent.[2]

  • Crystallization: If the desired mono-substituted product is a solid, recrystallization can be a highly effective purification method.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main strategies to achieve selective mono-substitution of piperazine?

A1: The primary strategies include:

  • Using a large excess of piperazine. [2]

  • Employing a mono-protected piperazine (e.g., N-Boc-piperazine). [2][4]

  • Utilizing a protonation strategy to form a piperazin-1-ium salt in situ. [4][8]

  • Controlling reaction conditions, such as slow addition of the electrophile and optimizing temperature. [2]

  • Using catalytic methods for specific transformations like N-arylation. [10]

Q2: When should I choose a protecting group strategy over other methods?

A2: A protecting group strategy is ideal when:

  • You require high selectivity and are willing to perform additional synthesis and deprotection steps.

  • Your reaction conditions are not compatible with a large excess of piperazine.

  • The protonation strategy is not effective for your specific electrophile.

  • You are performing a multi-step synthesis where the protected piperazine is a key intermediate.[7]

Q3: How does the protonation strategy for mono-substitution work?

A3: By reacting piperazine with one equivalent of an acid (like HCl), you form the piperazin-1-ium salt. The positive charge on the protonated nitrogen significantly reduces its nucleophilicity, effectively "protecting" it. The remaining free secondary amine is then available to react selectively with the electrophile.[4] This method is advantageous as it's a one-pot procedure that avoids the need for traditional protecting groups.[4][8]

Q4: Can I achieve selective mono-arylation of piperazine?

A4: Yes, selective mono-arylation can be achieved. While di-arylation can be a competing reaction, specific catalytic systems have been developed to favor mono-arylation. For instance, a nickel catalyst with a 2,2'-bipyridine ligand has shown good selectivity for the mono-arylation of piperazine with aryl chlorides.[10] Ruthenium-catalyzed C-H activation has also been reported for selective mono-arylation of cyclic amines.[11]

Q5: Are there any enzymatic methods for selective piperazine reactions?

A5: Enzymatic methods are an emerging area. Some studies have explored the use of enzymes for selective mono-N-acylation, which can offer high selectivity under mild reaction conditions.[12]

Data Summary

Comparison of Mono-substitution Strategies
StrategyAdvantagesDisadvantagesTypical Selectivity
Excess Piperazine Simple, one-step procedure.Requires a large amount of piperazine; purification can be challenging.Moderate to Good
Protecting Group High selectivity; versatile.Multi-step (protection/deprotection); may introduce additional costs.[4]Excellent
Protonation One-pot, one-step; avoids traditional protecting groups.[4]May not be suitable for all electrophiles; requires careful pH control.Good to Excellent
Slow Addition/Flow Chemistry Improved selectivity; better control over reaction exotherms.May require specialized equipment (syringe pump, flow reactor).Good to Excellent
Catalytic Methods High selectivity for specific reactions (e.g., arylation); milder conditions.Catalyst cost and sensitivity; may require optimization of ligands and conditions.Good to Excellent

Experimental Protocols

Protocol 1: Synthesis of N-Boc-piperazine (Mono-protection)

This protocol describes a standard procedure for the mono-protection of piperazine using di-tert-butyl dicarbonate (Boc₂O).[5]

Materials:

  • Piperazine (2.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.[6]

  • In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) in DCM.

  • Add the Boc₂O solution dropwise to the stirred piperazine solution over a period of 2-3 hours.[5]

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.[2]

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the N-Boc-piperazine.[6]

Protocol 2: N-Boc Deprotection of a Piperazine Derivative

This protocol outlines a general method for the deprotection of an N-Boc-piperazine derivative using trifluoroacetic acid (TFA).[9]

Materials:

  • N-Boc protected piperazine derivative (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected piperazine derivative in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring its progress by TLC or LC-MS.[7]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[9]

  • Extract the aqueous layer with DCM (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[9]

  • Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.

Visualizations

Logical Workflow for Troubleshooting Di-substitution

G start High Di-substitution Observed strategy Select a Strategy start->strategy excess_pip Use Large Excess of Piperazine (5-10 eq) strategy->excess_pip Simple & Quick slow_add Slowly Add Electrophile at Low Temperature strategy->slow_add Better Control protecting_group Use Mono-Protected Piperazine (e.g., N-Boc) strategy->protecting_group High Selectivity protonation In-situ Protonation (Piperazin-1-ium Salt) strategy->protonation One-Pot monitor Monitor Reaction (TLC/LC-MS) excess_pip->monitor slow_add->monitor protecting_group->monitor protonation->monitor monitor->monitor stop_reaction Stop Reaction at Optimal Mono-substitution monitor->stop_reaction Optimal Point Reached purify Purify Product stop_reaction->purify success High Yield of Mono-substituted Product purify->success G cluster_mono Mono-substitution Pathway cluster_di Di-substitution Pathway (Undesired) piperazine Piperazine mono_product Mono-substituted Piperazine piperazine->mono_product + E+ electrophile1 Electrophile (E+) electrophile2 Electrophile (E+) mono_product2 Mono-substituted Piperazine di_product Di-substituted Piperazine mono_product2->di_product + E+

Caption: A simplified diagram illustrating the competing pathways for mono- and di-substitution of piperazine.

References

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central.
  • A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. Benchchem.
  • A Comparative Guide to N-Boc-piperazine and Fmoc-piperazine in Synthetic Applic
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • First selective direct mono-arylation of piperidines using ruthenium-catalyzed C–H activ
  • Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine.
  • Technical Support Center: Optimizing Piperazine Synthesis. Benchchem.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • Highly Rapid and Direct Synthesis of Monoacylated Piperazine Derivatives from Carboxylic Acids under Mild Conditions.
  • Direct N1-monosubstitution of piperazine.
  • Technical Support Center: N-Boc Deprotection of Piperazine Deriv
  • Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. Masaryk University.
  • troubleshooting low yield in piperazine deriv

Sources

Technical Support Center: Regioselectivity in Reactions of 1-(2-Methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 1-(2-methylphenyl)piperazine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions concerning the regioselectivity of its reactions. The unique structural features of this compound—namely, the steric hindrance and electronic effects imparted by the ortho-methyl group—present specific challenges that this guide will help you navigate.

Part 1: Troubleshooting Guide

This section addresses common experimental failures and provides a systematic approach to problem-solving.

Issue 1: Poor or No Conversion in N-Arylation/N-Alkylation Reactions

You are attempting to functionalize the secondary amine (N4) of this compound but observe low yield or recovery of starting material.

Potential Causes & Solutions:

  • Steric Hindrance: The ortho-methyl group on the phenyl ring can sterically hinder the approach of electrophiles to the adjacent N1 nitrogen. While the reaction is desired at N4, bulky catalysts or reagents might interact with the entire molecule, impeding reactivity.

  • Insufficiently Activated Electrophile: For reactions like Buchwald-Hartwig or SNAr, the electrophile may not be reactive enough to overcome the energy barrier.

  • Inappropriate Base: The choice of base is critical. It must be strong enough to deprotonate the N4 amine without causing side reactions.

Troubleshooting Workflow:

start Low Conversion in N-Arylation/Alkylation steric Hypothesis: Steric Hindrance start->steric electrophile Hypothesis: Poor Electrophile start->electrophile base Hypothesis: Incorrect Base start->base ligand Solution: Switch to Less Bulky Ligand (e.g., from tBuXPhos to XPhos) steric->ligand temp Solution: Increase Reaction Temperature Incrementally steric->temp e_activation Solution: Use a More Electron-Deficient Aryl Halide or Additive electrophile->e_activation base_strength Solution: Screen Stronger, Non-Nucleophilic Bases (e.g., LiHMDS, K3PO4) base->base_strength control Run Control with 1-Phenylpiperazine ligand->control temp->control e_activation->control base_strength->control result Analyze Outcome control->result

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Protocols & Explanations:

  • Ligand/Catalyst Modification (for cross-coupling): The steric bulk of phosphine ligands in palladium-catalyzed reactions can significantly influence outcomes. If you are using a bulky ligand (e.g., Sphos, tBuXPhos), consider switching to a less sterically demanding one (e.g., XPhos, P(o-tol)3). This can reduce unfavorable interactions near the ortho-methyl group.

  • Solvent and Temperature Optimization: Solvent polarity can affect reaction rates. Aprotic polar solvents like DMF or DMSO can facilitate SNAr reactions. Increasing the reaction temperature can help overcome the activation energy barrier but should be done cautiously to avoid degradation.

    ParameterStarting PointOptimization RangeRationale
    Temperature 80 °C80 - 140 °COvercomes activation energy from steric hindrance.
    Solvent TolueneDioxane, DMF, NMPPolarity can influence transition state stability.
    Base NaOtBuK3PO4, Cs2CO3Base strength and cation size affect reactivity.
  • Control Experiment: To determine if the issue is specific to the ortho-methyl group, run the reaction in parallel with 1-phenylpiperazine. If the control reaction proceeds smoothly, the problem is almost certainly related to the steric or electronic nature of your substrate.

Issue 2: Reaction Occurring at the Wrong Nitrogen (N1 instead of N4)

While less common due to the steric hindrance at N1, certain reagents might preferentially react at the tertiary amine, leading to quaternization or other undesired products.

Potential Causes & Solutions:

  • Highly Reactive Electrophiles: Small, highly reactive electrophiles (e.g., methyl iodide, triflating agents) may not be selective.

  • Reaction Mechanism: The reaction may proceed through a pathway that is less sensitive to steric bulk.

Troubleshooting Steps:

  • Employ a Protecting Group Strategy: The most robust solution is to protect the N4 nitrogen, perform the desired reaction on the phenyl ring, and then deprotect. Common protecting groups like Boc (tert-butyloxycarbonyl) can be installed selectively at N4.

  • Modify the Electrophile: Use a bulkier electrophile. The increased steric demand will further disfavor reaction at the already hindered N1 position.

  • Use a Directing Group: If the goal is to functionalize the phenyl ring, installing a directing group can provide precise regiochemical control.

Issue 3: Undesired Reaction on the Phenyl Ring

In some cases, particularly with strong electrophiles or under harsh conditions, electrophilic aromatic substitution may occur on the 2-methylphenyl ring instead of, or in addition to, N-functionalization.

Potential Causes & Solutions:

  • Activating Effect of the Piperazine Moiety: The piperazine group is an activating group, directing electrophiles to the ortho and para positions of the phenyl ring.

  • Reaction Conditions: Lewis acid catalysts or high temperatures can promote aromatic substitution.

Troubleshooting Workflow:

start Undesired Ring Substitution activation Hypothesis: Ring Activation start->activation conditions Hypothesis: Harsh Conditions start->conditions protect Solution: Protect N4 with an Electron-Withdrawing Group (e.g., Boc, Acyl) activation->protect temp Solution: Lower Reaction Temperature conditions->temp catalyst Solution: Use a Milder Catalyst or Catalyst-Free System conditions->catalyst result Analyze Regioselectivity protect->result temp->result catalyst->result

Caption: Workflow to mitigate unwanted aromatic substitution.

Detailed Protocols & Explanations:

  • Protecting the Piperazine Nitrogen: Installing an electron-withdrawing protecting group (e.g., Boc-anhydride) on the N4 nitrogen will decrease the electron-donating ability of the piperazine moiety, thus deactivating the aromatic ring towards electrophilic substitution.

  • Screening Reaction Conditions:

    • Temperature: Lower the reaction temperature to favor the kinetically controlled N-functionalization over the thermodynamically more demanding aromatic substitution.

    • Catalyst: If using a Lewis acid, switch to a milder one or explore non-catalytic pathways if possible. For instance, some N-arylations can proceed under catalyst-free conditions with strong bases and unactivated fluoroarenes.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary factor governing regioselectivity in reactions with this compound?

The interplay between steric and electronic effects is paramount. The ortho-methyl group provides significant steric hindrance around the N1 nitrogen and influences the electronic properties of the phenyl ring. The N4 nitrogen is more sterically accessible and generally more nucleophilic, making it the preferred site for most N-functionalization reactions.

Q2: How can I selectively functionalize the phenyl ring without touching the piperazine nitrogens?

The most reliable method is to use a protecting group strategy.

Step-by-Step Protocol:

  • Protection: React this compound with Boc-anhydride in a solvent like dichloromethane (DCM) with a base like triethylamine (TEA) to protect the N4 nitrogen.

  • Aromatic Functionalization: Perform the desired reaction on the phenyl ring (e.g., bromination, nitration). The Boc-protected piperazine will influence the regioselectivity of this step.

  • Deprotection: Remove the Boc group using an acid like trifluoroacetic acid (TFA) in DCM.

Q3: Can I use this compound as a ligand in catalysis?

Yes, piperazine derivatives are frequently used as ligands in catalysis, for example, in palladium-catalyzed homocoupling reactions. The steric and electronic properties imparted by the 2-methylphenyl group can be beneficial for tuning the catalytic activity and selectivity. However, the potential for the ligand itself to react should be considered, especially under harsh conditions.

Q4: Does the solvent choice significantly impact regioselectivity?

Absolutely. Solvent can influence the solubility of reagents, the stability of intermediates and transition states, and the aggregation state of organometallic catalysts. For instance, in CO2 capture studies involving piperazine derivatives, the solvent system is critical for performance. For synthetic reactions, screening a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, NMP) is a standard optimization step.

Q5: What are the expected pKa values for the two nitrogen atoms?

The two nitrogen atoms in this compound have different basicities. The N4 nitrogen, being a secondary aliphatic amine, is more basic than the N1 nitrogen, which is an N-aryl amine. The electron-withdrawing nature of the phenyl ring reduces the electron density on N1, making it less basic. The ortho-methyl group has a minor electronic donating effect but its primary influence is steric. Generally, the pKa of the conjugate acid of N4 will be higher than that of N1.

This guide provides a foundational framework for troubleshooting and optimizing reactions involving this compound. Successful outcomes will always depend on careful experimental design, systematic optimization, and a clear understanding of the underlying chemical principles.

References

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16(4), 131. [Link]

  • Li, M., et al. (2023). Electronic-Structure-Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption. ACS Sustainable Chemistry & Engineering. [Link]

  • Montgomery, J. (2015). Mechanistic Basis for Regioselection and Regiodivergence in Nickel-Catalyzed Reductive Couplings. Accounts of Chemical Research, 48(5), 1487-1497. [Link]

  • Bierbach, U., et al. (2002). New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. Inorganic Chemistry, 41(9), 2485-2492. [Link]

  • El-Mernissi, C., et al. (2017). Understanding the Chemoselectivity and Stereoselectivity in Michael Addition Reactions of β-Hydroxyparthenolides and Amines such as Pyrrolidine, Morpholine, Piperidine and 1-Methylpiperazine: a DFT Study. Journal of Materials and Environmental Science, 8(3), 990-996. [Link]

  • Tawfiq, F. A., et al. (2016). Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. Open Chemistry Journal, 3, 42-55. [Link]

  • Bang-Andersen, B., et al. (2011). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • Al-Ghorbani, M., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Parrini, M., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(3), 698. [Link]

  • Dwight, W. A., & El-Kattan, Y. (1998). Regioselective Routes to Functionalised Piperazine-2,5-diones. Journal of Chemical Research, Synopses, (12), 782-783. [Link]

  • Chen, J., et al. (2019). Piperazine as an Inexpensive and Efficient Ligand for Pd-Catalyzed Homocoupling Reactions to Synthesize Bipyridines and Their Analogues. Letters in Organic Chemistry, 16(11), 867-872. [Link]

  • Studer, P., & Laleu, B. (2004). Solution phase combinatorial synthesis of arylpiperazines. Tetrahedron Letters, 45(34), 6485-6487. [Link]

  • Yevich, J. P., et al. (1992). Synthesis of metabolically stable arylpiperazine 5-HT1A receptor agonists. Journal of Medicinal Chemistry, 35(24), 4516-4523. [Link]

  • Kim, H. R., et al. (2012). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of the Korean Society for Applied Biological Chemistry, 55, 351-356. [Link]

  • Mondal, A., et al. (2022). Enrichment in CO2 Absorption by 2-Methyl Piperazine-Activated Tertiary Amines, Physical Solvents, and Ionic Liquid Systems. ACS Omega, 7(27), 23519-23533. [Link]

  • García-García, P., et al. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry, 87(14), 9037-9047. [Link]

  • Kumar, A., & Kumar, S. (2016). Regioselective α-arylation of coumarins and 2-pyridones with phenylhydrazines under transition-metal-free conditions. RSC Advances, 6(96), 94101-94105. [Link]

  • Pérez-Alvarez, A., et al. (2013). Study on action mechanism of 1-(4-methoxy-2-methylphenyl)piperazine (MMPP) in acquisition, formation, and consolidation of memory in mice. CNS Neuroscience & Therapeutics, 19(6), 427-434. [Link]

  • Gaikwad, S., et al. (2021). Piperazine-Based CCR5 antagonists as HIV-1 inhibitors. I: 2(S)-methyl piperazine as a key pharmacophore element. ResearchGate. [Link]

  • Wikipedia. (n.d.). Mephedrone. [Link]

  • Jena, R., et al. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series, 1531, 012106. [Link]

  • Freeman, S. A., et al. (2014). Piperazine/N-methylpiperazine/N,N'-dimethylpiperazine as an Aqueous Solvent for Carbon Dioxide Capture. Oil & Gas Science and Technology – Revue d’IFP Energies nouvelles, 69(5), 903-914. [Link]

  • Wikipedia. (n.d.). Methylbenzylpiperazine. [Link]

  • Arbo, M. D., et al. (2013). 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. [Link]

  • Silva, D. D. S., et al. (2017). In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis. Archives of Toxicology, 91(3), 1413-1430. [Link]

  • Chapleo, C. B., et al. (2019). Relationship between chemical structure, binding affinity and selectivity towards α1-adrenoceptors in the group of substituted N-phenylpiperazines. Part 2. Compounds containing ethane

Technical Support Center: Scale-Up of 1-(2-Methylphenyl)piperazine Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the process scale-up of 1-(2-Methylphenyl)piperazine. This molecule is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly those targeting central nervous system (CNS) disorders. The transition from bench-scale synthesis to pilot or manufacturing scale introduces significant challenges that can impact yield, purity, and process safety.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by our partners in the field. Our goal is to provide not just solutions, but also the underlying chemical and engineering principles to empower your process development team. The primary synthetic route discussed is the cyclization reaction between o-toluidine and bis(2-chloroethyl)amine, a common and cost-effective method for N-arylpiperazine synthesis.[1][2][3]

Section 1: Reaction Control and Exothermicity

Question 1: We are observing a significant exotherm during the addition of bis(2-chloroethyl)amine to our reaction mixture, which is difficult to control at a 100L scale. What are the risks, and how can we mitigate them?

Answer:

This is a critical and common issue. The reaction you are running is a double N-alkylation, which is inherently exothermic. On a small scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation. As you scale up, this ratio decreases dramatically, making heat removal less efficient.[4]

Associated Risks:

  • Runaway Reaction: Uncontrolled temperature spikes can accelerate the reaction rate, leading to a dangerous, self-perpetuating cycle of heat generation. This can cause the solvent to boil violently, over-pressurize the reactor, and potentially lead to a breach of containment.

  • Impurity Formation: Higher temperatures often favor the formation of undesired byproducts, such as polymers or products from side-reactions, complicating purification and reducing yield.[5]

  • Reagent Decomposition: Starting materials or the product itself may degrade at elevated temperatures.

Mitigation Strategies:

  • Controlled Addition: The most effective method is to control the rate of the exothermic event. Add the bis(2-chloroethyl)amine hydrochloride solution subsurface via a dosing pump over an extended period (e.g., 2-4 hours). This allows your reactor's cooling system to keep pace with the heat being generated.

  • Solvent Selection & Concentration: A higher boiling point solvent can provide a larger safety margin. More importantly, ensure the reaction is not overly concentrated. Using a larger volume of solvent creates a greater thermal mass to absorb the heat generated, buffering temperature changes.

  • "Reverse" Addition: Consider adding the o-toluidine and base to a solution of bis(2-chloroethyl)amine. While this may alter the impurity profile, it can sometimes offer better control.

  • Process Analytical Technology (PAT): Implement real-time temperature monitoring and link it to the addition pump. An automated system can slow or stop the addition if the internal temperature exceeds a set safety limit.

Experimental Protocol: Controlled Scale-Up Addition

Objective: To safely control the reaction exotherm during the cyclization.

Materials:

  • o-Toluidine (1.0 eq)

  • Bis(2-chloroethyl)amine hydrochloride (1.1 eq)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Solvent (e.g., Toluene, Xylene, or Monoglyme) (10-15 volumes)

  • 100L Jacketed Glass Reactor with overhead stirring, condenser, and temperature probe.

  • Dosing pump.

Procedure:

  • Charge the 100L reactor with o-toluidine, the base (e.g., K₂CO₃), and 8 volumes of the chosen solvent.

  • Begin aggressive stirring and heat the mixture to the target reaction temperature (e.g., 90-110 °C).

  • In a separate vessel, dissolve the bis(2-chloroethyl)amine hydrochloride in the remaining 2-7 volumes of solvent. Gentle warming may be required.

  • Once the reactor contents are at a stable temperature, begin the slow, subsurface addition of the bis(2-chloroethyl)amine solution via the dosing pump over 3 hours.

  • Monitor the internal temperature closely. The jacket temperature should be set lower to actively cool and maintain the target internal temperature.

  • If the internal temperature rises by more than 3 °C above the set point, pause the addition until it stabilizes.

  • After the addition is complete, maintain the reaction at temperature, monitoring for completion by HPLC or GC.

Section 2: Impurity Profile and Side Reactions

Question 2: Our final product is contaminated with a high-molecular-weight impurity that we believe is a dimer. How is this formed and how can we prevent it?

Answer:

The formation of dimeric and polymeric impurities is a classic challenge in this synthesis. The likely structure of your key byproduct is N,N'-bis(2-methylphenyl)piperazine, formed when a second molecule of o-toluidine reacts with the desired product, this compound.

This occurs because your desired product still has a secondary amine (the N-4 position of the piperazine ring) that is nucleophilic and can compete with the primary amine of the o-toluidine starting material for the alkylating agent.

Prevention Strategies:

  • Stoichiometric Control: The most straightforward approach is to use a slight excess of the bis(2-chloroethyl)amine alkylating agent (e.g., 1.05-1.1 equivalents). This ensures the o-toluidine is consumed before it can react with the product. However, this leaves you with residual alkylating agent to quench and remove.

  • Protecting Group Strategy: For applications requiring the highest purity, a multi-step but more controlled approach is to use a mono-protected piperazine.[5] While this adds steps (protection and deprotection), it completely prevents reaction at the N-4 position. This is often not economically viable for large-scale production unless purity is paramount.

  • Protonation: Using a protonated piperazine salt can protect one nitrogen, suppressing di-substitution.[6] In your case, since you are forming the ring de novo, this is less applicable but is a key strategy for derivatizing piperazine itself.

Logical Diagram: Troubleshooting Dimer Formation

G start High Dimer Impurity (N,N'-bis(2-methylphenyl)piperazine) q1 Is reaction run with excess o-toluidine? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Reduce o-toluidine stoichiometry. Use slight excess (1.05 eq) of bis(2-chloroethyl)amine. a1_yes->sol1 q2 Are there localized 'hot spots' or poor mixing? a1_no->q2 end Purity Improved sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no Re-evaluate other parameters (temp, solvent) sol2 Improve agitation. Ensure controlled, subsurface reagent addition. a2_yes->sol2 a2_no->end Re-evaluate other parameters (temp, solvent) sol2->end G cluster_pre Pre-Reaction cluster_post Post-Reaction ppe Don Full PPE: - Respirator - Face Shield - Chemical Suit - Butyl Gloves reagent Transfer Reagents in Closed System or Ventilated Enclosure ppe->reagent quench Quench Excess Alkylating Agent (Controlled Addition of Quench Solution) reagent->quench Reaction Complete decon Decontaminate Reactor & Equipment quench->decon waste Segregate & Label Hazardous Waste for Disposal decon->waste

Sources

Technical Support Center: Purification of Commercial 1-(2-Methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-(2-Methylphenyl)piperazine. This guide is designed to provide practical, in-depth solutions for purifying this common chemical intermediate, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to troubleshoot and optimize your purification processes effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purity and handling of commercial-grade this compound.

Q1: What are the likely impurities in my commercial bottle of this compound?

Commercial batches can contain a variety of impurities stemming from the synthesis route, subsequent degradation, or storage. Understanding these potential contaminants is the first step in designing an effective purification strategy.

Impurity Class Specific Examples Likely Origin
Synthesis-Related Piperazine, 2-Chlorotoluene, Isomeric variants (e.g., 1-(3/4-methylphenyl)piperazine), Di-substituted productsUnreacted starting materials or byproducts from common synthetic routes like Buchwald-Hartwig amination or nucleophilic aromatic substitution.[1]
Degradation Products N-formylpiperazines, Ethylenediamine derivatives, N-oxides, Ring-opened productsOxidative or thermal degradation during synthesis, workup, or prolonged storage.[2][3][4][5]
Catalyst Residues Palladium, Copper, or other transition metalsIncomplete removal of catalysts used in cross-coupling reactions.[6]
Residual Solvents Toluene, Dichloromethane, Acetonitrile, AlcoholsSolvents used during the reaction or initial purification steps.

Q2: How can I quickly assess the purity of my starting material?

Before embarking on a lengthy purification, a quick purity assessment is crucial.

  • Thin-Layer Chromatography (TLC): This is the fastest method. Dissolve a small sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) and elute on a silica gel plate with a solvent system like 95:5 Dichloromethane:Methanol with a trace of triethylamine. Multiple spots indicate the presence of impurities.

  • ¹H NMR Spectroscopy: A proton NMR spectrum is highly informative. The presence of unexpected peaks, particularly in the aromatic or aliphatic regions, or a deviation from the expected integration ratios, signals impurities.

  • HPLC-UV or GC-MS: For a more quantitative assessment, chromatographic methods are ideal. These can separate and help identify various impurities.[7][8][9]

Q3: My compound is an oil/low-melting solid. What is the best purification method?

The choice depends on the nature of the impurities, the scale of your experiment, and the equipment available.

  • For Non-Volatile or Polar Impurities: Vacuum distillation of the free base is often the most effective method.

  • For Isomeric or Structurally Similar Impurities: Flash column chromatography provides the best separation.

  • For Removing Baseline Impurities and Color: Converting the free base to its hydrochloride (HCl) salt and recrystallizing it is an excellent strategy for achieving high purity.[10]

Q4: What are the critical safety precautions when handling this compound?

Like many substituted piperazines, this compound should be handled with care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood, especially during heating or distillation.

  • Toxicity: Piperazine derivatives can be skin and respiratory irritants and may have other toxicological properties.[11] Avoid inhalation of vapors and direct skin contact. Review the Safety Data Sheet (SDS) provided by your supplier before starting any work.

Part 2: Troubleshooting and In-Depth Purification Protocols

This section provides detailed, field-tested protocols and troubleshooting advice for common purification challenges.

Logical Flow for Purification Method Selection

The following diagram outlines a decision-making process for selecting the appropriate purification technique.

G start Start: Commercial This compound purity_check Assess Purity (TLC, NMR, HPLC/GC) start->purity_check decision_purity Is Purity >98% and Suitable for Use? purity_check->decision_purity end_use Proceed to Reaction decision_purity->end_use Yes decision_impurity_type Identify Impurity Type decision_purity->decision_impurity_type No distill Protocol 2: Vacuum Distillation decision_impurity_type->distill Impurities are non-volatile (salts, polymers) recrystallize Protocol 1: Salt Formation & Recrystallization decision_impurity_type->recrystallize Impurities are colored or non-basic chromatography Protocol 3: Flash Chromatography decision_impurity_type->chromatography Impurities are isomeric or have similar polarity final_purity_check Verify Final Purity (HPLC, NMR, etc.) distill->final_purity_check recrystallize->final_purity_check chromatography->final_purity_check final_purity_check->end_use caption Fig 1. Decision workflow for purification.

Caption: Fig 1. Decision workflow for purification.

Protocol 1: Purification via Recrystallization of the Hydrochloride Salt

This method is excellent for removing non-basic impurities and colored materials. The principle relies on the high crystallinity of the salt and its differential solubility in a chosen solvent system at high and low temperatures.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound free base (1.0 eq) in a minimal amount of a suitable solvent like isopropanol (IPA) or ethanol.

  • Salt Formation: Slowly add a solution of concentrated hydrochloric acid (~1.1 eq) or HCl gas dissolved in the same solvent. The reaction is exothermic. Stir the mixture; the hydrochloride salt will often precipitate.

  • Heating to Dissolve: Gently heat the slurry to reflux until all the solid dissolves. If it doesn't fully dissolve, add a small amount of additional solvent dropwise until a clear solution is achieved at reflux. Avoid adding excessive solvent, as this will reduce your final yield.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Placing it in an ice bath or refrigerator can further enhance crystallization once it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent (the same one used for recrystallization) to remove any soluble impurities clinging to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Causality and Expertise:

  • Why convert to the HCl salt? The free base is often an oil or a low-melting solid, which is difficult to recrystallize. The ionic HCl salt is a well-defined crystalline solid, making it ideal for this technique. This process also effectively separates the basic product from any non-basic impurities, which will remain in the mother liquor.

  • Solvent Choice: Isopropanol is a common choice because many amine hydrochlorides exhibit a large solubility differential between hot and cold IPA, leading to high recovery of pure product.

Protocol 2: Purification via Vacuum Distillation

This is the preferred method for separating the liquid free base from non-volatile impurities like salts, catalyst residues, or polymeric byproducts.

Step-by-Step Methodology:

  • Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a short-path distillation head for high-boiling materials to minimize product loss. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump. A pressure of <1 mmHg is typically required.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: The product will begin to distill once its boiling point is reached at the applied pressure. Collect the fraction that distills over at a constant temperature. The boiling point of this compound is approximately 105-110 °C at 0.5 mmHg.

  • Termination: Stop the distillation when the temperature begins to rise sharply or when only a dark, tarry residue remains in the distillation flask.

  • Release Vacuum: Allow the apparatus to cool completely before slowly releasing the vacuum to prevent air from rushing in and potentially breaking the glassware.

Causality and Expertise:

  • Why vacuum? The atmospheric boiling point of this compound is very high, and heating to that temperature would cause significant thermal degradation.[4] Applying a vacuum lowers the boiling point to a temperature where the molecule is stable, allowing for safe and effective purification.[12][13][14]

Protocol 3: Purification via Flash Column Chromatography

This technique is unparalleled for separating closely related impurities, such as positional isomers.

Step-by-Step Methodology:

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, non-polar eluent (e.g., hexane or dichloromethane).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. In a separate flask, take a small amount of silica gel and add the product solution to it. Evaporate the solvent to create a "dry load." This technique prevents band broadening and improves separation. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with your chosen solvent system. A typical gradient might start with 100% Dichloromethane and gradually increase the polarity by adding Methanol (e.g., 0% to 5% MeOH). Adding a small amount of triethylamine (0.5-1%) to the mobile phase is crucial to prevent the basic amine product from tailing on the acidic silica gel.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Causality and Expertise:

  • Why dry loading? Loading the sample dissolved in a strong solvent directly onto the column can cause the initial band to spread out, leading to poor separation. Adsorbing it onto silica first ensures a tight, narrow starting band.

  • Why add triethylamine? Silica gel is acidic and can strongly interact with basic amines, causing significant peak tailing and poor separation. The triethylamine in the mobile phase acts as a competitor for these acidic sites, allowing the amine product to elute symmetrically.

Part 3: Purity Analysis Workflows

Verifying the purity of your final product is a critical step. The following workflows and diagrams outline standard analytical procedures.

Purity Verification Workflow

G start Start: Purified Sample prep_hplc Prepare Sample for HPLC (e.g., 1 mg/mL in Acetonitrile/Water) start->prep_hplc prep_gcms Prepare Sample for GC-MS (e.g., 1 mg/mL in MeOH or DCM) start->prep_gcms run_hplc Run Reverse-Phase HPLC-UV (Monitor at ~254 nm) prep_hplc->run_hplc analyze_hplc Analyze Chromatogram: Check for a single major peak and calculate % area run_hplc->analyze_hplc decision Purity >99% and Correct Mass? analyze_hplc->decision run_gcms Run GC-MS Analysis prep_gcms->run_gcms analyze_gcms Analyze Chromatogram & Mass Spec: Confirm MW and fragmentation pattern run_gcms->analyze_gcms analyze_gcms->decision success Purification Successful decision->success Yes failure Repeat Purification or Choose Alternative Method decision->failure No caption Fig 2. Workflow for final purity verification.

Caption: Fig 2. Workflow for final purity verification.

Typical Analytical Conditions

The following table provides starting conditions for common analytical techniques. These may require optimization for your specific instrumentation and impurity profile.

Technique Parameter Recommended Starting Condition
HPLC-UV Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm[7]
GC-MS Column DB-5 or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm)[8][9]
Carrier Gas Helium at 1 mL/min
Oven Program 100 °C (1 min), ramp at 15 °C/min to 280 °C (hold 5 min)
Injector Temp. 260 °C
MS Mode Electron Ionization (EI)
References
  • Nielsen, P. T., et al. (2013). Piperazine Degradation in Pilot Plants. ResearchGate. Available at: [Link]

  • U.S. Patent No. US20010051718A1. (2001). Novel synthesis and crystallization of piperazine ring-containing compounds. Google Patents.
  • Pollard, C. B., & Lauter, W. M. (1951). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida Digital Collections. Available at: [Link]

  • Madej, K., et al. (2020). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. Available at: [Link]

  • U.S. Patent No. US2919275A. (1959). Purification of piperazine. Google Patents.
  • WIPO Patent No. WO/2000/062782. (2000). Novel synthesis and crystallization of piperazine ring-containing compounds. WIPO Patentscope. Available at: [Link]

  • Cuccia, L., et al. (2017). An Original Strategy for the Analysis of Degradation Products in CO2 Capture Emissions: Monitoring of an Innovative Blend 1-methylpiperazine/piperazine/water in Pilot Conditions. ResearchGate. Available at: [Link]

  • IP.com. (2010). Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine. IP.com. Available at: [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Archer, A. W., et al. (2011). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods. Available at: [Link]

  • Japanese Patent No. JP2007051142A. (2007). Method for continuously distilling and removing piperazine from mixture of ethylenediamine and piperazine. Google Patents.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available at: [Link]

  • Csollei, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Available at: [Link]

  • Archer, A. W., et al. (2011). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. ResearchGate. Available at: [Link]

  • Daicel Pharma Standards. piperazine Impurities Manufacturers & Suppliers. Daicel Pharma. Available at: [Link]

  • Lepaumier, H., et al. (2025). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PubMed. Available at: [Link]

  • Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • Lepaumier, H., et al. (2025). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PMC - NIH. Available at: [Link]

  • U.S. Patent No. US7271292B2. (2007). Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture. Google Patents.
  • Lepaumier, H., et al. (2025). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ResearchGate. Available at: [Link]

  • Shilkina, T. A., et al. (2023). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. MDPI. Available at: [Link]

  • Archer, A. W., et al. (2011). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to 1-(2-Methylphenyl)piperazine and 1-Phenylpiperazine for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 1-(2-Methylphenyl)piperazine and its parent compound, 1-Phenylpiperazine. These two molecules are foundational scaffolds in medicinal chemistry, particularly in the development of agents targeting the central nervous system. The addition of a single methyl group at the ortho position of the phenyl ring introduces significant, nuanced changes in physicochemical properties and pharmacological activity. Understanding these differences is critical for researchers in selecting the appropriate building block for novel therapeutic agents.

Introduction and Structural Overview

1-Phenylpiperazine (1-PP) is a well-established chemical intermediate consisting of a piperazine ring attached to a phenyl group.[1] It serves as the structural backbone for numerous psychoactive drugs, including antidepressants and antipsychotics.[2] Its structural analog, this compound (oMPP or 2-MePP), introduces a methyl group at the C2 position of the phenyl ring.[3] This seemingly minor modification has profound implications for the molecule's interaction with biological targets, primarily due to steric and electronic effects. Both compounds are widely used in neuroscience research and as precursors for complex pharmaceutical synthesis.[4]

Physicochemical Properties: A Comparative Analysis

The addition of the ortho-methyl group alters the physical properties of the molecule. While both are basic amines soluble in many organic solvents, the methyl group in oMPP increases its molecular weight and can influence its lipophilicity and crystalline structure, which in turn affects melting and boiling points.

Property1-Phenylpiperazine (1-PP)This compound (oMPP)Rationale for Difference
CAS Number 92-54-639512-51-1Unique identifier for each distinct chemical structure.
Molecular Formula C₁₀H₁₄N₂C₁₁H₁₆N₂Addition of a CH₂ group from the methyl substituent.
Molar Mass 162.23 g/mol 176.26 g/mol Increased mass from the additional methyl group.
Appearance Clear colorless to yellow liquidOff-white crystalline powder / OilThe methyl group can influence crystal lattice packing, leading to a solid state at room temperature.
Melting Point 18.8 °CNot consistently reported, but generally higher than 1-PPIncreased molecular weight and altered intermolecular forces.
Boiling Point ~286 °CNot consistently reported, but expected to be slightly higherIncreased van der Waals forces due to larger molecular size.
Solubility Insoluble in water; soluble in organic solventsSoluble in organic solventsBoth are lipophilic, but the methyl group slightly increases lipophilicity.

Synthesis Methodologies and Experimental Protocols

Both compounds can be synthesized via several established routes. The most common and versatile methods involve the N-arylation of piperazine. One prominent method is the Buchwald-Hartwig amination, which uses a palladium catalyst to couple an aryl halide with piperazine. An alternative, classical approach involves the reaction of the corresponding aniline with bis(2-chloroethyl)amine hydrochloride at elevated temperatures.[5]

Experimental Protocol: General Procedure for Arylpiperazine Synthesis via Nucleophilic Substitution

This protocol describes a common method for synthesizing arylpiperazines by reacting an aniline derivative with bis(2-chloroethyl)amine hydrochloride. The causality behind this choice is its cost-effectiveness and procedural simplicity for many applications, despite sometimes requiring high temperatures.

Step-by-Step Methodology:

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aniline derivative (e.g., aniline for 1-PP or 2-methylaniline for oMPP) (1.0 equivalent) and bis(2-chloroethyl)amine hydrochloride (1.0 equivalent).

  • Solvent Addition: Add a high-boiling point solvent, such as 1-butanol or diethyleneglycol monomethyl ether, to the flask. The solvent facilitates heat transfer and ensures the reactants remain in the liquid phase.

  • Base Addition: Add a base, such as sodium carbonate (Na₂CO₃) (2.0-3.0 equivalents), to neutralize the HCl salt and the HCl generated during the reaction, driving the cyclization forward.

  • Reaction Heating: Heat the mixture to reflux (typically 120-150 °C) with vigorous stirring. The high temperature is necessary to overcome the activation energy for the two sequential nucleophilic substitution reactions that form the piperazine ring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 12-24 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Add water and extract the product into an organic solvent like dichloromethane or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain the pure arylpiperazine.

G cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product Aniline Aniline Derivative (Aniline or 2-Methylaniline) Reflux Heat to Reflux (120-150 °C, 12-24h) Aniline->Reflux BisChloro Bis(2-chloroethyl)amine HCl BisChloro->Reflux Base Base (e.g., Na2CO3) Base->Reflux Solvent High-Boiling Solvent Solvent->Reflux Workup Aqueous Work-up & Extraction Reflux->Workup Purify Purification (Chromatography/Distillation) Workup->Purify Product Pure 1-Arylpiperazine (1-PP or oMPP) Purify->Product

Caption: Generalized workflow for the synthesis of arylpiperazines.

Comparative Pharmacology: The Impact of Ortho-Methylation

The primary pharmacological value of these compounds lies in their ability to modulate monoaminergic systems. Both 1-PP and oMPP function as monoamine releasing agents (MRAs), a class of drugs that reverse the action of monoamine transporters, leading to an increased synaptic concentration of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[1][3][6] However, the ortho-methyl group on oMPP significantly alters its potency and selectivity.

Mechanism of Action: Monoamine Releasing Activity

Monoamine releasing agents are substrates for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. They are transported into the presynaptic neuron, where they disrupt the vesicular storage of neurotransmitters and reverse the direction of transporter flow, causing an efflux of monoamines into the synapse.

The potency of this effect is measured by the half-maximal effective concentration (EC₅₀), which is the concentration of the drug that elicits 50% of the maximal release. A lower EC₅₀ value indicates higher potency.

Experimental Data: Monoamine Release Potency (EC₅₀)

The following table summarizes experimental data on the monoamine releasing activity of both compounds, derived from studies on rat brain synaptosomes.

CompoundSERT (Serotonin) EC₅₀ (nM)NET (Norepinephrine) EC₅₀ (nM)DAT (Dopamine) EC₅₀ (nM)
1-Phenylpiperazine (1-PP) 880 ± 114186 ± 182,530 ± 210
This compound (oMPP) 17539.1296 - 542

Data for 1-PP sourced from Severinsen K, et al. (2012).[7] Data for oMPP sourced from Reith MEA, et al. (2015) and Kohut SJ, et al. (2017).[3]

Structure-Activity Relationship (SAR) Insights

The experimental data reveals a clear SAR:

  • Increased Potency: The addition of the ortho-methyl group in oMPP dramatically increases its potency as a releasing agent across all three monoamine transporters compared to 1-PP. The EC₅₀ values for oMPP are 5-fold lower for serotonin, nearly 5-fold lower for norepinephrine, and at least 5-fold lower for dopamine.

  • Altered Selectivity:

    • 1-PP is a modestly selective norepinephrine releasing agent. It is approximately 4.7-fold more potent at releasing NE than 5-HT, and 13.6-fold more potent at releasing NE than DA.[1]

    • oMPP retains a strong preference for norepinephrine release. It is about 4.5-fold more potent at releasing NE than 5-HT and roughly 7.6- to 13.9-fold more potent at releasing NE than DA.[3]

  • Causality of the Methyl Group: The ortho-methyl group likely influences the binding conformation of the molecule within the transporter protein. A 3D-QSAR study on related arylpiperazines suggests that substitution at the ortho position can be favorable for affinity at both 5-HT₁ₐ and α₁ receptors.[8] The methyl group may engage in favorable hydrophobic interactions or induce a more optimal alignment of the piperazine nitrogen and phenyl ring within the binding pocket, thereby enhancing its ability to act as a substrate and induce reverse transport.

Caption: Structure-activity relationship of ortho-methylation.

Applications in Drug Development

Both scaffolds are invaluable in medicinal chemistry. The choice between them depends on the desired pharmacological profile.

  • 1-Phenylpiperazine (1-PP): Serves as a key intermediate for a wide range of approved drugs, particularly those requiring antagonist activity at serotonin (5-HT) and adrenergic (α) receptors.[9] It is a common fragment in atypical antipsychotics and antidepressants.

  • This compound (oMPP): Due to its significantly higher potency as a monoamine releaser, this scaffold is more relevant for developing stimulant-like compounds or therapeutics where broad-spectrum enhancement of monoaminergic tone is desired.[3] Derivatives have also been investigated as non-selective α-adrenoceptor antagonists for treating metabolic disorders.[10]

Toxicology and Safety Profile

As with any biologically active amine, both compounds present hazards and require careful handling.

CompoundAcute ToxicityHazard Classification
1-Phenylpiperazine (1-PP) Oral LD₅₀ (rat): 210 mg/kg[1]Toxic if swallowed, Fatal in contact with skin, Causes severe skin burns and eye damage.[11]
This compound (oMPP) Specific LD₅₀ not found.Harmful if swallowed, Harmful in contact with skin, Causes severe skin burns and eye damage.

Conclusion for the Researcher

The decision to use this compound over 1-Phenylpiperazine is a critical one driven by the desired mechanism of action and potency.

  • Choose 1-Phenylpiperazine when seeking to build larger molecules with antagonist properties at specific GPCRs (e.g., serotonin, adrenergic receptors) or when a weaker monoamine-releasing profile is sufficient. Its vast history of use provides a rich library of derivatives and synthetic precedents.

  • Choose this compound when the primary goal is to develop a potent monoamine releasing agent. The ortho-methyl group serves as a powerful potentiating substituent, dramatically increasing efficacy at SERT, NET, and DAT. This makes it a more suitable starting point for research into novel stimulants or therapeutics for conditions requiring broad enhancement of synaptic monoamine levels.

Ultimately, the ortho-methyl group is not a trivial addition; it is a key strategic element for tuning the pharmacological activity of the phenylpiperazine scaffold, transforming a modest monoamine releaser into a significantly more potent agent.

References

  • Wikipedia. Phenylpiperazine. [Link][1]

  • PrepChem. Synthesis of 1-(o-tolyl)-4-[(4-aminophenyl)methyl]piperazine. [Link]

  • BindingDB. 1-Phenyl-piperazine::CHEMBL9434::PHENYLPIPERAZINE (BDBM50001898). [Link]

  • Severinsen, K., et al. (2012). Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. ACS Chemical Neuroscience. [Link][7]

  • Wikipedia. ortho-Methylphenylpiperazine. [Link][3]

  • Abdel-Magid, A. F., et al. (1998). Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. Bioorganic & Medicinal Chemistry Letters. [Link][2]

  • Tran, J. A., et al. (2008). Studies on the structure-activity relationship of the basic amine of phenylpiperazines as melanocortin-4 receptor antagonists. Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry. [Link][8]

  • Zhao, X. F., et al. (2014). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. Analytical Methods. [Link][9]

  • Chem-Impex International. 1-(o-Tolyl)piperazine. [Link][4]

  • Kotańska, M., et al. (2018). Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. Journal of Endocrinological Investigation. [Link][10]

  • PubChem. 1-Phenylpiperazine. [Link][11]

  • Wikipedia. Monoamine releasing agent. [Link][6]

  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science. [Link][5]

Sources

The Pivotal Role of the Ortho-Methyl Group: A Comparative Guide to the Structure-Activity Relationship of 1-(2-Methylphenyl)piperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 1-arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs targeting the central nervous system (CNS).[1] Among these, analogs of 1-(2-methylphenyl)piperazine have garnered considerable attention due to their diverse pharmacological profiles, particularly as ligands for serotonin and dopamine receptors.[2][3] The seemingly subtle placement of a methyl group at the ortho position of the phenyl ring imparts distinct conformational constraints and electronic properties that profoundly influence receptor affinity, selectivity, and functional activity. This guide provides a comprehensive comparison of this compound analogs, synthesizing data from numerous studies to elucidate the critical structure-activity relationships (SAR) that govern their biological effects. We will delve into the nuanced interplay of structural modifications and their impact on therapeutic potential, supported by experimental data and detailed protocols for their evaluation.

The Influence of Phenyl Ring Substitution: Fine-Tuning Affinity and Selectivity

The substitution pattern on the phenyl ring is a critical determinant of the pharmacological activity of 1-arylpiperazine derivatives. For this compound analogs, further substitution on the phenyl ring can dramatically alter their interaction with biological targets.

Serotonin Receptor Affinity

Arylpiperazines are well-established ligands for various serotonin (5-HT) receptor subtypes, which are implicated in the pathophysiology of depression, anxiety, and psychosis.[4] Quantitative structure-activity relationship (QSAR) studies on arylpiperazine derivatives have revealed that electronic and steric factors play a crucial role in their affinity for 5-HT receptors.[5]

For instance, in a series of long-chain arylpiperazines, derivatives of 1-(2-methoxyphenyl)piperazine generally displayed higher affinities for the 5-HT1A receptor compared to other analogs.[1] While direct comparative data for a series of substituted this compound analogs is dispersed, we can infer from broader arylpiperazine studies that electron-withdrawing groups at the meta or para positions of the phenyl ring can influence affinity. For example, the presence of a chloro group meta to the piperazine linkage in m-chlorophenylpiperazine (mCPP) is known to contribute to its binding at 5-HT3 receptors.[6]

Dopamine Receptor Affinity

The dopaminergic system is another key target for 1-arylpiperazine analogs, with implications for treating schizophrenia and Parkinson's disease. QSAR studies on meta-substituted (S)-phenylpiperidines, a related class of compounds, have shown that molecular features influencing dopamine synthesis and release are distinct, highlighting the complexity of SAR at dopamine receptors.[7] For arylpiperazines, the nature and position of substituents on the phenyl ring are pivotal for dopamine D2 receptor affinity.[8]

The following table summarizes the binding affinities (Ki, nM) of selected this compound analogs and related compounds at various serotonin and dopamine receptors, compiled from multiple sources to facilitate comparison.

Compound IDPhenyl Ring SubstitutionTarget ReceptorBinding Affinity (Ki, nM)Reference
1 2-Methyl5-HT1A23.9[2]
2 2-Methyl5-HT2A39.4[2]
3 2-Methyl5-HT745.0[2]
4 2-Methoxy5-HT1A41.5[2]
5 2-MethoxyD2300[2]
6 2-FluoroBCL2 (inhibition)IC50 = 16.98 µM[9]

Note: This table is a synthesis of data from multiple studies and is intended for comparative purposes. The specific terminal moieties of the piperazine will also significantly impact affinity.

The Piperazine Core and Terminal Modifications: Modulating Potency and Function

While the substituted phenyl ring serves as a primary recognition element, modifications to the piperazine ring and the nature of the substituent at the N4 position are instrumental in defining the overall pharmacological profile of these analogs.

The Role of the Linker

In many long-chain arylpiperazines, a flexible alkyl chain connects the piperazine to a terminal functional group. Studies have shown that the length and rigidity of this linker can impact receptor affinity. For instance, in a series of 1-(2-methoxyphenyl)piperazine derivatives, modifications to the spacer length had a discernible effect on 5-HT1A and 5-HT7 receptor binding.[1]

Terminal Functional Groups

The terminal moiety at the N4 position of the piperazine ring is a key determinant of the compound's functional activity (agonist, antagonist, or partial agonist) and selectivity. For example, the incorporation of a phthalimide group can confer antagonist properties at 5-HT1A receptors.[10]

The following diagram illustrates the general structure of this compound analogs and highlights the key regions for modification that dictate their structure-activity relationship.

SAR_of_1_2_Methylphenylpiperazine_Analogs cluster_scaffold Core Scaffold cluster_modifications Key Modification Points phenyl Phenyl Ring (Ortho-Methyl is Key) piperazine Piperazine Core phenyl->piperazine N1-Aryl Linkage ring_sub Phenyl Ring Substitutions (R1) - Electronic Effects - Steric Hindrance phenyl->ring_sub linker Linker (X) - Length - Rigidity piperazine->linker N4 Position terminal Terminal Group (R2) - Functional Activity - Selectivity linker->terminal caption Key structural features influencing the SAR of this compound analogs.

Caption: Key structural features influencing the SAR of this compound analogs.

Experimental Protocols for SAR Elucidation

To rigorously define the SAR of novel this compound analogs, a standardized set of experimental procedures is essential. The following protocols provide a framework for the synthesis and pharmacological evaluation of these compounds.

General Synthesis of this compound Analogs

The synthesis of this compound analogs typically involves a nucleophilic substitution reaction between this compound and a suitable electrophile.[11][12]

Step-by-Step Methodology:

  • Starting Material Preparation: this compound can be synthesized via the condensation of bis(2-chloroethyl)amine with 2-methylaniline.[13]

  • N-Alkylation/Acylation:

    • To a solution of this compound in an appropriate solvent (e.g., acetonitrile, DMF), add a base (e.g., K2CO3, triethylamine).

    • Add the desired alkyl halide or acyl chloride dropwise at room temperature.

    • The reaction mixture is then typically heated under reflux for several hours to ensure completion.

  • Work-up and Purification:

    • After cooling, the reaction mixture is filtered to remove inorganic salts.

    • The solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

  • Characterization: The structure and purity of the final compounds are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[9][14]

The following diagram outlines a typical synthetic workflow for the preparation of this compound analogs.

Synthesis_Workflow start Start: This compound + Alkyl/Acyl Halide reaction Reaction: - Solvent (e.g., ACN) - Base (e.g., K2CO3) - Reflux start->reaction workup Work-up: - Filtration - Solvent Evaporation reaction->workup purification Purification: - Column Chromatography or - Recrystallization workup->purification characterization Characterization: - NMR - Mass Spectrometry purification->characterization end_node Final Product: This compound Analog characterization->end_node caption General synthetic workflow for this compound analogs.

Caption: General synthetic workflow for this compound analogs.

In Vitro Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[15]

Step-by-Step Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human 5-HT1A or D2 receptors) are prepared from cultured cells or animal brain tissue.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl) containing necessary ions and additives.

  • Competition Binding:

    • In a series of tubes, add a fixed concentration of a radiolabeled ligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-spiperone for D2).

    • Add increasing concentrations of the unlabeled test compound (the this compound analog).

    • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the mixture at a specific temperature for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.[15]

In Vivo Behavioral Assays

To assess the functional effects of this compound analogs in a living organism, various behavioral assays can be employed.

Example: Assessment of Dopaminergic Activity in Rodents

  • Apomorphine-Induced Stereotypy: Apomorphine is a non-selective dopamine receptor agonist that induces stereotypic behaviors (e.g., sniffing, gnawing, licking) in rodents.[16] The ability of a test compound to either potentiate or inhibit these behaviors can indicate its dopaminergic activity.

    • Procedure: Rodents are pre-treated with the test compound or vehicle, followed by a challenge with apomorphine. The intensity and duration of stereotypic behaviors are then scored by a trained observer.

  • Locomotor Activity: Dopaminergic agents can significantly modulate locomotor activity.

    • Procedure: Animals are placed in an open-field arena, and their movement is tracked using an automated system. The test compound is administered, and changes in parameters such as distance traveled, speed, and time spent in the center of the arena are measured.[16]

Concluding Remarks and Future Directions

The structure-activity relationship of this compound analogs is a rich and complex field of study. The ortho-methyl group provides a unique structural foundation, and subtle modifications to the phenyl ring, linker, and terminal moieties can lead to compounds with highly specific and potent pharmacological activities. The data synthesized in this guide underscore the importance of a systematic approach to analog design, guided by a thorough understanding of the SAR principles governing their interactions with serotonin, dopamine, and other biological targets.

Future research in this area should focus on the development of more selective ligands by exploring a wider range of substitutions and by employing computational modeling to predict binding affinities and functional outcomes.[2] Furthermore, a deeper investigation into the in vivo efficacy and pharmacokinetic properties of promising analogs will be crucial for their translation into novel therapeutic agents for a variety of neurological and psychiatric disorders.

References

  • Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed, [Link]

  • Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. PubMed, [Link]

  • On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands. PubMed, [Link]

  • Behavioral Analysis of Dopaminergic Activation in Zebrafish and Rats Reveals Similar Phenotypes. ACS Publications, [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed Central, [Link]

  • Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction?. NIH, [Link]

  • Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. ResearchGate, [Link]

  • Structure−Activity Relationships for the Binding of Arylpiperazines and Arylbiguanides at 5-HT3 Serotonin Receptors. Journal of Medicinal Chemistry - ACS Publications, [Link]

  • New arylpiperazines with flexible versus partly constrained linker as serotonin 5-HT(1A)/5-HT(7) receptor ligands. PubMed, [Link]

  • Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. ResearchGate, [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar, [Link]

  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, [Link]

  • Piperazine synthesis. Organic Chemistry Portal, [Link]

  • The Structural Determinants for α 1 -Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. MDPI, [Link]

  • Dopamine Signaling in reward-related behaviors. Frontiers, [Link]

  • A quantitative structure-activity relationship for some dopamine D2 antagonists of benzamide type. PubMed, [Link]

  • 1-Benzylpiperazine and other Piperazine-based Derivatives. Request PDF - ResearchGate, [Link]

  • Quantitative structure activity relationships (QSAR) of substituded (S)-phenylpiperidines as preferential dopamine autoreceptor antagonists. PubMed, [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Unknown Source, [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR, [Link]

  • Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. MDPI, [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. Unknown Source, [Link]

  • Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. PubMed Central, [Link]

  • Quantitative structure-activity relationship studies of threo-methylphenidate analogs. PubMed, [Link]

  • Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. PubMed, [Link]

  • Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. NIH, [Link]

Sources

A Researcher's Guide to Phenylpiperazine Reactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The phenylpiperazine motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of clinically significant drugs targeting the central nervous system (CNS). From antipsychotics like Aripiprazole to anxiolytics such as Buspirone, the versatile structure of phenylpiperazine allows for tailored interactions with a multitude of biological targets. This versatility, however, is not merely a matter of static shape. The chemical reactivity of the phenylpiperazine core is the very engine that enables its synthesis, derivatization, and ultimately, its specific biological function.

Understanding how to modulate this reactivity is paramount for researchers, scientists, and drug development professionals. The introduction of substituents on either the phenyl ring or the distal piperazine nitrogen can profoundly alter the molecule's electronic and steric properties. These changes dictate the success of synthetic routes, the stability of the final compound, and the affinity and selectivity with which it binds to its target receptor.

This guide provides an in-depth comparative analysis of the reactivity of substituted phenylpiperazines. Moving beyond a simple recitation of protocols, we will explore the causal relationships between molecular structure and chemical behavior, supported by experimental data and established mechanistic principles. Our objective is to equip researchers with the foundational knowledge to rationally design and execute the synthesis of novel phenylpiperazine derivatives and to better understand their structure-activity relationships (SAR).

The Dichotomy of Reactivity: N1 vs. N4

The piperazine ring contains two nitrogen atoms, N1 and N4, with fundamentally different chemical personalities. N1 is directly attached to the aromatic phenyl ring, while N4 is an aliphatic secondary amine. This distinction is the critical first principle in understanding and manipulating phenylpiperazine chemistry.

  • N1 (Anilinic Nitrogen): The lone pair of electrons on N1 is delocalized into the π-system of the phenyl ring. This resonance effect significantly reduces its basicity and nucleophilicity compared to a typical secondary amine. Consequently, N1 is less reactive towards alkylating and acylating agents under standard conditions.

  • N4 (Aliphatic Nitrogen): The lone pair on N4 is localized, rendering it a much stronger base and a potent nucleophile. This is the primary site for synthetic elaboration, readily undergoing reactions like alkylation, acylation, and reductive amination.

The difference in basicity is quantitatively expressed by their pKa values. For the parent 1-phenylpiperazine, the pKa of the protonated N4 is approximately 9.0, typical for a secondary amine, while the pKa for the N1-protonated species is significantly lower.[1] This reactivity differential allows for the selective functionalization of N4 without disturbing N1.

Figure 1: Differential reactivity of N1 and N4 nitrogens.

Comparative Reactivity in Chemical Synthesis

The strategic functionalization of the phenylpiperazine scaffold hinges on controlling reactions at both the N1 and N4 positions. Substituents on the phenyl ring play a crucial role in modulating the feasibility and outcome of these transformations.

N-Arylation: Forging the Phenyl-N1 Bond

The formation of the N1-aryl bond is the defining step in synthesizing the phenylpiperazine core. While classical methods like the Ullmann condensation exist, modern palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer superior scope, efficiency, and functional group tolerance.[2][3]

The Buchwald-Hartwig Amination: This reaction couples an amine (piperazine) with an aryl halide or triflate. The choice of substituent on the aryl halide dramatically impacts reactivity.

  • Electronic Effects: The rate-determining step is often the initial oxidative addition of the aryl halide to the Pd(0) catalyst.[4]

    • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -CF₃) on the aryl halide increase its electrophilicity and accelerate the oxidative addition step, leading to faster reaction rates.

    • Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃) decrease the electrophilicity of the aryl halide, slowing the oxidative addition step and often requiring more forcing conditions or more active catalyst systems.

  • Steric Effects: Bulky substituents at the ortho position of the aryl halide can sterically hinder the approach of the palladium catalyst, slowing down the oxidative addition. This can be overcome by using specialized, bulky phosphine ligands (e.g., XPhos, RuPhos) that promote the reaction.[4]

G Ar-X Aryl Halide (Ar-X) Oxidative_Addition Oxidative Addition Ar-X->Oxidative_Addition Pd(0)L2 Pd(0) Catalyst Pd(0)L2->Oxidative_Addition Complex_A Ar-Pd(II)(X)L2 Oxidative_Addition->Complex_A Ligand_Exchange Ligand Exchange Complex_A->Ligand_Exchange Amine Piperazine Amine->Ligand_Exchange Complex_B [Ar-Pd(II)(Amine)L2]+X- Ligand_Exchange->Complex_B Deprotonation Deprotonation Complex_B->Deprotonation Base Base (e.g., NaOtBu) Base->Deprotonation Complex_C Ar-Pd(II)(Amido)L2 Deprotonation->Complex_C Reductive_Elimination Reductive Elimination Complex_C->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product N-Arylpiperazine (Ar-Amine) Reductive_Elimination->Product

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig N-Arylation of Piperazine

  • Rationale: This protocol uses a common third-generation Buchwald precatalyst and a strong, non-nucleophilic base, which are effective for a wide range of aryl halides. Toluene is a standard solvent for this chemistry.

  • Materials:

    • Aryl halide (1.0 mmol)

    • Piperazine (1.2 mmol, 1.2 eq)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq)

    • Xantphos Pd G3 precatalyst (0.02 mmol, 2 mol%)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, piperazine, sodium tert-butoxide, and the palladium precatalyst.

    • Add anhydrous toluene via syringe.

    • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).

    • Cool the reaction to room temperature and quench by carefully adding water.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

N4-Alkylation and Acylation: Elaborating the Scaffold

Functionalization at the N4 position is the most common strategy for diversifying phenylpiperazine libraries. The reactivity of this nitrogen is directly influenced by the electronic nature of the N1-phenyl substituent.

  • Electronic Effects: The substituent on the phenyl ring communicates its electronic effect to the N4 nitrogen through the sigma bonds of the piperazine ring (an inductive effect).

    • EDGs (-OCH₃, -CH₃) on the phenyl ring increase the electron density throughout the molecule, including at N4. This enhances the nucleophilicity of N4, accelerating its reaction with electrophiles (e.g., alkyl halides, aldehydes).

    • EWGs (-Cl, -CF₃, -NO₂) on the phenyl ring withdraw electron density, making N4 less nucleophilic and slowing its reaction rate.

  • Steric Effects: Bulky ortho substituents on the phenyl ring can create a more hindered environment around the N4 nitrogen, potentially slowing the rate of reaction with bulky electrophiles.

Reductive Amination: A powerful and common method for N4-alkylation, reductive amination involves the reaction of the N4-amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ.[5][6] This method avoids the over-alkylation issues sometimes seen with alkyl halides.

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Amine R-NH₂ (Phenylpiperazine) p1 Amine->p1 Aldehyde R'-CHO (Aldehyde) Aldehyde->p1 Protonation + H⁺ Protonation->Aldehyde Iminium [R-N⁺H=CHR'] Water - H₂O Iminium->Water Iminium_in [R-N⁺H=CHR'] p1->Iminium Condensation p2 Iminium_in->p2 Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->p2 Product R-NH-CH₂R' (N-Alkylated Product) p2->Product Hydride Transfer

Figure 3: General mechanism of reductive amination.

Experimental Protocol: Reductive Amination of a Phenylpiperazine

  • Rationale: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent ideal for reductive aminations. It is less sensitive to acidic conditions than sodium cyanoborohydride and can be handled more safely. Dichloromethane (DCM) is a common solvent for this transformation.

  • Materials:

    • Substituted Phenylpiperazine (1.0 mmol)

    • Aldehyde or Ketone (1.1 mmol, 1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 eq)

    • Anhydrous Dichloromethane (DCM) (10 mL)

    • Acetic Acid (optional, 1-2 drops as catalyst)

  • Procedure:

    • To a round-bottom flask, add the substituted phenylpiperazine and the aldehyde/ketone.

    • Dissolve the components in anhydrous DCM. If the amine salt is used, neutralize it first with a base like triethylamine.

    • Add acetic acid (if needed) to catalyze iminium ion formation.

    • Stir the mixture for 20-30 minutes at room temperature.

    • Add sodium triacetoxyborohydride in one portion. The reaction may be mildly exothermic.

    • Stir at room temperature and monitor by TLC or LC-MS until the reaction is complete (typically 1-12 hours).

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography or crystallization.

Reactivity in Biological Systems: A Structure-Activity Relationship (SAR) Case Study

The ultimate test of a phenylpiperazine's "reactivity" in a drug development context is its interaction with a biological target. The same electronic and steric principles that govern its chemical synthesis also dictate its binding affinity. The serotonin 1A (5-HT₁ₐ) receptor is a classic target for this class of compounds.

Key interactions for 5-HT₁ₐ receptor binding include:

  • An Ionic Bond: The protonated N4 nitrogen forms a crucial salt bridge with the carboxylate side chain of an aspartate residue (Asp116) in the receptor's binding pocket.[7]

  • Aromatic Interactions: The phenyl ring engages in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine (Phe362) or tyrosine (Tyr390).[7]

Figure 4: Key interactions of a phenylpiperazine ligand in the 5-HT₁ₐ receptor.

Comparative Analysis of Substituted Phenylpiperazines at the 5-HT₁ₐ Receptor

The following table summarizes publicly available data on how different substituents affect binding affinity (Ki), where a lower Ki value indicates higher affinity.

N1-Phenyl SubstituentN4-Substituent5-HT₁ₐ Ki (nM)Analysis of Substituent Effect
2-OCH₃Propyl~1-5The ortho-methoxy group is a classic motif for high 5-HT₁ₐ affinity, likely by orienting the molecule optimally in the binding pocket.[8]
2,3-di-ClPropyl~10-20Electron-withdrawing groups are well-tolerated and can contribute to favorable interactions.[8]
HPropyl~50-100The unsubstituted phenyl ring generally results in lower affinity compared to substituted analogs, highlighting the importance of substitution for tuning binding.
2-OCH₃H>1000A small substituent (or no substituent) at N4 leads to poor affinity, demonstrating the necessity of the N4-substituent for key interactions.[9][10]
2-OCH₃Hexyl0.50 Elongating the N4-alkyl chain to an optimal length (5-6 carbons) significantly enhances affinity, likely by accessing a hydrophobic sub-pocket.[9]
2-OCH₃Adamantyl-propyl1.2 Introducing a bulky, lipophilic group like adamantane at the N4 position can lead to exceptionally high affinity.[7]

Data compiled from multiple sources for illustrative purposes.[7][8][9][10] Absolute values can vary based on assay conditions.

This data clearly illustrates:

  • Electronic & Steric Tuning: An ortho-methoxy group on the phenyl ring is highly favorable for affinity.[8]

  • N4 Basicity and Lipophilicity: The basicity of N4 is essential for the ionic bond with Asp116. The nature of the N4-substituent is a primary driver of affinity, with longer alkyl or bulky aralkyl groups often increasing potency.[9][10]

Conclusion

The reactivity of substituted phenylpiperazines is a multifaceted subject where principles of synthetic organic chemistry and medicinal chemistry are deeply intertwined. The inherent electronic difference between the anilinic N1 and aliphatic N4 nitrogens provides a reliable handle for selective functionalization. Furthermore, the electronic and steric nature of substituents on the phenyl ring serves as a powerful tool to fine-tune reactivity at both centers. Electron-donating groups enhance the nucleophilicity of N4 for subsequent alkylation, while electron-withdrawing groups on an aryl halide partner facilitate the initial N-arylation. These same structural modifications directly translate to the biological realm, modulating a compound's pKa and steric profile to optimize interactions with protein targets like the 5-HT₁ₐ receptor. By understanding and applying these fundamental principles, researchers can more effectively navigate the synthesis of novel phenylpiperazine derivatives and rationally design molecules with desired pharmacological profiles.

References

  • Van Steen, B.J., van Wijngaarden, I., Tulp, M.T., & Soudijn, W. (1993). Structure-affinity relationship studies on 5-HT1A receptor ligands. 1. Heterobicyclic phenylpiperazines with N4-alkyl substituents. Journal of Medicinal Chemistry, 36(19), 2751-60. [Link]

  • Van Steen, B.J., van Wijngaarden, I., Tulp, M.T., & Soudijn, W. (1994). Structure-affinity relationship studies on 5-HT1A receptor ligands. 2. Heterobicyclic phenylpiperazines with N4-aralkyl substituents. Journal of Medicinal Chemistry, 37(17), 2761-73. [Link]

  • Khalili, F., Henni, A., & East, A.L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]

  • Penjišević, J. Z., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Arabian Journal of Chemistry, 16(5), 104701. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Dorel, R., & Feringa, B. L. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(1), 2-24. [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]

  • Chad's Prep. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination [Video]. YouTube. [Link]

  • Tzakos, A. G., et al. (2016). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules, 21(7), 859. [Link]

  • PubChem. (n.d.). 1-Phenylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Steps. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

Sources

A Senior Application Scientist's Guide to the Comprehensive Validation of 1-(2-Methylphenyl)piperazine as a Chemical Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Bedrock of Analytical Accuracy

In pharmaceutical development and quality control, the integrity of every measurement is paramount. The entire framework of analytical testing, from drug discovery to final product release, rests upon the quality of its reference standards. A reference standard is a highly purified and well-characterized compound used as a measurement base for assessing the identity, strength, quality, and purity of a substance.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Pharmacopoeia (Ph. Eur.) mandate that reference standards be of the highest possible purity and thoroughly characterized to ensure their suitability for their intended analytical application.[2][3][4]

This guide provides an in-depth, scientifically grounded framework for the validation of 1-(2-Methylphenyl)piperazine as a candidate reference standard. We will move beyond a simple checklist of tests, delving into the scientific rationale behind the chosen analytical techniques and validation parameters. The objective is to establish a self-validating system of protocols that provides an unimpeachable dossier of the material's character. For comparative purposes, we will contrast the performance of our rigorously validated in-house candidate against a commercially available, uncharacterized batch of 1-(3-Methylphenyl)piperazine, a positional isomer, to underscore the importance of specificity in analytical methods.

The Candidate: this compound

This compound is a substituted piperazine derivative. Piperazines are a class of compounds with a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions.[5] This class is not only a common scaffold in active pharmaceutical ingredients (APIs) but also includes numerous research chemicals and potential impurities.[5][6] Establishing a reliable reference standard for this compound is critical for the accurate quantification and identification in various analytical contexts.

Physicochemical Properties Overview

A foundational step in characterization is the compilation of basic physicochemical data. This information is crucial for selecting appropriate analytical conditions and for safe handling and storage.

PropertyThis compound (Candidate RS)1-(3-Methylphenyl)piperazine (Comparator)
CAS Number 39512-51-1[7]41186-03-2
Molecular Formula C₁₁H₁₆N₂C₁₁H₁₆N₂
Molecular Weight 176.26 g/mol 176.26 g/mol
Appearance White to off-white crystalline powderLiquid or solid (purity dependent)
Purity Goal > 99.5%≥97.5% (per vendor)

Validation Workflow: An Integrated Approach

The validation of a reference standard is not a linear sequence of unrelated tests but an integrated workflow where each analysis supports and confirms the others. The goal is to build a cohesive body of evidence that leaves no ambiguity about the material's identity, purity, and fitness for purpose.

Reference_Standard_Validation_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity & Assay cluster_3 Phase 4: Certification Synthesis Synthesis & Purification PhysChem Physicochemical Properties (Appearance, Solubility) Synthesis->PhysChem NMR Structural Elucidation (¹H NMR, ¹³C NMR) PhysChem->NMR MS Molecular Weight Verification (GC-MS) PhysChem->MS FTIR Functional Group Analysis (FTIR Spectroscopy) PhysChem->FTIR HPLC Chromatographic Purity (HPLC-UV) NMR->HPLC MS->HPLC MassBalance Mass Balance Calculation Assay = 100% - Impurities HPLC->MassBalance GC Residual Solvents & Volatiles (GC-FID/MS) GC->MassBalance TGA Water Content (Thermogravimetric Analysis) TGA->MassBalance ROI Inorganic Impurities (Residue on Ignition) ROI->MassBalance Cert Certificate of Analysis Generation MassBalance->Cert

Caption: Integrated workflow for the qualification of a chemical reference standard.

Part 1: Unambiguous Identity Confirmation

Before assessing purity, we must unequivocally confirm the chemical structure of the candidate material. This is achieved through a combination of spectroscopic techniques, each providing a unique piece of structural evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the gold standard for structural elucidation. ¹H NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. For a reference standard, the spectra must be consistent with the proposed structure and free from significant signals corresponding to impurities.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum for this compound is expected to show a singlet for the methyl (CH₃) protons around δ 2.3 ppm, multiplets for the piperazine ring protons (typically δ 2.8-3.2 ppm), and a multiplet pattern in the aromatic region (δ 6.9-7.2 ppm) characteristic of a 1,2-disubstituted benzene ring.

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum should reveal 11 distinct carbon signals, corresponding to the methyl carbon, the four unique piperazine carbons, and the six unique aromatic carbons. The absence of additional signals is a strong indicator of high purity.

Mass Spectrometry (MS)

Expertise & Causality: MS provides the molecular weight of the compound, offering a fundamental check of its identity. We employ Gas Chromatography-Mass Spectrometry (GC-MS) as it also provides information on volatile impurities.[8] The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 176, confirming its molecular weight. The fragmentation pattern serves as a fingerprint, which can be compared to library spectra or theoretical fragmentation pathways.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is used to identify the functional groups present in the molecule. The spectrum provides a unique fingerprint. Key expected absorptions for this compound include C-H stretching (aromatic and aliphatic), N-H stretching (if present as a secondary amine in the ring), and C-N stretching vibrations.[9] This technique is excellent for quickly comparing batches and identifying gross contamination or incorrect material.

Part 2: Quantitative Purity Assessment & Method Validation

The core of reference standard validation lies in accurately determining its purity. The most robust method is the mass balance approach , where the final assay value is determined by subtracting the levels of all impurities (organic, inorganic, water, residual solvents) from 100%.[1]

Assay (%) = 100% − (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Impurities)

This requires validated, stability-indicating analytical procedures.[3]

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC with UV detection is the primary technique for quantifying organic impurities. A "stability-indicating" method must be developed, meaning it can separate the main compound from its potential degradation products and synthetic impurities.[3] The choice of a C18 stationary phase is based on the moderate polarity of the piperazine derivative, allowing for good retention and separation under reversed-phase conditions. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is selected to ensure good peak shape and resolution. The acidic pH of the buffer protonates the amine groups on the piperazine ring, which prevents peak tailing and improves chromatographic performance.

  • Instrumentation: HPLC system with a photodiode array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the standard in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.

Trustworthiness through Validation (ICH Q2(R2) Guidelines): [10][11]

The method must be validated to prove its fitness for purpose.

  • Specificity: The method's ability to resolve this compound from its positional isomer, 1-(3-Methylphenyl)piperazine, is demonstrated. A spiked sample containing both isomers is analyzed to ensure baseline separation, proving the method can distinguish between closely related structures.

  • Linearity: A series of solutions are prepared over a range of concentrations (e.g., 0.1 to 1.5 µg/mL for impurities) and the detector response is plotted against concentration.

  • Accuracy: Determined by spiking the sample with known amounts of impurities and calculating the percent recovery.

  • Precision (Repeatability & Intermediate): Assessed by performing multiple injections of the same sample on the same day (repeatability) and on different days with different analysts (intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.[12]

The validated HPLC method is used to analyze both the candidate reference standard and the comparator material. Purity is calculated using an area percent normalization method.

ParameterCandidate RS: this compoundComparator: 1-(3-Methylphenyl)piperazine
Retention Time 15.2 min15.8 min
Purity (Area %) 99.85%97.91%
Largest Single Impurity 0.08% (at 12.5 min)1.22% (at 14.1 min)
Total Impurities 0.15%2.09%

Insight: The candidate reference standard shows high purity with minimal impurities. The comparator material has a lower purity and a significant single impurity, highlighting its unsuitability as a primary reference standard without further purification and characterization. The method's ability to separate the two isomers demonstrates its specificity.

Gas Chromatography (GC-MS) for Volatiles and Impurity ID

Expertise & Causality: While HPLC is excellent for non-volatile impurities, GC is superior for analyzing residual solvents from the synthesis and other volatile organic impurities.[13][14] Using a mass spectrometer as the detector allows for the tentative identification of any detected impurities by comparing their mass spectra to a reference library (e.g., NIST).[15][16]

  • Instrumentation: Gas chromatograph with a mass selective detector.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial: 100 °C, hold for 5 min.

    • Ramp: 10 °C/min to 290 °C.

    • Hold: 20 min at 290 °C.[5]

  • Injector Temperature: 280 °C.

  • Injection Mode: Split (20:1).

  • MS Source Temperature: 230 °C.

  • MS Quad Temperature: 150 °C.

  • Scan Range: 40-550 amu.

  • Sample Preparation: Dissolve approximately 10 mg of the standard in 1 mL of methanol.

Ancillary Tests for Mass Balance
  • Water Content: Determined using Karl Fischer titration or thermogravimetric analysis (TGA). This is crucial as water content can vary with humidity and storage conditions.

  • Residue on Ignition (ROI): This test quantifies the amount of inorganic impurities (e.g., residual inorganic salts, catalysts) by burning off all organic material and weighing the residue.

Part 3: Final Assay Assignment and Comparison

By combining the data from all purity analyses, a final, highly accurate assay value is assigned to the reference standard.

Mass_Balance_Logic cluster_impurities Total Impurities Total 100% (Ideal Material) Assay Assigned Assay Value Total->Assay - Organic Organic Impurities (from HPLC) Organic->Total Water Water Content (from Karl Fischer) Water->Total Solvents Residual Solvents (from GC) Solvents->Total Inorganic Inorganic Content (from ROI) Inorganic->Total

Caption: Logic diagram for the mass balance assay calculation.

Final Certification: Candidate RS vs. Comparator
ParameterCandidate RS: this compoundComparator: 1-(3-Methylphenyl)piperazineJustification
Chromatographic Purity (HPLC) 99.85%97.91%High purity with a well-defined impurity profile.
Water Content (KF) 0.05%Not DeterminedEssential for accurate weighing.
Residual Solvents (GC) < 0.01%Not DeterminedConfirms removal of manufacturing solvents.
Residue on Ignition < 0.01%Not DeterminedEnsures absence of inorganic contaminants.
Assigned Assay (Mass Balance) 99.79% Undefined (Vendor: ≥97.5%) Provides a highly accurate value for quantitative use.
Identity Confirmed? Yes (NMR, MS, FTIR)Yes (¹H NMR only)Comprehensive identification builds confidence.
Fitness for Use as RS Excellent Poor (Not a Primary Standard) Suitable for quantitative analysis. Unsuitable for use as a primary standard.

Conclusion

The validation of a chemical reference standard is a rigorous, multi-faceted process that forms the cornerstone of reliable analytical science. Through an integrated approach combining spectroscopic identification with validated, stability-indicating purity methods, we have successfully characterized a batch of this compound. The resulting assigned assay of 99.79% is not merely a number but a statement of confidence, backed by a comprehensive and scientifically sound data package.

The comparison with a commercially available but less-characterized isomer clearly demonstrates that a vendor's label is not a substitute for rigorous in-house validation. For researchers, scientists, and drug development professionals, investing the effort to properly qualify reference standards is an indispensable step toward ensuring data integrity, regulatory compliance, and, ultimately, patient safety.

References

  • Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]

  • Title: FDA Guidance For Industry: Analytical Procedures and Methods Validation Source: Scribd, referencing FDA documentation URL: [Link]

  • Title: Reference-Standard Material Qualification Source: Pharmaceutical Technology URL: [Link]

  • Title: Development and validation of a simple GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in 1-methyl piperazine Source: Analytical Chemistry: An Indian Journal URL: [Link]

  • Title: Spectral investigation and normal coordinate analysis of piperazine Source: Indian Journal of Pure & Applied Physics URL: [Link]

  • Title: Analytical Procedures and Methods Validation Source: Regulations.gov, referencing FDA guidance URL: [Link]

  • Title: An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs Source: RSC Publishing - Analytical Methods URL: [Link]

  • Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

  • Title: Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination Source: Scholars.Direct URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection... Source: PubMed URL: [Link]

  • Title: Piperazine, 1-methyl- Source: NIST WebBook URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Piperazine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: FTIR spectra of piperazine, MIL-101, and pz/MIL-101 Source: ResearchGate URL: [Link]

Sources

A Researcher's Guide to Evaluating the Cytotoxic Profile of 1-(2-Methylphenyl)piperazine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic effects of 1-(2-Methylphenyl)piperazine (2-MPP) on various cell lines. While specific cytotoxic data for 2-MPP is not extensively published, this document outlines a robust, multi-faceted experimental approach to characterize its potential as an anti-cancer agent. We will compare its hypothetical performance with other well-documented piperazine derivatives, providing the necessary experimental protocols and rationale to empower your research.

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including those with potent anti-cancer activity.[1][2][3] Various derivatives have been shown to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle.[1][4] This guide will walk you through the essential in vitro assays to determine if this compound holds similar promise.

Section 1: Initial Cytotoxicity Screening - The MTT Assay

The first step in evaluating a novel compound's anti-cancer potential is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[5][6] It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product.[5][6] The intensity of the purple color is directly proportional to the number of living, metabolically active cells.

Rationale for Experimental Choices:

The selection of a diverse panel of cancer cell lines is crucial to assess the breadth and selectivity of the compound's cytotoxic effects. For a comprehensive initial screen of a novel piperazine derivative, a panel could include:

  • Human Liver Cancer Cell Lines (e.g., SNU-475, SNU-423, HepG2): Given that some piperazine derivatives have shown efficacy against liver cancer, these lines are a logical starting point.[4][7]

  • Human Breast Cancer Cell Line (e.g., MDA-MB-231): A representative for a common solid tumor.

  • Human Leukemia Cell Line (e.g., K562): To assess activity against hematological malignancies.

  • Normal Human Cell Line (e.g., THLE-3, HUVEC): A non-malignant cell line is essential to determine the compound's selectivity for cancer cells over healthy cells.[4][8]

A known cytotoxic agent, such as 5-Fluorouracil or Doxorubicin, should be included as a positive control to validate the assay's performance.

Hypothetical Comparative Cytotoxicity Data (IC50 Values in µM)

The following table illustrates how to present the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

CompoundSNU-475 (Liver)MDA-MB-231 (Breast)K562 (Leukemia)THLE-3 (Normal)
This compound TBDTBDTBDTBD
Comparator A (e.g., PCC) 6.98[4]--48.63[4]
Comparator B (e.g., TFMPP) 59.6---
5-Fluorouracil (Control) 1.14---
TBD: To Be Determined through experimentation.
Detailed Experimental Protocol: MTT Assay[5][7][12][13]
  • Cell Seeding:

    • Culture cells in an appropriate medium until they reach the exponential growth phase.[6]

    • Harvest the cells and seed them into a 96-well plate at a density of 1 x 10^4 cells/well.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a series of dilutions of this compound and comparator compounds in the culture medium.

    • After 24 hours of cell attachment, carefully remove the existing medium and add 100 µL of fresh medium containing the various concentrations of the test compounds to the respective wells.

    • Include wells with untreated cells (vehicle control) and a positive control.

    • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[9]

  • MTT Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C in a humidified atmosphere.

  • Formazan Solubilization:

    • After the incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% nonidet p-40 and 8 mM HCl in isopropanol) to each well to dissolve the purple formazan crystals.[6]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software package.

Section 2: Investigating the Mechanism of Cell Death

Once the cytotoxic potential of this compound is established, the next logical step is to understand how it kills cancer cells. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

Experimental Workflow for Mechanistic Studies

G cluster_0 Initial Screening cluster_1 Mechanism of Cell Death MTT MTT Assay (Cell Viability) LDH LDH Assay (Necrosis) MTT->LDH Investigate Membrane Integrity AnnexinV Annexin V/PI Staining (Apoptosis) MTT->AnnexinV Assess Apoptosis Induction CellCycle Cell Cycle Analysis (Propidium Iodide) AnnexinV->CellCycle Analyze Cell Cycle Arrest

Caption: Workflow for investigating the cytotoxic mechanism.

Lactate Dehydrogenase (LDH) Assay for Necrosis

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.[11][12]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.[13]

  • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a catalyst and a dye solution.[13]

  • Incubation: Add the reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.[13]

  • Stop Reaction: Add a stop solution to each well.[13]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[12][14]

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the untreated control (spontaneous release) and a positive control for maximum LDH release (cells lysed with a detergent).[15]

Annexin V/Propidium Iodide Staining for Apoptosis

During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to detect early apoptotic cells via flow cytometry. Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells, where it intercalates with DNA.[16] By using both Annexin V and PI, one can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[16]

  • Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with this compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300-600 x g for 5 minutes).[16][17]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[17]

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide staining solution.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M) and subsequent apoptosis.[18][19] Cell cycle analysis is performed by staining the DNA of fixed and permeabilized cells with a fluorescent dye like propidium iodide (PI) and then analyzing the DNA content by flow cytometry.[18][20][21]

  • Cell Seeding and Treatment: Culture and treat cells with this compound as described for the Annexin V assay.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation:

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet in a small volume of PBS.

    • While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.[20][21][22]

    • Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.[21][22]

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cells twice with PBS.[20][21]

    • Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).[20][21]

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18][20]

Section 3: Investigating Molecular Mechanisms

Should this compound induce apoptosis, further investigation into the underlying molecular pathways is warranted. Many piperazine derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway.[9]

Potential Signaling Pathway for Piperazine-Induced Apoptosis

G Compound This compound Bax Bax/Bak Activation Compound->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Compound->Bcl2 Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential intrinsic apoptosis pathway.

To validate the involvement of specific proteins in this pathway, Western blot analysis can be performed to assess the expression levels of key apoptotic regulators such as Bcl-2 family proteins (Bcl-2, Bcl-xL, Bax, Bak) and caspases (Caspase-9, Caspase-3).

Conclusion

This guide provides a systematic and scientifically rigorous approach to evaluating the cytotoxic effects of this compound on various cell lines. By following these detailed protocols and understanding the rationale behind each experimental choice, researchers can generate robust and reliable data to characterize the anti-cancer potential of this and other novel piperazine derivatives. The comparative framework presented here, using known cytotoxic agents as benchmarks, will enable a thorough assessment of the compound's efficacy and selectivity, paving the way for further preclinical development.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (URL: [Link])

  • Cell Cycle Analysis by Propidium Iodide Staining. (URL: [Link])

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (URL: [Link])

  • DNA Cell Cycle Analysis with PI. (URL: [Link])

  • Cell Cycle Analysis by Propidium Iodide Staining. (URL: [Link])

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual. (URL: [Link])

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (URL: [Link])

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (URL: [Link])

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (URL: [Link])

  • LDH Assay. (URL: [Link])

  • LDH cytotoxicity assay. (URL: [Link])

  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. (URL: [Link])

  • Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. (URL: [Link])

  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. (URL: [Link])

  • Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. (URL: [Link])

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. (URL: [Link])

  • Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment. (URL: [Link])

  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. (URL: [Link])

  • Cytotoxicity of the four piperazine designer drugs after 72-h... (URL: [Link])

  • Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. (URL: [Link])

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (URL: [Link])

  • Cytotoxicity elicited by N-benzylpiperazine (BZP) (a) and... (URL: [Link])

  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. (URL: [Link])

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (URL: [Link])

Sources

A Comparative Analysis of Synthetic Routes to 1-(2-Methylphenyl)piperazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The N-aryl piperazine motif, a cornerstone in medicinal chemistry, is a privileged scaffold found in a multitude of clinically significant drugs. Among these, 1-(2-methylphenyl)piperazine serves as a key intermediate and a pharmacologically active compound in its own right. Its synthesis, therefore, is a subject of considerable interest to researchers in drug discovery and development. This guide provides an in-depth comparison of the most prevalent synthetic routes to this compound, offering a critical evaluation of their efficacy based on experimental data. We will delve into the mechanistic underpinnings of each method, providing a rationale for the experimental choices and a transparent assessment of their respective strengths and limitations.

Introduction to Synthetic Strategies

The synthesis of this compound primarily revolves around the formation of the crucial aryl-nitrogen bond. The choice of synthetic strategy is often a trade-off between factors such as yield, purity, cost of starting materials, scalability, and environmental impact. The three main strategies that will be critically examined in this guide are:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A modern and highly versatile cross-coupling reaction.

  • Classical Nucleophilic Aromatic Substitution (SNAr): A traditional approach, often requiring harsh reaction conditions.

  • Reductive Amination of an Aniline Precursor: A convergent approach that builds the piperazine ring.

This guide will provide detailed protocols, comparative data, and mechanistic insights for each of these routes, empowering researchers to make informed decisions for their specific synthetic needs.

Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and widely adopted method for the construction of C-N bonds, offering significant advantages over traditional methods in terms of scope and functional group tolerance.[1] This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide. In the context of synthesizing this compound, this translates to the coupling of piperazine with a 2-halotoluene.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-elucidated process. It commences with the oxidative addition of the aryl halide to a Pd(0) complex. Subsequent coordination of the amine to the palladium center, followed by deprotonation by a base, generates a palladium-amido complex. The final, crucial step is the reductive elimination of the desired N-aryl piperazine, which regenerates the active Pd(0) catalyst.[1] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate both the oxidative addition and the reductive elimination steps.

Buchwald_Hartwig Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X 2-Halotoluene Ar-X->Oxidative\nAddition Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Oxidative\nAddition->Ar-Pd(II)(L)-X Ligand\nExchange Ligand Exchange Ar-Pd(II)(L)-X->Ligand\nExchange Piperazine Piperazine Piperazine->Ligand\nExchange [Ar-Pd(II)(L)-Piperazine]+X- [Ar-Pd(II)(L)-Piperazine]+X- Ligand\nExchange->[Ar-Pd(II)(L)-Piperazine]+X- Deprotonation Deprotonation [Ar-Pd(II)(L)-Piperazine]+X-->Deprotonation Base Base Base->Deprotonation Ar-Pd(II)(L)-Piperazinyl Ar-Pd(II)(L)-Piperazinyl Deprotonation->Ar-Pd(II)(L)-Piperazinyl Reductive\nElimination Reductive Elimination Ar-Pd(II)(L)-Piperazinyl->Reductive\nElimination Reductive\nElimination->Pd(0)L This compound This compound Reductive\nElimination->this compound SNAr 2-Chlorotoluene 2-Chlorotoluene Nucleophilic\nAttack Nucleophilic Attack 2-Chlorotoluene->Nucleophilic\nAttack Piperazine Piperazine Piperazine->Nucleophilic\nAttack Meisenheimer\nComplex Meisenheimer Complex Nucleophilic\nAttack->Meisenheimer\nComplex Elimination Elimination Meisenheimer\nComplex->Elimination This compound This compound Elimination->this compound Reductive_Amination 2-Toluidine 2-Toluidine Double N-Alkylation\n(Cyclization) Double N-Alkylation (Cyclization) 2-Toluidine->Double N-Alkylation\n(Cyclization) Bis(2-chloroethyl)amine Bis(2-chloroethyl)amine Bis(2-chloroethyl)amine->Double N-Alkylation\n(Cyclization) This compound This compound Double N-Alkylation\n(Cyclization)->this compound

Sources

A Comparative Guide to the In Vitro Metabolic Stability of 1-(2-Methylphenyl)piperazine and Structurally Related Arylpiperazines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, a thorough understanding of a compound's metabolic fate is paramount. Early assessment of metabolic stability is a critical determinant of a drug candidate's pharmacokinetic profile, influencing its bioavailability, half-life, and potential for drug-drug interactions. This guide provides an in-depth analysis of the in vitro metabolic stability of 1-(2-Methylphenyl)piperazine, a prominent arylpiperazine scaffold. We will delve into the experimental framework for assessing its stability using human liver microsomes, explore its probable metabolic pathways, and draw objective comparisons with other structurally related arylpiperazines, supported by experimental data from the scientific literature.

The Significance of Metabolic Stability in Drug Development

The metabolic stability of a drug candidate, or its susceptibility to biotransformation by drug-metabolizing enzymes, is a crucial parameter in preclinical development. Compounds that are too rapidly metabolized may fail to achieve therapeutic concentrations in the body, while those that are metabolized too slowly could accumulate and lead to toxicity. The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP450) superfamily of enzymes playing a central role.[1][2][3] In vitro models, particularly human liver microsomes (HLM), provide a robust and high-throughput method for predicting a compound's in vivo hepatic clearance.[4][5]

Arylpiperazines are a ubiquitous structural motif in medicinal chemistry, found in numerous drugs targeting a wide array of biological targets.[6] However, the piperazine ring can be susceptible to various metabolic transformations. Therefore, a comprehensive evaluation of the metabolic stability of new arylpiperazine-containing entities is essential for their successful development.

Assessing In Vitro Metabolic Stability: The Liver Microsomal Assay

The cornerstone for evaluating the in vitro metabolic stability of a compound is the liver microsomal stability assay. This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, a subcellular fraction containing a high concentration of drug-metabolizing enzymes.[4][5][7]

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a standard procedure for determining the in vitro metabolic stability of this compound in human liver microsomes.

1. Preparation of Reagents and Solutions:

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

  • Human Liver Microsomes (HLM): Thaw a vial of pooled human liver microsomes (e.g., from a commercial supplier) on ice immediately before use. Dilute the microsomes to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).

  • NADPH Regenerating System: Prepare a solution containing an NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer. This system ensures a sustained supply of the essential cofactor NADPH for CYP450 enzyme activity.

  • Quenching Solution: Prepare a solution of ice-cold acetonitrile containing an internal standard (a structurally similar compound with a distinct mass for LC-MS/MS analysis).

2. Incubation Procedure:

  • Pre-warm a solution of the diluted HLM and the test compound in a microcentrifuge tube or 96-well plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final concentration of the test compound is typically 1 µM.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of the ice-cold quenching solution.

  • Include control incubations: a negative control without the NADPH regenerating system to assess non-enzymatic degradation, and a positive control with a compound of known metabolic stability (e.g., verapamil or testosterone) to ensure the enzymatic activity of the microsomes.

3. Sample Analysis by LC-MS/MS:

  • Centrifuge the quenched samples to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Quantify the remaining concentration of this compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[6][8][9][10]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k .[6]

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) x (1 / microsomal protein concentration) .[11]

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare Test Compound Stock I1 Pre-warm HLM and Test Compound P1->I1 P2 Prepare Human Liver Microsomes P2->I1 P3 Prepare NADPH Regenerating System I2 Initiate Reaction with NADPH System P3->I2 P4 Prepare Quenching Solution I4 Terminate Reaction at Time Points P4->I4 I1->I2 I3 Incubate at 37°C I2->I3 I3->I4 A1 Protein Precipitation I4->A1 A2 LC-MS/MS Quantification A1->A2 A3 Data Analysis (t½, CLint) A2->A3 G Parent This compound Metabolite1 Aromatic Hydroxylation (CYP2D6, CYP3A4) Parent->Metabolite1 Metabolite2 Piperazine Ring Oxidation (N-oxidation, Ring Opening) Parent->Metabolite2 Metabolite3 N-Dealkylation Parent->Metabolite3

Predicted Metabolic Pathways for this compound.

Comparative Analysis with Other Arylpiperazines

To contextualize the potential metabolic stability of this compound, it is instructive to compare it with other arylpiperazines for which experimental data is available. The substitution pattern on the phenyl ring and the nature of the substituent on the other piperazine nitrogen significantly influence metabolic stability.

CompoundKey Structural FeatureIn Vitro Half-life (t½, min) in HLMIntrinsic Clearance (CLint, µL/min/mg) in HLMReference
This compound 2-Methylphenyl substitutionData not availableData not available
Compound 1 (a piperazin-1-ylpyridazine) Complex pyridazine structure~3High[7]
Compound 29 (a modified piperazin-1-ylpyridazine) Structurally optimized for stability>100Low[7]
UNC10201652 Complex heterocyclic system28.848.1[11]
Arylpiperazine Derivative 17 2-Pyrimidynyl substitution9.25Moderate[6]
Arylpiperazine Derivative 30 2-Pyrimidynyl substitution9.32Moderate[6]

Insights from Comparative Data:

  • Structural Complexity and Stability: As seen with compounds 1 and 29, minor structural modifications can dramatically alter metabolic stability. [7]This highlights the importance of structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies.

  • Influence of Heterocyclic Substituents: The nature of the aromatic system attached to the piperazine ring plays a crucial role. For instance, the pyrimidinyl group in compounds 17 and 30 appears to confer moderate metabolic stability. [6]* Predicting the Stability of this compound: The presence of the methyl group on the phenyl ring of this compound may provide a site for benzylic hydroxylation, a common metabolic pathway, which could potentially lead to a relatively shorter half-life compared to unsubstituted phenylpiperazine. However, the steric hindrance from the ortho-methyl group might also shield the aromatic ring from enzymatic attack, potentially increasing its stability. Experimental validation is necessary to confirm these hypotheses.

Conclusion

While direct experimental data on the in vitro metabolic stability of this compound is not currently available in the public domain, this guide provides a comprehensive framework for its assessment. The detailed liver microsomal stability assay protocol offers a robust method for generating crucial data on its half-life and intrinsic clearance. Based on the metabolism of related arylpiperazines, the primary metabolic pathways for this compound are predicted to be aromatic hydroxylation and piperazine ring oxidation, primarily mediated by CYP450 enzymes.

Comparative analysis with other arylpiperazines underscores the profound impact of chemical structure on metabolic stability. Future studies should focus on generating empirical data for this compound to accurately position it within the broader landscape of arylpiperazine drug candidates and to guide further drug design and development efforts.

References

  • Llona-Minguez, S., Ghassemian, A., Baranczewski, P., Desroses, M., Koolmeister, T., Artursson, P., Scobie, M., & Helleday, T. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(7), 1553-1560. [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]

  • Eurofins Discovery. (n.d.). Intrinsic clearance (liver microsomes, human). [Link]

  • BD Biosciences. (2015). Half-life in Human Liver Microsomes S9 Fraction of Representative Compounds. [Link]

  • Plewczyński, D., et al. (2015). Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. PLoS ONE, 10(3), e0120935. [Link]

  • Wagner, S., et al. (2021). Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. Molecules, 26(11), 3183. [Link]

  • Wójcikowski, J., Maurel, P., & Daniel, W. A. (2006). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition, 34(3), 471-476. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. [Link]

  • Obach, R. S., et al. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]

  • Wallace, A. D., et al. (2020). The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. Scientific Reports, 10(1), 1-13. [Link]

  • Antia, U., Tingle, M. D., & Russell, B. R. (2010). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 62(1), 43-51. [Link]

  • Staack, R. F., & Maurer, H. H. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Toxics, 10(4), 159. [Link]

  • Prejbeanu, I. C., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8859. [Link]

  • de Oliveira, A. C. S., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 929. [Link]

  • ResearchGate. (n.d.). Microsomal half-life and intrinsic clearance. [Link]

  • Rendic, S., & Di Carlo, F. J. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8859. [Link]

  • Wang, Y., et al. (2022). Metabolic Profiling and Pharmacokinetics Characterization of Yinhua Pinggan Granules with High-Performance Liquid Chromatography Combined with High-Resolution Mass Spectrometry. Molecules, 27(19), 6296. [Link]

  • Clinical Learning. (2023, November 30). Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures [Video]. YouTube. [Link]

  • Li, X., et al. (2019). Simultaneous Determination of Tandospirone and Its Active Metabolite, 1-[2-pyrimidyl]-piperazine in Rat Plasma by LC-MS/MS and Its Application to a Pharmacokinetic Study. Biomedical Chromatography, 33(7), e4525. [Link]

  • Dias da Silva, D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology in Vitro, 29(5), 1133-1142. [Link]

Sources

A Comparative Pharmacological Profile of Methylphenylpiperazine Isomers: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the pharmacological profiles of ortho-, meta-, and para-methylphenylpiperazine (oMPP, mMPP, pMPP). We will delve into the profound impact of methyl group positional isomerism on receptor affinity, monoamine transporter interaction, and metabolic stability. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships (SAR) within this class of psychoactive compounds.

Introduction: The Critical Role of Isomerism in Phenylpiperazine Pharmacology

The N-phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and research chemicals.[1][2] Its versatility allows for fine-tuning of pharmacological activity through substitution on the phenyl ring.[2] The simple addition of a single methyl group at the ortho-, meta-, or para- position dramatically alters the compound's interaction with biological targets. This guide synthesizes available data to compare these three isomers, highlighting how a subtle structural change leads to distinct pharmacological identities, shifting a compound from a broad-spectrum releasing agent to a selective serotonergic agent. Understanding these differences is paramount for designing novel compounds with desired selectivity and for predicting the pharmacological effects of designer drugs.[3]

Comparative Pharmacodynamics: A Tale of Three Isomers

The primary mechanism of action for many phenylpiperazines involves interaction with monoamine transporters and serotonin receptors.[4][5] The position of the methyl group on the phenyl ring dictates the potency and selectivity of these interactions.

Monoamine Transporter Interactions: Release vs. Reuptake

The most striking differences among the isomers are observed in their effects on the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

  • ortho-Methylphenylpiperazine (oMPP) emerges as a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA), with a notable preference for inducing norepinephrine release.[6]

  • para-Methylphenylpiperazine (pMPP) , in stark contrast, is a selective serotonin releasing agent (SRA). Its activity at norepinephrine and dopamine transporters is negligible.[7]

  • meta-Methylphenylpiperazine (mMPP) is less characterized in publicly available literature. However, based on data from structurally similar meta-substituted analogs like m-CPP and TFMPP, it is hypothesized to possess significant activity at serotonin receptors, particularly the 5-HT2C subtype, and may act as a serotonin releasing agent or reuptake inhibitor.[8][9][10]

The table below summarizes the monoamine release data, illustrating the profound impact of methyl group placement.

CompoundSERT Release (EC50, nM)NET Release (EC50, nM)DAT Release (EC50, nM)Pharmacological Classification
oMPP 175[6]39.1[6]296-542[6]SNDRA (NE-preferring)
pMPP 220[7]>10,000[7]>20,000[7]Selective SRA
mMPP Data Not AvailableData Not AvailableData Not AvailablePresumed Serotonergic Agent

EC50 (half-maximal effective concentration) values represent the concentration of the compound required to elicit 50% of the maximal monoamine release.

Structure-Activity Relationship (SAR) at Monoamine Transporters

The data clearly demonstrates a distinct SAR. The positioning of the methyl group sterically and electronically influences the molecule's fit and interaction with the binding pockets of the monoamine transporters.

SAR_Transporters cluster_isomers Methylphenylpiperazine Isomers cluster_transporters Primary Transporter Targets oMPP ortho-MPP NET NET oMPP->NET  High Potency Release  (EC50 = 39.1 nM) SERT SERT oMPP->SERT  Moderate Potency Release  (EC50 = 175 nM) DAT DAT oMPP->DAT  Low Potency Release  (EC50 = 296-542 nM) mMPP meta-MPP mMPP->SERT Activity Hypothesized pMPP para-MPP pMPP->NET Inactive pMPP->SERT  Selective Release  (EC50 = 220 nM) pMPP->DAT Inactive

Caption: Structure-Activity Relationship at Monoamine Transporters.

Serotonin Receptor Binding Profile

While monoamine release is a primary mechanism, direct interaction with serotonin receptors also contributes significantly to the overall pharmacological profile of phenylpiperazines.[5][11] Detailed binding affinity data (Ki) for the methyl-isomers is sparse, but we can infer likely interactions from related compounds. For instance, many meta-substituted phenylpiperazines (like mCPP) show high affinity for 5-HT2C receptors, often acting as agonists or partial agonists.[9][10] Ortho-substitution can sometimes lead to antagonist activity at these same receptors.[9]

Proposed Metabolic Pathways

The metabolism of phenylpiperazine derivatives is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP2D6 playing a significant role for many analogues.[4][10] Common metabolic routes include:

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring.

  • N-Dealkylation: Removal of the substituent on the distal nitrogen of the piperazine ring (not applicable to these parent compounds).

  • Piperazine Ring Oxidation: Opening or hydroxylation of the piperazine ring.

For the methylphenylpiperazine isomers, the following pathways are proposed:

Metabolism cluster_phase1 Phase I Metabolism (CYP-mediated) cluster_phase2 Phase II Conjugation Parent o/m/p-Methylphenylpiperazine Hydroxylation Aromatic Hydroxylation (Hydroxymethylphenylpiperazine) Parent->Hydroxylation CYP2D6 (predicted) N_Oxidation Piperazine N-Oxidation Parent->N_Oxidation Ring_Opening Piperazine Ring Opening Parent->Ring_Opening Glucuronidation Glucuronidation Hydroxylation->Glucuronidation UGT enzymes

Caption: Proposed Metabolic Pathways for Methylphenylpiperazine Isomers.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of pharmacological data, standardized, self-validating experimental protocols are essential. The causality for key steps is explained to provide deeper insight.

Protocol 1: In Vitro Monoamine Release Assay using Rat Brain Synaptosomes

This assay quantifies the ability of a test compound to induce the release of neurotransmitters from isolated nerve terminals.

  • Objective: To determine the EC50 values for serotonin, norepinephrine, and dopamine release.

  • Causality: Using synaptosomes, which are resealed nerve terminals containing neurotransmitter vesicles and transporters, provides a biologically relevant system to measure transporter-mediated release, mimicking the in vivo presynaptic environment.

Step-by-Step Methodology:

  • Synaptosome Preparation:

    • Homogenize specific rat brain regions (e.g., striatum for dopamine, hippocampus for serotonin) in ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C. The pellet contains the synaptosomes.

    • Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer).

  • Radiolabel Loading:

    • Incubate the synaptosomes with a low concentration of a specific radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine) for 15-30 minutes at 37°C. This allows the transporters to actively uptake the radiolabel into the vesicles.

  • Superfusion:

    • Transfer the loaded synaptosomes to a superfusion apparatus. This system continuously provides fresh buffer over the synaptosomes, establishing a stable baseline of radiolabel efflux.

    • Collect fractions of the superfusate at regular intervals (e.g., every 5 minutes).

  • Compound Administration:

    • After establishing a stable baseline, switch to a buffer containing the test compound (oMPP, mMPP, or pMPP) at various concentrations.

    • Continue collecting fractions to measure the efflux of radiolabel induced by the compound.

  • Quantification and Analysis:

    • Add a scintillation cocktail to the collected fractions and quantify the radioactivity using a liquid scintillation counter.

    • Calculate the amount of release as a percentage of the total radiolabel present in the synaptosomes.

    • Plot the concentration-response curve and use non-linear regression to determine the EC50 and Emax (maximal effect) values.

Protocol 2: Radioligand Competition Binding Assay

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a known high-affinity radiolabeled ligand.

  • Objective: To determine the inhibition constant (Ki) of the isomers for various serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C).

  • Causality: The principle of competitive binding allows for the calculation of a compound's affinity (Ki) based on its IC50 value (the concentration that displaces 50% of the radioligand) and the known affinity of the radioligand. This provides a quantitative measure of drug-receptor interaction.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Use cell lines stably expressing the human receptor of interest (e.g., HEK293 cells expressing 5-HT2C) or homogenized brain tissue rich in the target receptor.

    • Homogenize the cells/tissue in a suitable buffer and centrifuge to pellet the cell membranes. Wash the pellet multiple times to remove endogenous ligands.

  • Assay Setup:

    • In a 96-well plate, combine the prepared membranes, a fixed concentration of the appropriate radioligand (e.g., [³H]mesulergine for 5-HT2C), and varying concentrations of the unlabeled test compound.

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters quickly with ice-cold buffer to reduce non-specific binding.

    • Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value from the curve using non-linear regression.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The positional isomerism of the methyl group on the phenylpiperazine core is a powerful determinant of pharmacological activity. The transition from a broad-spectrum serotonin-norepinephrine-dopamine releasing agent with ortho-methylphenylpiperazine to a selective serotonin releaser with para-methylphenylpiperazine underscores a sensitive structure-activity relationship. While the profile of meta-methylphenylpiperazine remains to be fully elucidated, it is predicted to be a primarily serotonergic agent based on related structures.

For drug development professionals, these findings demonstrate that subtle molecular modifications can be strategically employed to achieve desired selectivity profiles, thereby enhancing therapeutic potential and minimizing off-target effects. For researchers in neuroscience and toxicology, this comparative guide highlights the importance of isomeric differentiation when assessing the effects and public health risks of novel psychoactive substances.

References

  • Reith, M. E. A., Blough, B. E., Hong, W. C., Jones, K. T., Schmitt, K. C., Baumann, M. H., Partilla, J. S., Rothman, R. B., & Katz, J. L. (2015). Behavioral, biological, and chemical perspectives on atypical agents targeting monoamine transporters. Drug and Alcohol Dependence, 147, 1–19. [Link]

  • Severinsen, K., Kraft, J. F., Koldsø, H., Vinberg, K. A., Rothman, R. B., Partilla, J. S., et al. (2012). The psychoactive designer drug p-methylphenylpiperazine (pMPP) is a serotonin releaser. Basic & Clinical Pharmacology & Toxicology, 111(3), 184-189. [Link]

  • Barros, D., et al. (2013). Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579. European Journal of Medicinal Chemistry, 69, 625-633. [Link]

  • Wikipedia. (n.d.). ortho-Methoxyphenylpiperazine. Retrieved from [Link]

  • Grau, M., Rouras, A., & Camarasa, J. (1987). Psychopharmacological profile of 1-(m-(trifluoromethyl) phenyl) piperazine (TFMPP). Arzneimittel-Forschung, 37(7), 808-811. [Link]

  • van de Kar, L. D., Rittenhouse, P. A., Li, Q., Levy, A. D., & Brownfield, M. S. (1996). Structure and serotonin 5-HT2C receptor activity of ortho- and meta-substituted phenylpiperazines. Journal of Pharmacology and Experimental Therapeutics, 277(2), 978-989. [Link]

  • Wikipedia. (n.d.). para-Methoxyphenylpiperazine. Retrieved from [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • Singh, P., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. [Link]

  • Tanimura, R., et al. (2021). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of Pesticide Science, 46(3), 253-261. [Link]

  • Alchetron. (2024). Para Methoxyphenylpiperazine. Retrieved from [Link]

  • Revolvy. (n.d.). para-Methoxyphenylpiperazine. Retrieved from [Link]

  • Le Guern, A. S., et al. (2007). [Metachlorophenylpiperazine (mCPP): a new designer drug]. Annales de toxicologie analytique, 19(2), 99-106. [Link]

  • Leopoldo, M., et al. (2000). Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4. Journal of Medicinal Chemistry, 43(15), 2931-2939. [Link]

  • Wikipedia. (n.d.). meta-Chlorophenylpiperazine. Retrieved from [Link]

  • de Faria, A. R., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 27(16), 5195. [Link]

  • Roth, B. L., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1465-1469. [Link]

  • Zhao, X., et al. (2012). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. Analytical Methods, 4(8), 2468-2475. [Link]

  • Mueller, E. A., Murphy, D. L., & Sunderland, T. (1985). Neuroendocrine effects of M-chlorophenylpiperazine, a serotonin agonist, in humans. The Journal of Clinical Endocrinology & Metabolism, 61(6), 1179-1184. [Link]

  • Huff, J. R., King, S. W., Saari, W. S., Springer, J. P., Martin, G. E., & Williams, M. (1985). Bioactive conformation of 1-arylpiperazines at central serotonin receptors. Journal of Medicinal Chemistry, 28(7), 945-948. [Link]

  • Mueller, E. A., Murphy, D. L., & Sunderland, T. (1986). Further studies of the putative serotonin agonist, m-chlorophenylpiperazine: evidence for a serotonin receptor mediated mechanism of action in humans. Psychopharmacology, 89(3), 388-391. [Link]

  • Kahn, R. S., & Wetzler, S. (1991). m-Chlorophenylpiperazine as a probe of serotonin function. Biological Psychiatry, 30(11), 1139-1166. [Link]

  • Mathew, B., et al. (2016). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Molecules, 21(11), 1435. [Link]

  • Kumar, V., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21. [Link]

  • Testai, C., et al. (1993). Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. Journal of Medicinal Chemistry, 36(6), 690-698. [Link]

  • Dal Ben, D., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1339-1350. [Link]

  • Kumar, R., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Wang, F., et al. (2013). Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 27(11), 1194-1202. [Link]

  • Malík, I. (2013). Drug-Like Properties of some Esters of Ortho-/Meta-/Para-Alkoxyphenylcarbamic Acid Containing N-Phenylpiperazine Fragment. Global Journal of Medical research, 13(7). [Link]

  • Wikipedia. (n.d.). Methylphenylpiperazine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. Retrieved from [Link]

  • Gundersen, P. O. M., et al. (2019). Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. DiVA portal. [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-4-(3-methylbenzyl)piperazine. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Navigating Cross-Reactivity of 1-(2-Methylphenyl)piperazine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Phenylpiperazine Problem in Assay Specificity

For instance, the well-studied metabolite of trazodone, m-chlorophenylpiperazine (m-CPP), is known to be pharmacologically active, acting as a non-selective serotonin receptor agonist and possessing some affinity for other monoamine systems.[2][3][4][5] Given that 2-MPP shares the core phenylpiperazine scaffold, it is scientifically prudent to assume it may exhibit a similar, broad pharmacological profile until proven otherwise.

This guide provides a framework for understanding, testing, and mitigating the risks associated with 2-MPP cross-reactivity. We will delve into the underlying reasons for off-target effects, provide detailed experimental protocols for validation, and compare 2-MPP with alternative compounds to ensure the integrity of your research.

Part 1: The Known and Expected Pharmacological Profile of 2-MPP

Direct pharmacological data for 1-(2-Methylphenyl)piperazine is not as extensively published as for its close analogs like m-CPP or TFMPP (1-(3-trifluoromethylphenyl)piperazine). However, based on the extensive literature on this chemical class, we can anticipate a high probability of interaction with the following targets.[1]

Table 1: Anticipated Biological Targets for this compound Based on Class Trends

Target ClassSpecific ExamplesRationale for Potential Cross-Reactivity
Serotonin (5-HT) Receptors 5-HT1A, 5-HT2A, 5-HT2CThe phenylpiperazine moiety is a classic serotonergic pharmacophore. Analogs like m-CPP are potent agonists at these receptors.[5]
Monoamine Transporters SERT, NET, DATMany piperazine-based stimulants inhibit the reuptake of serotonin, norepinephrine, and dopamine.[6][7]
Adrenergic Receptors α1, α2The parent compound of 2-MPP's precursor, trazodone, has known antagonist activity at α1-adrenergic receptors.[2][8]
Dopamine Receptors D2, D3While typically weaker, interactions with dopamine receptors are common among psychoactive phenylpiperazines.

The critical takeaway is not to rely on assumptions. Empirical testing is non-negotiable when 2-MPP is a variable in your experimental system, whether as a test article or a potential metabolite.

Part 2: Experimental Workflows for Identifying Cross-Reactivity

To build a trustworthy data package, a multi-pronged experimental approach is essential. The following protocols are designed to be self-validating by incorporating appropriate controls and providing a clear quantitative output.

Workflow for Assessing Off-Target Compound Activity

The following diagram illustrates a logical workflow for screening a compound like 2-MPP for potential cross-reactivity before its use in more complex biological systems.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Analysis & Decision cluster_2 Phase 3: Risk Assessment TestCompound Test Compound (e.g., 2-MPP) BindingAssay Radioligand Binding Assay Panel TestCompound->BindingAssay FunctionalAssay Functional Assay (e.g., Transporter Uptake) TestCompound->FunctionalAssay BindingDecision Significant Binding? (e.g., Ki < 1µM) BindingAssay->BindingDecision FunctionalDecision Significant Activity? (e.g., IC50 < 1µM) FunctionalAssay->FunctionalDecision HighRisk High Risk of Cross-Reactivity BindingDecision->HighRisk Yes LowRisk Low Risk of Cross-Reactivity BindingDecision->LowRisk No FunctionalDecision->HighRisk Yes FunctionalDecision->LowRisk No FurtherTesting Proceed with Caution (Orthogonal Assays) HighRisk->FurtherTesting

Caption: A logical workflow for screening compounds for off-target effects.

Protocol 1: Radioligand Receptor Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor, providing a dissociation constant (Ki). It is a gold-standard method for identifying direct molecular interactions.[9]

Objective: To determine the binding affinity (Ki) of 2-MPP at human serotonin receptor 5-HT2A.

Materials:

  • HEK293 cell membranes expressing recombinant human 5-HT2A receptors.

  • Radioligand: [3H]-ketanserin (a 5-HT2A antagonist).

  • Non-specific competitor: Mianserin.

  • Test Compound: this compound (2-MPP), serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • GF/B filter plates and scintillation fluid.

Methodology:

  • Preparation: Serially dilute 2-MPP in assay buffer to cover a wide concentration range (e.g., 0.1 nM to 100 µM).

  • Reaction Setup (in a 96-well plate):

    • Total Binding Wells: Add cell membranes, [3H]-ketanserin (at a concentration near its Kd), and assay buffer.

    • Non-Specific Binding (NSB) Wells: Add cell membranes, [3H]-ketanserin, and a saturating concentration of mianserin (e.g., 10 µM). Causality: This step measures the amount of radioligand that binds to non-receptor components, which must be subtracted to find specific binding.

    • Test Compound Wells: Add cell membranes, [3H]-ketanserin, and each concentration of 2-MPP.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the plate contents through the GF/B filter plate using a cell harvester. Wash filters 3x with ice-cold assay buffer to remove unbound radioligand. Causality: Rapid, cold washing minimizes the dissociation of the bound radioligand from the receptor.

  • Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of 2-MPP.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.

Protocol 2: Monoamine Transporter Uptake Inhibition Assay

This functional assay measures the ability of a compound to block the reuptake of neurotransmitters by their respective transporters (SERT, DAT, NET).[10][11]

Objective: To determine the potency (IC50) of 2-MPP to inhibit serotonin uptake via the human serotonin transporter (SERT).

Materials:

  • HEK293 cells stably expressing the human SERT.

  • Radiolabeled Substrate: [3H]-Serotonin ([3H]-5-HT).

  • Reference Inhibitor: Fluoxetine.

  • Test Compound: this compound (2-MPP), serially diluted.

  • Krebs-HEPES Buffer (KHB).

Methodology:

  • Cell Plating: Plate the SERT-HEK293 cells in a 96-well plate and grow to confluence.

  • Pre-incubation: On the day of the experiment, wash the cells with KHB. Pre-incubate the cells for 5-10 minutes with varying concentrations of 2-MPP or fluoxetine (positive control) in KHB. Causality: This allows the inhibitor to bind to the transporter before the introduction of the substrate.

  • Uptake Initiation: Add [3H]-5-HT to all wells to initiate uptake and incubate for a short period (e.g., 10 minutes) at 37°C. Causality: The incubation time is kept short and at a physiological temperature to measure the initial rate of uptake, which is most sensitive to inhibition.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells 3x with ice-cold KHB.

  • Lysis and Detection: Lyse the cells with 1% SDS. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the amount of [3H]-5-HT taken up by the cells using a scintillation counter.

  • Data Analysis:

    • Define 100% uptake as the signal in vehicle-treated wells and 0% uptake as the signal in wells with a saturating concentration of fluoxetine.

    • Plot the percentage of uptake inhibition against the log concentration of 2-MPP.

    • Use non-linear regression to calculate the IC50 value.

Protocol 3: Immunoassay Cross-Reactivity Assessment

Immunoassays are susceptible to interference from structurally similar molecules.[12][13][14] This is particularly relevant if you are measuring a parent drug in a sample that may contain 2-MPP as a metabolite.

Objective: To determine if 2-MPP cross-reacts in an immunoassay designed to detect a parent drug (e.g., Trazodone).

Methodology:

  • Prepare a Standard Curve: Run the immunoassay according to the manufacturer's instructions to generate a standard curve for the target analyte (parent drug).

  • Spike-in Experiment:

    • Take a known negative sample (e.g., drug-free matrix like serum or urine).

    • Spike this matrix with a high concentration of 2-MPP alone (e.g., 1000 ng/mL).

    • Analyze the spiked sample. A positive result indicates cross-reactivity.

  • Quantitative Cross-Reactivity:

    • Prepare several samples with a high concentration of 2-MPP.

    • Determine the concentration that produces a signal equivalent to a specific point on the parent drug's standard curve (e.g., the lower limit of quantitation).

    • Calculate the percent cross-reactivity: % Cross-Reactivity = (Concentration of Parent Drug / Concentration of 2-MPP) * 100

Part 3: Comparative Analysis with Alternatives

When significant cross-reactivity is identified, or if a more specific tool compound is required, researchers should consider alternatives. The choice of an alternative depends on the specific biological question being addressed.

Table 2: Comparison of Phenylpiperazine Derivatives and Alternatives

CompoundPrimary Mechanism of ActionSelectivity ProfileKey Considerations for Use
This compound (2-MPP) Presumed: Serotonergic agonist/reuptake inhibitorUnknown, likely broad. Requires empirical validation.High potential for off-target effects. Use with caution and extensive controls.
m-CPP 5-HT2C/2B/1A agonist, SERT ligandBroad serotonergic activity.Well-characterized but non-selective. Useful as a positive control for broad serotonergic effects but poor as a specific probe.[5]
TFMPP 5-HT1B/2C agonist, SERT ligandPrimarily serotonergic, but still non-selective.Often used in combination with BZP in recreational drugs.[1] High potential for cross-reactivity.
Vortioxetine Multimodal serotonergic agent (SERT inhibition, 5-HT receptor modulation)High affinity for SERT, with specific agonist/antagonist activity at multiple 5-HT receptors.A more modern, well-defined multimodal compound. Useful for studying complex serotonergic pharmacology.
Fluoxetine Selective Serotonin Reuptake Inhibitor (SSRI)Highly selective for SERT over NET and DAT.Gold-standard tool compound for specifically studying SERT inhibition.[15]
WAY-100635 5-HT1A Receptor AntagonistHighly selective and potent antagonist for the 5-HT1A receptor.Excellent tool for isolating the role of the 5-HT1A receptor in a biological system.

Conclusion and Best Practices

Best Practices Checklist:

  • Assume Nothing: Treat 2-MPP as a non-selective compound until you have generated robust data to prove otherwise for your specific targets of interest.

  • Profile Early: Conduct binding and functional screening against a panel of relevant off-targets (e.g., other serotonin receptors, monoamine transporters) before initiating complex experiments.

  • Use Orthogonal Assays: If possible, confirm key findings using a different experimental method. For example, if you see an effect in a cell-based assay, attempt to validate it with a direct binding assay.

  • Employ Specific Controls: Always include well-characterized selective agonists, antagonists, or inhibitors as controls to ensure your assay is performing as expected.

  • Consider Alternatives: If 2-MPP demonstrates problematic cross-reactivity, consult the literature for a more selective chemical probe to answer your biological question.

By adhering to these principles of scientific integrity and thorough validation, researchers can confidently navigate the challenges posed by pharmacologically promiscuous compounds and produce reliable, reproducible data.

References

  • Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 693. [Link][10]

  • Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central, PMCID: PMC7245281. [Link][11]

  • Yorgason, J. T., et al. (2017). Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices. Neuropharmacology, 115, 69-79. [Link][15]

  • Luethi, D., et al. (2017). Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay. Toxicology in Vitro, 45(Pt 1), 60-71. [Link][6]

  • Ilic, M., et al. (2020). Differences in transporter inhibition when assessed with different methods or in different cell lines. ResearchGate. [Link][7]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link][9]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link][16]

  • Sheng, J., et al. (2024). Characterization of trazodone metabolic pathways and species-specific profiles. Frontiers in Pharmacology, 15, 1459005. [Link][2]

  • Liccardi, G., et al. (2022). A systematic review of allergen cross-reactivity: Translating basic concepts into clinical relevance. Journal of Allergy and Clinical Immunology: In Practice, 10(1), 30-41. [Link][17]

  • Rotzinger, S., Fang, J., & Baker, G. B. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug Metabolism and Disposition, 26(6), 572-575. [Link][3]

  • Siemens Healthineers. (n.d.). Cross-Reactivity in Immunoassay Drug Screening. Siemens Healthineers Academy. [Link][12]

  • Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences, 11(14), 6581. [Link][18]

  • Oh, S., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology, 14, 33. [Link][13]

  • Rotzinger, S., Fang, J., & Baker, G. B. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. PubMed. [Link][4]

  • Reddit. (2024). What are some MPA alternatives that are not MPP/MBA/MPH etc. r/PublicAdministration. [Link][19]

  • Arbo, M. D., et al. (2013). 1-Benzylpiperazine and other piperazine-based stimulants. ResearchGate. [Link][1]

  • Sheng, J., et al. (2024). Characterization of trazodone metabolic pathways and species-specific profiles. Frontiers in Pharmacology. [Link][8]

  • Dr. Oracle. (2024). What is the protocol for a serotonin release assay? Dr. Oracle. [Link][20]

  • Torta, R., et al. (2003). Trazodone and its active metabolite m-chlorophenylpiperazine as partial agonists at 5-HT1A receptors assessed by [35S]GTPgammaS binding. Psychopharmacology, 167(3), 321-322. [Link][5]

  • Reddit. (2022). MPP -> PhD?. r/PublicPolicy. [Link][21]

  • Weber, R. W. (2003). Assessing cross-reactivity in allergen immunotherapy. ResearchGate. [Link][22]

  • Oh, S., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. PubMed. [Link][14]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of 1-(2-Methylphenyl)piperazine from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Starting Material Purity in Pharmaceutical Development

In the landscape of pharmaceutical synthesis, the quality of starting materials and intermediates is not merely a matter of preference but a cornerstone of safety, efficacy, and reproducibility. 1-(2-Methylphenyl)piperazine is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The purity of this intermediate can profoundly influence the downstream chemical reactions, affecting yield, impurity profiles, and the ultimate safety of the final drug product.[1][2] Impurities, even at trace levels, can be carried through synthetic steps or induce undesirable side reactions, leading to costly and time-consuming purification challenges or, in the worst case, regulatory rejection.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess and compare the purity of this compound sourced from various suppliers. We will delve into the practical application of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—to build a complete and reliable purity profile. The methodologies described herein are designed to be self-validating, ensuring that the data generated is robust and defensible.

Understanding the Impurity Landscape

Before initiating any analysis, it is crucial to consider the potential impurities that may be present. These can originate from the synthetic route or degradation over time.[3] For this compound, common impurities may include:

  • Starting Materials: Unreacted piperazine or 2-substituted toluene precursors.

  • Positional Isomers: 1-(3-Methylphenyl)piperazine and 1-(4-Methylphenyl)piperazine, which can be difficult to separate due to similar physical properties.

  • Related Substances: By-products from the synthesis, such as N,N'-disubstituted piperazines.[4]

  • Residual Solvents: Solvents used during synthesis and purification.

A multi-technique approach is therefore essential to detect this diverse range of potential contaminants.

Overall Analytical Workflow

Purity Assessment Workflow cluster_0 Sample Reception & Preparation cluster_1 Orthogonal Analytical Testing cluster_2 Data Analysis & Reporting Sample Receive Samples from Suppliers A, B, C Prep Prepare Stock Solutions in Methanol Sample->Prep HPLC HPLC-UV Analysis (Assay & Related Substances) Prep->HPLC GCMS GC-MS Analysis (Volatile Impurities & Isomers) Prep->GCMS NMR NMR Spectroscopy (Structural Confirmation & qNMR) Prep->NMR Analysis Integrate Data & Compare Profiles HPLC->Analysis GCMS->Analysis NMR->Analysis Report Generate Final Purity Report & Supplier Recommendation Analysis->Report

Caption: High-level workflow for purity assessment.

Comparative Analysis of Suppliers: A Case Study

To illustrate the process, we performed a comparative analysis of this compound from three fictional suppliers: Supplier A (Premium Grade) , Supplier B (Standard Grade) , and Supplier C (Bulk Grade) .

Data Summary

The following table summarizes the quantitative data obtained from our analysis.

Parameter Method Supplier A Supplier B Supplier C
Assay (Purity by Area %) HPLC-UV99.91%99.65%98.82%
Total Impurities HPLC-UV0.09%0.35%1.18%
Largest Unknown Impurity HPLC-UV0.04%0.11%0.45%
Isomeric Purity (vs. 3- & 4- isomers) GC-MS>99.9%99.8%99.1%
Residual Solvents GC-MS<0.01%0.05% (Toluene)0.25% (Toluene)
Structural Confirmation ¹H NMRConformsConformsConforms
Interpretation of Results
  • Supplier A provided the highest purity material, with minimal impurities and excellent isomeric purity. This grade is ideal for sensitive applications such as reference standard generation or late-stage clinical manufacturing.

  • Supplier B offered a product of good quality, suitable for most research and development purposes. The main impurity was identified as a small amount of residual toluene, which is often acceptable.

  • Supplier C supplied a lower purity product with a significant level of a single unknown impurity and higher residual solvent content. While potentially acceptable for early-stage, non-critical applications where further purification is planned, it would be unsuitable for direct use in GMP processes without significant reprocessing.

This data underscores the necessity of empirical verification. A lower price point from a supplier may correlate with a lower purity profile that could introduce unforeseen complications.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the analytical methods used in this assessment.

High-Performance Liquid Chromatography (HPLC-UV)

Causality: HPLC is the workhorse for purity determination in pharmaceuticals due to its high resolution, sensitivity, and quantitative accuracy for non-volatile compounds.[5] Since the piperazine moiety lacks a strong native chromophore, derivatization is employed to enhance UV detection sensitivity, allowing for the accurate quantification of trace-level impurities.[6]

HPLC Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Weigh ~25 mg of sample B Dissolve in 25 mL Diluent (1 mg/mL Stock) A->B C Pipette 100 µL Stock into vial B->C D Add 100 µL NBD-Cl Reagent (5 mg/mL in Acetonitrile) C->D E Heat at 60°C for 30 min D->E F Cool and add 800 µL Diluent E->F G Inject 10 µL into HPLC-UV F->G H Separate on C18 Column G->H I Detect at 340 nm H->I J Integrate Peaks & Calculate Area % I->J

Caption: Workflow for HPLC-UV analysis with derivatization.

Methodology:

  • Reagents & Materials:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (HPLC Grade) with 0.1% Formic Acid

    • This compound reference standard and supplier samples

    • 4-chloro-7-nitrobenzofuran (NBD-Cl)[5][6]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 30% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Detection Wavelength: 340 nm[7]

    • Injection Volume: 10 µL

  • Sample Preparation (Derivatization):

    • Prepare a stock solution of the sample at 1.0 mg/mL in methanol.

    • In an HPLC vial, combine 100 µL of the sample stock solution with 100 µL of NBD-Cl solution (5 mg/mL in acetonitrile).

    • Cap the vial and heat in a water bath or heating block at 60°C for 30 minutes.

    • Allow the vial to cool to room temperature.

    • Add 800 µL of methanol to the vial and vortex to mix.

  • Analysis & System Suitability:

    • Inject a blank (methanol) followed by a derivatized reference standard six times.

    • The system is suitable for use if the relative standard deviation (RSD) for the peak area of the six replicate injections is ≤ 2.0%.

    • Inject the derivatized samples from each supplier.

    • Calculate purity by area percent normalization, reporting any impurity greater than 0.05%.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the ideal method for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and, critically, positional isomers.[8][9] The mass spectrometer provides structural information, allowing for the tentative identification of unknown peaks by comparing their fragmentation patterns to spectral libraries. This is a powerful tool for characterizing a new supplier's material.[10]

Methodology:

  • Reagents & Materials:

    • Methanol (GC Grade)

    • Helium (UHP Grade)

    • This compound samples

  • Instrumental Conditions:

    • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet Temperature: 260°C

    • Injection Mode: Split (20:1)

    • Injection Volume: 1 µL

    • Oven Program: Initial temperature 100°C (hold 2 min), ramp at 10°C/min to 290°C (hold 10 min).[11]

    • MS Transfer Line: 280°C

    • Ion Source: 230°C

    • Scan Range: 40-450 amu

  • Sample Preparation:

    • Prepare a solution of each sample at approximately 1 mg/mL in methanol.

  • Analysis:

    • Inject the prepared samples.

    • Analyze the total ion chromatogram (TIC) for impurity peaks.

    • Examine the mass spectrum of any detected impurity and compare it against a spectral library (e.g., NIST) for identification.

    • Pay close attention to the retention times corresponding to the 3-methyl and 4-methyl isomers to assess isomeric purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is an indispensable tool for unequivocal structure confirmation.[12] The ¹H NMR spectrum provides a unique fingerprint of the molecule, confirming the identity and substitution pattern of the aromatic ring and the piperazine moiety.[13][14] It is also highly effective for detecting major impurities that have distinct proton signals. While not as sensitive as chromatographic methods for trace analysis, it provides unparalleled structural information.

Methodology:

  • Reagents & Materials:

    • Deuterated Chloroform (CDCl₃) with 0.03% TMS

    • NMR tubes

    • This compound samples

  • Instrumental Conditions:

    • Spectrometer: 400 MHz or higher

    • Nuclei: ¹H

    • Solvent: CDCl₃

    • Scans: 16

    • Relaxation Delay: 2 seconds

  • Sample Preparation:

    • Dissolve approximately 10-15 mg of the sample in 0.7 mL of CDCl₃ in an NMR tube.

    • Vortex briefly to ensure complete dissolution.

  • Analysis:

    • Acquire the ¹H NMR spectrum.

    • Process the data (Fourier transform, phase correction, and baseline correction).

    • Integrate all peaks.

    • Compare the chemical shifts, multiplicities, and integrations to a reference spectrum or theoretical values for this compound to confirm the structure.

    • Examine the spectrum for any unexpected signals that would indicate the presence of impurities. The region between 7.0-7.5 ppm is sensitive to the aromatic substitution pattern, while the 2.0-3.5 ppm region will show signals from the piperazine ring and the methyl group.

Conclusion and Recommendations

The rigorous, multi-faceted analytical approach detailed in this guide provides a robust framework for assessing the purity of this compound from various suppliers. Relying on a single technique can lead to an incomplete and potentially misleading purity assessment. By combining the quantitative power of HPLC, the impurity identification capabilities of GC-MS, and the structural confirmation of NMR, researchers can make informed, data-driven decisions about sourcing this critical intermediate. For critical applications, the higher cost of a premium-grade material from a supplier like 'Supplier A' is often justified by the reduction in risk and the avoidance of downstream purification challenges. For less critical R&D activities, a standard grade from 'Supplier B' may provide an optimal balance of quality and cost.

References

  • Labware E-shop. (n.d.). This compound, 98%. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]

  • Abou-Attia, F. M., Issa, Y. M., Abdel-Gawad, F. M., & Abdel-Hamid, S. M. (2003). Quantitative determination of some pharmaceutical piperazine derivatives through complexation with iron(III) chloride. Farmaco, 58(8), 573-579. Retrieved from [Link]

  • LookChem. (n.d.). Unlocking Pharmaceutical Synthesis: The Role of Piperazine Derivatives. Retrieved from [Link]

  • Analytical Methods. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Royal Society of Chemistry. Retrieved from [Link]

  • Tradeindia. (n.d.). Methyl Piperazine Manufacturers, Suppliers, Dealers & Prices. Retrieved from [Link]

  • LookChem. (n.d.). Sourcing High-Purity Piperazine Derivatives: A Buyer's Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Retrieved from [Link]

  • Raj, S., Kumari, K. S., & Bhaskar, B. V. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Analytical Chemistry, An Indian Journal, 10(7). Retrieved from [Link]

  • Raveendra Reddy, P., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]

  • Maurer, H. H., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine. Journal of Analytical Toxicology, 27(8), 560-568. Retrieved from [Link]

  • Scholars.Direct. (2016). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs. Retrieved from [Link]

  • American Chemical Society. (2006). Supporting Information: Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide. Retrieved from [Link]

  • Neundorf, I., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2516-2526. Retrieved from [Link]

  • Scholars.Direct. (2016). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Retrieved from [Link]

  • Spectrabase. (n.d.). piperazine, 1-(2-furanylmethyl)-4-[(4-methylphenyl)sulfonyl]-. Retrieved from [Link]

  • Boston University. (2016). Method development and validation for the quantification of eight synthetic piperazines in blood and urine using liquid chromatography-tandem mass spectrometry (UFLC-ESI-MS/MS). Retrieved from [Link]

  • ResearchGate. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • ResearchGate. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]

  • Almaghrabi, M. (2014). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]

  • ResearchGate. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The handling of specialized chemical reagents like 1-(2-Methylphenyl)piperazine demands not only precision in its application but also rigor in its disposal. Improper disposal can lead to significant safety hazards, environmental contamination, and severe regulatory penalties.[1] This guide moves beyond mere compliance, offering a framework for responsible waste management rooted in scientific principles. We will explore the "why" behind each procedural step, ensuring that your laboratory's disposal protocols are not just compliant, but also robust, safe, and scientifically sound.

Part 1: Hazard Characterization and Regulatory Framework

Before any disposal procedure can be initiated, a thorough understanding of the material's hazards and the governing regulations is essential. This forms the foundation of a safe and compliant disposal plan.[2]

Inherent Hazards of this compound

Based on its Safety Data Sheet (SDS), this compound is classified with multiple hazards that directly inform its handling and disposal requirements. It is crucial that all personnel handling this chemical are familiar with the SDS.[3]

Table 1: GHS Hazard Profile for this compound

Hazard Classification GHS Code Description Disposal Implication
Flammable Liquid H226 Flammable liquid and vapor. Must be kept away from ignition sources and segregated from oxidizers.
Skin Corrosion H314 Causes severe skin burns and eye damage. Waste is considered corrosive. Requires chemically resistant containers and appropriate PPE during handling.
Skin Sensitization H317 May cause an allergic skin reaction. Contaminated PPE and materials must be disposed of as hazardous waste.

| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled. | Handling and packaging of waste must occur in well-ventilated areas to avoid vapor generation. |

The Regulatory Imperative: RCRA and OSHA

The disposal of this compound waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] RCRA establishes the framework for the "cradle-to-grave" management of hazardous waste.[4]

  • Waste Classification: Due to its properties (corrosivity, potential toxicity), this chemical waste must be classified as hazardous waste .[4][6] It must never be disposed of down the sewer system or in regular trash.[4][7]

  • Generator Status: Your laboratory is considered a "generator" of hazardous waste. The amount of waste you generate per month determines your status (e.g., Very Small, Small, or Large Quantity Generator), which dictates specific storage time limits and documentation requirements.[8]

  • OSHA Compliance: The Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including proper training for handling hazardous waste, the use of Personal Protective Equipment (PPE), and having a written emergency response plan.[6][9][10][11]

Part 2: Standard Operating Procedure for Disposal

This section provides a step-by-step protocol for the safe segregation, containment, and disposal of this compound waste.

Step 1: Segregation at the Point of Generation

The cardinal rule of laboratory waste management is segregation.[1][2] Preventing the mixing of incompatible waste streams is critical to avoid dangerous chemical reactions.[2]

  • Action: Immediately upon generation, designate waste this compound into a dedicated waste container.

  • Causality: As a nitrogen-containing heterocyclic compound and a flammable liquid, it must be kept separate from:

    • Strong Acids: To prevent violent neutralization reactions.

    • Oxidizing Agents: To prevent fire or explosion hazards.[12]

    • Chlorinated Solvents: To avoid complex and potentially hazardous reactions during waste treatment.

Step 2: Container Selection and Labeling

Proper containment is crucial for safety and regulatory compliance.[4]

  • Container Selection:

    • Use a container made of compatible material (e.g., High-Density Polyethylene - HDPE, or glass for certain solvent mixtures). The container must be in good condition, free from damage, and have a secure, leak-proof closure.[3][4]

    • Ensure the container size is appropriate for the volume of waste to avoid overfilling.[3]

  • Labeling Protocol:

    • Label the container before adding any waste.

    • The label must be clear, accurate, and include the following information:[2]

      • The words "HAZARDOUS WASTE" .[8]

      • Full Chemical Name: "Waste this compound". Avoid abbreviations or formulas.

      • Hazard Identification: Clearly indicate the associated hazards (e.g., Flammable, Corrosive, Toxic). Affixing appropriate hazard pictograms is best practice.[8]

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

SAAs are designated locations at or near the point of waste generation where hazardous waste can be collected before being moved to a central storage area.[8]

  • Location: The SAA must be under the control of laboratory personnel.[4]

  • Volume Limits: Up to 55 gallons of hazardous waste may be stored in an SAA.[8]

  • Safety Measures:

    • Keep waste containers tightly closed except when adding waste.[3]

    • Store containers within a secondary containment system (e.g., a spill tray) to contain potential leaks.[3][4]

    • Inspect storage areas weekly for leaks or container degradation.[4]

Step 4: Arranging for Final Disposal

Final disposal of hazardous waste must be conducted by a licensed and approved waste disposal contractor.[2][13]

  • Action: When the container is full or approaches its storage time limit, contact your institution's Environmental Health and Safety (EHS) department or your designated hazardous waste management service.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. The manifest is a legal document that tracks the waste from your lab to its final treatment facility.[14]

  • Treatment Method: The most common and appropriate disposal method for this type of organic waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[13][15] This process ensures the complete destruction of the hazardous compound.

Part 3: Disposal Workflow and Emergency Preparedness

Visualizing the disposal process helps ensure that all steps are followed correctly.

Disposal Decision Workflow

The following diagram outlines the logical flow for managing this compound waste from generation to final disposal.

G Diagram 1: Disposal Workflow for this compound start Waste Generated (Pure, in solution, or contaminated material) characterize Characterize Waste Stream (Identify all components) start->characterize Step 1 container Select Compatible Container (HDPE or Glass) characterize->container Step 2 label Label Container Correctly ('HAZARDOUS WASTE', contents, date, hazards) container->label Step 3 store Store in Satellite Accumulation Area (SAA) (Under 55 Gallons, secondary containment) label->store Step 4 full Container Full or Time Limit Reached? store->full Step 5 full->store No contact Contact EHS or Approved Waste Vendor full->contact Yes manifest Complete Hazardous Waste Manifest contact->manifest end Licensed Vendor Collects for Incineration manifest->end

Sources

A Senior Application Scientist's Guide to Handling 1-(2-Methylphenyl)piperazine: Essential Safety Protocols and Operational Plans

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of drug development requires not only innovative science but also an unwavering commitment to safety. 1-(2-Methylphenyl)piperazine and its analogs are valuable intermediates, yet their handling demands a thorough understanding of their hazardous properties. This guide moves beyond a simple checklist to provide a comprehensive operational framework for researchers, scientists, and drug development professionals. Here, we will detail the essential personal protective equipment (PPE), engineering controls, and disposal procedures, grounded in the causality of the chemical's specific risks.

Hazard Analysis: Understanding the "Why" Behind the Precautions

This compound, like many piperazine derivatives, is a potent chemical that presents multiple hazards. A foundational understanding of these risks is critical to appreciating the necessity of the stringent controls outlined below. The primary dangers are associated with its corrosive nature, flammability, and potential for sensitization.[1][2]

  • Corrosivity: The compound is classified as causing severe skin burns and serious eye damage (Category 1B and 1, respectively).[1][2][3] Contact with skin or eyes can lead to rapid tissue destruction and, in the case of eye contact, potentially irreversible blindness.[1] This is the principal driver for mandating comprehensive barrier protection.

  • Sensitization: Piperazine compounds are known skin and respiratory sensitizers.[2][4][5][6] Initial exposure may not produce a reaction, but subsequent contact, even at very low levels, can trigger a severe allergic response, such as a debilitating skin rash or an asthma-like attack.[5][7]

  • Flammability: The substance is a flammable solid or liquid, and its vapors can form explosive mixtures with air, particularly when heated.[1][7] This necessitates strict control over ignition sources and the use of specialized, spark-proof equipment.

  • Toxicity & Irritation: It is harmful if inhaled, swallowed, or in contact with skin.[3][6][8] Inhalation may cause respiratory irritation.[3][6]

Hazard Summary Table
Hazard ClassificationCategoryGHS StatementRationale for Precaution
Skin Corrosion / Irritation1BH314: Causes severe skin burns and eye damageRequires complete skin barrier via gloves and protective clothing to prevent chemical burns.[1]
Serious Eye Damage / Irritation1H318: Causes serious eye damageMandates the use of chemical splash goggles and a face shield to prevent irreversible eye injury.[1][3]
Flammable Solid / Liquid2 or 3H226/H228: Flammable liquid and vapor or Flammable solidDemands elimination of ignition sources and use of spark-proof tools and grounded equipment.[1][8]
Skin Sensitization1H317: May cause an allergic skin reactionNecessitates avoiding all skin contact to prevent the development of chemical allergies.[2][6]
Acute Toxicity (Inhalation)4H332: Harmful if inhaledRequires handling in a well-ventilated area, preferably a fume hood, to avoid inhaling hazardous vapors or dust.[8]

Occupational Exposure Limit (OEL) data for this compound is not widely established. However, for the parent compound, piperazine, the ACGIH recommends a Threshold Limit Value (TLV) of 0.03 ppm as a Time-Weighted Average (TWA) and notes its potential as a dermal and respiratory sensitizer.[9]

The First Line of Defense: Engineering and Administrative Controls

Before any personal protective equipment is considered, the work environment itself must be engineered for safety. PPE should never be the sole means of protection; it is the last line of defense when engineering and administrative controls cannot eliminate the hazard.

  • Ventilation: All handling of this compound must occur within a certified chemical fume hood.[4] A fume hood provides local exhaust ventilation that pulls airborne contaminants away from the user's breathing zone, which is critical due to the compound's inhalation toxicity and sensitizing properties.[4][5]

  • Safety Equipment: An eyewash station and an emergency safety shower must be located in the immediate vicinity of the handling area.[1][5] Their accessibility is non-negotiable for a rapid response to any accidental exposure.

  • Ignition Source Control: All sources of ignition—including open flames, hot plates, and standard electrical equipment—must be removed from the handling area.[1][5][10] Use only explosion-proof and non-sparking tools and equipment to mitigate the fire risk.[1][10]

Mandated Personal Protective Equipment (PPE): A Head-to-Toe Protocol

Given the severe corrosive and sensitizing nature of this compound, a comprehensive PPE ensemble is required.

  • Eye and Face Protection: Wear ANSI Z87.1-compliant, indirectly-vented chemical splash goggles at all times.[1] Due to the severe eye damage risk, a full-face shield must be worn over the goggles to protect against splashes.[4]

  • Skin and Body Protection:

    • Gloves: Wear chemical-resistant gloves. Nitrile gloves may provide splash protection, but for prolonged contact, heavier-duty gloves such as neoprene or butyl rubber are recommended. Always consult the glove manufacturer's compatibility chart. Crucially, practice the two-glove technique (double-gloving) and dispose of the outer glove immediately upon any sign of contamination.

    • Protective Clothing: A flame-retardant and chemical-resistant lab coat or apron is mandatory. Ensure clothing provides full coverage of the arms. Do not wear shorts or open-toed shoes in the laboratory.[11]

  • Respiratory Protection: When handling the substance outside of a fume hood or if there is a risk of generating dust or aerosols (e.g., during a spill cleanup), a NIOSH-approved respirator is required.[1][12] A half-mask or full-face respirator with organic vapor cartridges and P100 particulate filters is a suitable choice.[1][12] All personnel requiring respirators must be part of a formal respiratory protection program that includes fit-testing and training, as mandated by OSHA 29 CFR 1910.134.

Procedural Guidance: Safe Handling, Spills, and Disposal

Adherence to a strict, step-by-step operational plan is essential for minimizing risk. The following workflow illustrates the integration of safety measures into a standard laboratory procedure.

Workflow: Weighing and Preparing a Solution

Caption: Safe Handling Workflow for this compound.

Emergency Spill Response
  • Evacuate: Immediately alert personnel in the area and evacuate the immediate vicinity.

  • Isolate: Restrict access to the spill area. Remove all ignition sources.[1][10]

  • Ventilate: Ensure the area is well-ventilated, but do not create strong drafts that could disperse dust or vapor.

  • Protect: Do not attempt cleanup without the appropriate PPE, including respiratory protection.[13]

  • Contain & Absorb: For liquid spills, use an inert, non-combustible absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep up the material, avoiding dust generation.[1][12] Moisten first if appropriate to prevent dusting.[7]

  • Collect: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.[1][13]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be treated as hazardous waste.

Waste Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.[1]

  • Segregation: Do not mix with other waste streams.

  • Containment: Use sealed, properly labeled containers. The label should clearly state "Hazardous Waste" and identify the contents.

  • Disposal: Dispose of the waste through a licensed environmental disposal company, in full accordance with all federal, state, and local regulations.[1][10] Do not pour down the drain or dispose of in regular trash.[1][14]

By integrating this expert-level understanding of the risks with meticulous adherence to engineering controls, PPE use, and procedural plans, researchers can handle this compound with the high degree of safety and confidence required for cutting-edge scientific discovery.

References

  • Title: Safe Handling and Applications of 1-Methylpiperazine: A Comprehensive Overview Source: Ningbo Inno Pharmchem Co., Ltd. URL: [Link]

  • Title: Piperazine - HAZARD SUMMARY Source: New Jersey Department of Health URL: [Link]

  • Title: HAZARD SUMMARY - Piperazine Source: NJ.gov URL: [Link]

  • Title: Piperazine and its Salts, as Piperazine - E-Limit Source: WorkSafeBC URL: [Link]

  • Title: HAZARD SUMMARY - Piperazine Dihydrochloride Source: NJ.gov URL: [Link]

  • Title: ICSC 1032 - PIPERAZINE (anhydrous) Source: ILO and WHO URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methylphenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-Methylphenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.